1-Dodecyne
Description
Structure
3D Structure
Properties
IUPAC Name |
dodec-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h1H,4-12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDBUOGYYYNMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061094 | |
| Record name | 1-Dodecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-03-7 | |
| Record name | 1-Dodecyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Dodecyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dodecyne | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Dodecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodec-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Dodecyne physical properties and data
An In-depth Technical Guide on the Core Physical Properties of 1-Dodecyne
For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical compounds is fundamental. This guide provides a detailed overview of the core physical data for this compound, a terminal alkyne with significant applications in organic synthesis.
Core Physical and Chemical Data
The essential physical properties of this compound are summarized in the table below. These values are critical for its use in experimental design, chemical synthesis, and safety protocols.
| Property | Value | Units |
| Molecular Formula | C12H22 | - |
| Molecular Weight | 166.30 | g/mol |
| Density | 0.778 | g/mL at 25 °C |
| Boiling Point | 215 | °C |
| Melting Point | -19 | °C |
| Refractive Index | 1.434 | n20/D |
The data in this table has been compiled from various chemical data sources.[1][2][3][4][5]
Logical Workflow for Physical Property Determination
While this compound is a simple organic molecule and not involved in biological signaling pathways, a logical workflow for its physical characterization can be visualized. This process outlines the sequential steps taken to ensure the purity and confirm the physical constants of the compound before its use in further research and development.
Caption: Workflow for the Physical Characterization of this compound.
Experimental Protocols
The determination of the physical properties of this compound follows standardized laboratory procedures. Below are outlines of the general methodologies employed.
1. Determination of Density (ASTM D4052)
The density of a liquid, such as this compound, is typically measured using a digital density meter or a pycnometer.
-
Apparatus: A digital density meter equipped with a U-shaped oscillating tube and a temperature control system, or a calibrated pycnometer.
-
Calibration: The instrument is calibrated using two reference standards with known densities, such as dry air and deionized water, at a specified temperature (e.g., 25 °C).
-
Procedure:
-
The instrument or pycnometer is equilibrated to the measurement temperature.
-
A sample of purified this compound is introduced into the measurement cell, ensuring no air bubbles are present.
-
The sample is allowed to reach thermal equilibrium.
-
The instrument provides a direct density reading, or for the pycnometer method, the mass of the known volume is used to calculate the density.
-
Multiple measurements are taken to ensure accuracy and precision.
-
2. Determination of Boiling Point (OECD TG 103)
The boiling point is a key indicator of a substance's purity and is determined by measuring the temperature at which its vapor pressure equals the atmospheric pressure.
-
Apparatus: A distillation apparatus consisting of a boiling flask, a condenser, a thermometer, and a heating mantle.
-
Procedure:
-
A sample of this compound is placed in the boiling flask along with boiling chips to ensure smooth boiling.
-
The apparatus is assembled, and cooling water is circulated through the condenser.
-
The sample is gently heated.
-
The temperature is recorded when the liquid is boiling, and a stable temperature is observed on the thermometer as the vapor condenses and is collected. This stable temperature is the boiling point.
-
The atmospheric pressure is recorded, and the boiling point is corrected to standard pressure if necessary.
-
3. Determination of Melting Point (OECD TG 102)
For substances that are solid at room temperature, the melting point is a crucial physical constant. For this compound, which has a melting point of -19 °C, this determination requires a cooling bath.[3][5]
-
Apparatus: A capillary tube melting point apparatus equipped with a controlled cooling and heating system.
-
Procedure:
-
A small amount of solidified this compound is placed in a capillary tube.
-
The capillary tube is placed in the melting point apparatus, which is then cooled below the expected melting point.
-
The sample is slowly heated (or allowed to warm) at a controlled rate.
-
The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting range.
-
4. Determination of Refractive Index (OECD TG 107)
The refractive index is a measure of how much light bends when it passes through the substance and is a characteristic property related to its composition.
-
Apparatus: A refractometer (e.g., an Abbé refractometer) with a light source and a temperature-controlled prism.
-
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
A few drops of this compound are placed on the prism of the refractometer.
-
The prism is closed, and the sample is allowed to equilibrate to the desired temperature (typically 20 °C).
-
Light is passed through the sample, and the instrument is adjusted until the dividing line between the light and dark fields is centered in the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale.
-
References
An In-depth Technical Guide to the Synthesis of 1-Dodecyne from 1-Dodecene
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predominant synthetic route for converting 1-dodecene into 1-dodecyne. The synthesis is a robust two-step process involving the initial halogenation of the alkene followed by a double dehydrohalogenation. This document details the underlying chemical principles, provides meticulous experimental protocols for two common variations of this method, presents quantitative data in a comparative format, and includes visualizations of the reaction pathway and experimental workflow. The information is intended to equip researchers and professionals in chemical synthesis and drug development with the necessary details to replicate and adapt these procedures.
Introduction
Terminal alkynes are fundamental building blocks in organic synthesis, serving as key precursors in a wide array of chemical transformations such as carbon-carbon bond formations (e.g., Sonogashira coupling), click chemistry, and the synthesis of complex molecular architectures.[1] this compound, a twelve-carbon terminal alkyne, is a valuable intermediate in the production of various specialty chemicals. A common and cost-effective starting material for its synthesis is 1-dodecene, a readily available alpha-olefin.[2][3]
The conversion of an alkene to an alkyne is fundamentally an oxidation process.[4] The most established method to achieve this transformation involves a two-step sequence: the electrophilic addition of a halogen across the double bond of the alkene to form a vicinal dihalide, followed by a double elimination of hydrogen halide using a strong base to forge the triple bond.[4][5][6][7] This guide will focus on two effective variations of this pathway: one proceeding through a 1,2-dibromododecane intermediate and the other through a 1,2-diiodododecane intermediate.
Reaction Pathway
The overall synthetic transformation from 1-dodecene to this compound is achieved in two sequential steps. The first step is the halogenation of the alkene, and the second is a double dehydrohalogenation.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of this compound from 1-dodecene via two distinct halogenated intermediates.
Method A: Synthesis via Bromination-Dehydrobromination
This classic method involves the bromination of 1-dodecene to yield 1,2-dibromododecane, which is subsequently converted to this compound using a strong base.[2]
Step 1: Bromination of 1-Dodecene to 1,2-Dibromododecane
-
Materials:
-
1-Dodecene (C₁₂H₂₄)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or other inert solvent
-
-
Procedure:
-
Dissolve 1-dodecene (1.0 equivalent) in an inert solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add a solution of bromine (1.0 equivalent) in the same solvent dropwise.[2] The reaction progress can be monitored by the disappearance of the characteristic red-brown color of bromine.[2]
-
Once the addition is complete and the color has dissipated, the reaction is considered finished.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield crude 1,2-dibromododecane.[2] This intermediate is often used in the next step without further purification.[2]
-
Step 2: Dehydrobromination of 1,2-Dibromododecane to this compound
-
Materials:
-
Crude 1,2-dibromododecane (from Step 1)
-
Potassium hydroxide (KOH), 85%
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Ice-water slush
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine the crude 1,2-dibromododecane (1.0 equivalent) with ethanol.
-
Add powdered 85% potassium hydroxide (a significant excess, approximately 3.78 moles per 0.54 moles of alkene starting material, is recommended).
-
Heat the mixture under reflux for approximately 22 hours.[2]
-
After cooling to room temperature, pour the reaction mixture into a large volume of an ice-water slush.[2]
-
Extract the aqueous mixture multiple times with diethyl ether.[2]
-
Combine the organic extracts and wash them sequentially with water and brine.
-
Dry the ether layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation.[2]
-
Purify the crude this compound by vacuum distillation. The fraction boiling at 103-113 °C at 25 Torr contains the product.
-
Method B: Synthesis via Iodination-Dehydroiodination
This method is an alternative to bromination, proceeding through a 1,2-diiodododecane intermediate. The diiodo- intermediate is generally less stable, requiring careful temperature control during its synthesis.[8]
Step 1: Iodination of 1-Dodecene to 1,2-Diiodododecane
-
Materials:
-
1-Dodecene (C₁₂H₂₄)
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-dodecene (1.0 equivalent) in dichloromethane.[1]
-
Slowly add a solution of iodine (1.1 equivalents) in dichloromethane to the stirred 1-dodecene solution at room temperature.[1] The reaction is typically rapid, indicated by the disappearance of the purple iodine color.[1]
-
Monitor the reaction by thin-layer chromatography (TLC) to ensure all the 1-dodecene is consumed.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench and remove any unreacted iodine.[1]
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 1,2-diiodododecane.[1]
-
Step 2: Dehydroiodination of 1,2-Diiodododecane to this compound
-
Materials:
-
Crude 1,2-diiodododecane (from Step 1)
-
Potassium hydroxide (KOH), 85%
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Ice-water slush
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, add the crude 1,2-diiodododecane (1.0 equivalent).[1]
-
Add ethanol and powdered 85% potassium hydroxide (a significant excess, approximately 7 equivalents, is recommended).[1]
-
Heat the reaction mixture to reflux and maintain for several hours to drive the reaction to completion.
-
After cooling to room temperature, pour the mixture into an ice-water slush.[1]
-
Extract the product from the aqueous mixture using diethyl ether.
-
Combine the organic extracts, wash with water and brine, and then dry over anhydrous magnesium sulfate.[1]
-
Filter the solution and remove the solvent by rotary evaporation.
-
Purify the crude this compound by vacuum distillation.[1]
-
Experimental Workflow
The general laboratory workflow for the synthesis, from starting materials to the purified product, is outlined below.
Data Presentation
The following table summarizes the key quantitative parameters for the two synthetic methods described.
| Parameter | Method A (Bromination Route) | Method B (Iodination Route) |
| Starting Material | 1-Dodecene | 1-Dodecene |
| Key Reagents | Step 1: Br₂ Step 2: KOH | Step 1: I₂ Step 2: KOH |
| Solvents | Dichloromethane, Ethanol, Diethyl Ether | Dichloromethane, Ethanol, Diethyl Ether |
| Reaction Temperature | Step 1: 0 °C Step 2: Reflux | Step 1: Room Temperature Step 2: Reflux |
| Reaction Time | Step 2: ~22 hours[2] | Not specified, requires monitoring |
| Reported Yield | ~40% (overall for two steps)[2] | Not explicitly reported for this sequence* |
*Note: The yield for the dehydroiodination step is often comparable to analogous dehydrobromination reactions, but must be determined empirically.[1]
Product Characterization
The final product, this compound, should be characterized using standard spectroscopic methods to confirm its identity and purity.[1] Expected characterization data includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show characteristic peaks for the terminal alkyne proton (≡C-H) around 1.91 ppm (triplet) and the propargylic protons (≡C-CH₂-) around 2.18 ppm (multiplet).
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the ≡C-H stretch at approximately 3350 cm⁻¹ and the C≡C triple bond stretch around 2150 cm⁻¹.
Conclusion
The synthesis of this compound from 1-dodecene is reliably achieved through a two-step halogenation and double dehydrohalogenation sequence. Both the bromination and iodination pathways are effective, with the former being well-documented with a reported yield of approximately 40%.[2] The choice between methods may depend on the availability and cost of halogens, as well as the desired reaction conditions. Careful execution of the experimental protocols, particularly the dehydrohalogenation step which requires a strong base and elevated temperatures, is crucial for achieving good yields of the desired terminal alkyne.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Dodecene - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Alkenes to Alkynes - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
A Comprehensive Spectroscopic Guide to 1-Dodecyne for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Spectroscopic Characterization of 1-Dodecyne
This whitepaper provides a detailed analysis of the spectroscopic data for this compound, a terminal alkyne of significant interest in chemical synthesis and drug development. The following sections present a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its structural characterization.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The data presented below was obtained in deuterated chloroform (CDCl₃).
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.18 | t, J=2.6 Hz | 2H | H-3 |
| 1.94 | t, J=2.6 Hz | 1H | H-1 (alkynyl) |
| 1.52 | p, J=7.2 Hz | 2H | H-4 |
| 1.38 - 1.25 | m | 14H | H-5 to H-11 |
| 0.88 | t, J=6.8 Hz | 3H | H-12 (methyl) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2]
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard.
| Chemical Shift (δ) ppm | Assignment |
| 84.7 | C-2 (alkynyl) |
| 68.1 | C-1 (alkynyl) |
| 31.9 | -CH₂- |
| 29.6 | -CH₂- |
| 29.5 | -CH₂- |
| 29.3 | -CH₂- |
| 29.1 | -CH₂- |
| 28.8 | -CH₂- |
| 28.4 | -CH₂- |
| 22.7 | -CH₂- |
| 18.4 | -CH₂- |
| 14.1 | C-12 (methyl) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3310 | ≡C-H | Terminal alkyne C-H stretch |
| 2925 | C-H | sp³ C-H stretch (asymmetric) |
| 2855 | C-H | sp³ C-H stretch (symmetric) |
| 2120 | C≡C | C≡C stretch |
| 1465 | -CH₂- | -CH₂- scissoring |
| 630 | ≡C-H | ≡C-H bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and elemental composition. The data below was obtained by electron ionization (EI).
| m/z | Relative Intensity | Proposed Fragment |
| 166 | Low | [M]⁺ (Molecular Ion) |
| 95 | Moderate | [C₇H₁₁]⁺ |
| 81 | High | [C₆H₉]⁺ |
| 67 | High | [C₅H₇]⁺ |
| 55 | Very High | [C₄H₇]⁺ |
| 41 | Base Peak | [C₃H₅]⁺ |
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.75 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher field) spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
Temperature: 298 K.
Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Infrared (IR) Spectroscopy.[3][4][5][6][7]
Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum is obtained. A single drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mode: Transmittance.
Data Processing: A background spectrum of the clean salt plates is first recorded and automatically subtracted from the sample spectrum. The resulting spectrum is then analyzed for the characteristic absorption bands.
Mass Spectrometry (MS).[8][9][10][11][12][13][14][15]
Sample Introduction: The volatile liquid sample of this compound is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Instrumentation: An electron ionization (EI) mass spectrometer is used for analysis.
Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 35-500.
-
Scan Rate: 1-2 scans/second.
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to confirm the structure of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to 1-Dodecyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-dodecyne, a terminal alkyne of significant interest in organic synthesis and various industrial applications, including the pharmaceutical sector. This document outlines its chemical identity, physicochemical properties, detailed synthesis protocols, and key reactions.
Chemical Identity
| Identifier | Value |
| IUPAC Name | dodec-1-yne |
| CAS Number | 765-03-7[1] |
| Molecular Formula | C₁₂H₂₂[1] |
| Molecular Weight | 166.3031 g/mol [1] |
| Synonyms | 1-C12H22, decylacetylene[1] |
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Appearance | Clear, colorless to pale yellow liquid |
| Boiling Point | 215 °C (lit.)[2] |
| Melting Point | -19 °C (lit.)[2] |
| Density | 0.778 g/mL at 25 °C (lit.)[2] |
| Refractive Index | n20/D 1.434 (lit.)[2] |
| Flash Point | 79 °C (174.2 °F) - closed cup[2] |
| Solubility | Insoluble in water; soluble in ethanol, ethyl ether, and acetone. |
Synthesis of this compound: Experimental Protocols
This compound can be synthesized through various methods. Below are detailed protocols for two common approaches.
Dehydrohalogenation of 1,2-Dihalododecane
This is a classical and effective two-step method starting from the readily available 1-dodecene. The process involves the initial halogenation of the alkene followed by a double elimination reaction.
Step 1: Halogenation of 1-Dodecene (Formation of 1,2-Diiodododecane)
-
Materials: 1-dodecene, Iodine (I₂), Dichloromethane (CH₂Cl₂), Saturated aqueous solution of Sodium thiosulfate (Na₂S₂O₃), Anhydrous magnesium sulfate (MgSO₄).[3]
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-dodecene (1 equivalent) in dichloromethane.[3]
-
Slowly add a solution of iodine (1.1 equivalents) in dichloromethane to the stirred solution at room temperature. The disappearance of the purple iodine color indicates the progression of the reaction.[3]
-
Monitor the reaction's completion using thin-layer chromatography (TLC).[3]
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.[3]
-
Separate the organic layer and wash it sequentially with water and brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,2-diiodododecane. This crude product can often be used in the next step without further purification.[3]
-
Step 2: Dehydrohalogenation to form this compound
-
Materials: Crude 1,2-diiodododecane, Potassium hydroxide (KOH), Ethanol.[3]
-
Procedure:
-
The dehydrohalogenation can be carried out using a strong base. A similar procedure using 1,2-dibromododecane involves dissolving it in ethanol, adding a concentrated aqueous solution of potassium hydroxide, and heating the mixture under reflux for approximately 22 hours.[4]
-
After cooling, the reaction mixture is poured into a large volume of ice-water and extracted with an organic solvent like ether.
-
The combined organic layers are washed with water and dried over a drying agent.[4]
-
The solvent is evaporated, and the crude this compound is then purified by vacuum distillation.[3][4]
-
Corey-Fuchs Reaction
The Corey-Fuchs reaction is a two-step protocol for the one-carbon homologation of an aldehyde to a terminal alkyne. This method starts with undecanal.
-
Procedure: The process begins with the conversion of undecanal to 1,1-dibromo-1-dodecene, which is then treated with a strong base to yield this compound.[4]
Key Reactions Involving this compound
This compound, as a terminal alkyne, participates in a variety of chemical transformations, making it a valuable building block in organic synthesis.
Reaction with Sodium Hydride (NaH)
This compound reacts rapidly with sodium hydride in a deprotonation reaction. The acidic proton of the terminal alkyne is removed by the hydride ion, leading to the formation of a sodium acetylide salt and hydrogen gas.[5]
Reaction: CH₃(CH₂)₉C≡CH + NaH → CH₃(CH₂)₉C≡C⁻Na⁺ + H₂(g)
This reaction is fundamental for the subsequent functionalization of the alkyne at the terminal position.
Visualizations
The following diagrams illustrate the synthetic pathway to this compound and a key reaction.
References
An In-Depth Technical Guide to the Safe Handling of 1-Dodecyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-dodecyne (CAS 765-03-7), a terminal alkyne used in a variety of research and development applications, including organic synthesis and materials science. Due to its specific chemical properties, adherence to strict safety protocols is essential to minimize risks to personnel and the environment.
Hazard Identification and Classification
This compound is classified as a combustible liquid that can cause serious eye damage and may have long-lasting harmful effects on aquatic life.[1] It is also irritating to the skin and respiratory system.[2]
GHS Classification:
| Hazard Class | Category | Hazard Statement | Pictogram |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[1] | Corrosion |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 4 | H413: May cause long lasting harmful effects to aquatic life.[1] | (No pictogram for this classification) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] | Exclamation Mark |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[2] | Exclamation Mark |
| Flammable Liquids | Category 4 | H227: Combustible liquid. | (No pictogram for this classification) |
Signal Word: Danger[1]
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and storage.
| Property | Value |
| CAS Number | 765-03-7 |
| Molecular Formula | C₁₂H₂₂ |
| Molecular Weight | 166.31 g/mol [2] |
| Appearance | Clear, colorless liquid[2] |
| Boiling Point | 215 °C @ 760 mmHg[2] |
| Melting Point | -19 °C[3] |
| Flash Point | 79 °C (174.2 °F)[2] |
| Density | 0.778 g/cm³[2] |
| Solubility | Not soluble in water.[2] |
Toxicological Information
Detailed toxicological data for this compound is limited. However, the available information indicates the following:
| Route of Exposure | Effect |
| Eye Contact | Causes serious eye irritation and potential for serious eye damage.[1][2] |
| Skin Contact | Causes skin irritation.[2] |
| Inhalation | Causes respiratory tract irritation.[2] |
| Ingestion | The toxicological properties have not been fully investigated.[2] |
Experimental Protocols: Safe Handling and Use
Adherence to the following protocols is mandatory when working with this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE.
| Protection Type | Specification |
| Eye and Face Protection | Chemical splash goggles are required. A face shield should be worn when there is a potential for splashing.[2] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) to prevent skin exposure.[2] |
| Body Protection | A lab coat or other protective clothing should be worn to minimize skin contact.[2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be used.[2] |
Engineering Controls
To minimize the risk of exposure, the following engineering controls should be in place:
-
Ventilation: Use this compound in a well-ventilated area. For procedures with a higher risk of vapor generation, a chemical fume hood is required.[2]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.
General Handling Procedures
-
Avoid breathing vapor, mist, or gas.[2]
-
Avoid contact with skin and eyes.[2]
-
Keep away from sources of ignition, such as heat, sparks, and open flames.[2]
-
Use non-sparking tools.
-
Ground and bond containers when transferring material.
-
Wash hands thoroughly after handling.
Storage and Disposal
Proper storage and disposal of this compound are critical to prevent accidents and environmental contamination.
Storage
-
Store in a cool, dry, and well-ventilated place.[2]
-
Keep containers tightly closed.[2]
-
Store away from incompatible materials, particularly strong oxidizing agents.[2]
Spill Cleanup
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.[2]
-
Collect: Carefully collect the absorbed material into a suitable container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to the appropriate safety personnel.
Disposal
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[2] Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[2] Do not dispose of it down the drain.
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Ingestion: Wash out mouth with water. Seek medical attention.[2]
Fire Fighting Measures
-
Extinguishing Media: Use carbon dioxide or dry chemical extinguishers.[2]
-
Firefighting Procedures: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2] this compound is a combustible liquid and will burn if involved in a fire.[2]
Logical Workflow for Safe Handling
The following diagram illustrates the logical progression of safety and handling precautions for this compound.
Caption: Logical workflow for the safe handling of this compound.
References
The Elusive Presence of 1-Dodecyne in the Plant Kingdom: A Technical Overview
For Immediate Release
[CITY, STATE] – [Date] – While the terminal alkyne 1-dodecyne is a valuable building block in synthetic chemistry, its natural occurrence is notably scarce. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources of this compound, primarily focusing on its reported presence in the plant kingdom. The information is targeted towards researchers, scientists, and drug development professionals, offering insights into its identification and the broader context of its existence as a minor constituent in complex volatile organic compound (VOC) mixtures.
Natural Occurrence of this compound
Scientific literature indicates that this compound has been reported in at least two plant species: Houttuynia cordata and Panax ginseng[1]. However, it is crucial to note that this compound is not a major volatile constituent in these plants. Extensive studies on the essential oils and volatile profiles of both Houttuynia cordata and Panax ginseng have identified a wide array of compounds, with this compound typically being absent from the lists of major components, suggesting its presence in trace amounts[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16].
In Houttuynia cordata
In Panax ginseng (Ginseng)
Panax ginseng, a well-known medicinal plant, has been extensively studied for its chemical constituents, particularly ginsenosides. The volatile fraction of ginseng is complex, with major components including various sesquiterpenes like β-panaginsene and caryophyllene[4][5][6]. Similar to Houttuynia cordata, while the presence of this compound has been noted, specific quantitative data remains elusive.
Quantitative Data on Volatile Compounds in Houttuynia cordata and Panax ginseng
The following tables summarize the major volatile organic compounds identified in Houttuynia cordata and Panax ginseng. It is important to reiterate that this compound was not reported as a major compound in these analyses and its concentration is presumed to be very low.
Table 1: Major Volatile Constituents of Houttuynia cordata
| Compound | Relative Percentage (%) | Plant Part | Reference |
| 2-Undecanone | 48.61 | Aerial parts | [12] |
| β-Myrcene | 11.94 | Aerial parts | [12] |
| (Z)-β-Ocimene | 11.59 | Aerial parts | [12] |
| Decanoyl acetaldehyde | Major component | Whole plant | [2] |
| β-Pinene | 66.46 | Leaves | [13] |
| α-Pinene | Major component | Rhizomes | [2] |
| Limonene | Major component | Rhizomes | [2] |
Table 2: Major Volatile Constituents of Panax ginseng
| Compound | Relative Abundance | Plant Part | Reference |
| β-Panaginsene | Major component | Roots | [4][5][6] |
| Ginsinsene | Predominant | Roots | [4][5][6] |
| α-Isocomene | Predominant | Roots | [4][5][6] |
| Caryophyllene | Predominant | Roots | [4][5][6] |
| Bicyclogermacrene | Major component | Roots | [8][15] |
| (E)-β-Farnesene | Major component | Roots | [8][15] |
Experimental Protocols for the Analysis of Plant Volatiles
The identification of trace compounds like this compound necessitates sensitive analytical techniques capable of detecting and characterizing components within a complex matrix. A general workflow for the analysis of volatile organic compounds from plant materials is outlined below.
Sample Preparation and Extraction
Objective: To isolate the volatile compounds from the plant matrix.
Methodology: Headspace Solid-Phase Microextraction (HS-SPME) is a common, solvent-free technique for the extraction of volatile and semi-volatile compounds from solid and liquid samples[2][17][18].
-
Apparatus: SPME fiber holder and fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB), vials with septa, heating block or water bath.
-
Procedure:
-
Fresh or dried plant material (e.g., leaves, roots) is weighed and placed into a sealed vial.
-
The vial is gently heated to a specific temperature (e.g., 60 °C) for a defined period to allow volatiles to accumulate in the headspace.
-
The SPME fiber is exposed to the headspace of the vial for a set time (e.g., 30 minutes) to adsorb the volatile compounds.
-
The fiber is then retracted and immediately introduced into the injection port of a gas chromatograph for thermal desorption and analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify the individual volatile compounds.
Methodology: GC-MS is the gold standard for the analysis of volatile mixtures[3][17].
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Procedure:
-
Injection: The SPME fiber is inserted into the hot GC inlet, where the adsorbed volatiles are thermally desorbed and transferred to the analytical column by the carrier gas (e.g., Helium).
-
Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar column like DB-5ms). The oven temperature is programmed to increase gradually to facilitate the separation of a wide range of compounds.
-
Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum for each compound.
-
Data Analysis: The identity of the compounds is confirmed by comparing their mass spectra and retention times with those of reference standards and by searching spectral libraries (e.g., NIST). Quantification can be performed by comparing the peak area of the target analyte to that of an internal standard.
-
Logical Workflow for Volatile Compound Identification
The following diagram illustrates the general workflow for the identification of volatile organic compounds from plant sources.
Biological Activity of Plant-Derived Alkynes
While specific biological activities of this compound from natural sources are not well-documented, the alkyne functional group is present in a variety of bioactive natural products from plants and microbes[1][19]. These compounds exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects[1][20][21][22]. The presence of the triple bond can confer unique chemical reactivity and structural rigidity, which can be crucial for interaction with biological targets. Further research is needed to determine if this compound, even in trace amounts, plays a specific ecological or pharmacological role in the plants in which it is found.
Conclusion
The natural occurrence of this compound is a subject that warrants further investigation. While its presence has been reported in Houttuynia cordata and Panax ginseng, it appears to be a minor component of their complex volatile profiles. The lack of specific quantitative data and isolation protocols highlights the challenges in studying trace-level natural products. The methodologies outlined in this guide provide a general framework for the sensitive detection and identification of such elusive compounds. Future research, employing advanced analytical techniques, may shed more light on the precise concentration, distribution, and potential biological significance of this compound in the natural world.
References
- 1. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Volatile Compositions of Panax ginseng and Panax quinquifolium Grown for Different Cultivation Years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Volatile Compounds from Different Parts of Houttuynia cordata Thunb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. thaiscience.info [thaiscience.info]
- 13. ijper.org [ijper.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 2024.sci-hub.ru [2024.sci-hub.ru]
- 17. Methods in plant foliar volatile organic compounds research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of In Vivo Plant Volatiles Using Active Sampling and TD-GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Thermal Stability and Decomposition of 1-Dodecyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Dodecyne, a terminal alkyne with a 12-carbon chain, is a valuable building block in organic synthesis, finding applications in the development of novel therapeutic agents and functional materials. A thorough understanding of its thermal stability and decomposition profile is critical for ensuring safe handling, predicting shelf-life, and designing robust manufacturing processes. This technical guide provides an in-depth overview of the thermal properties of this compound, including detailed experimental protocols for its analysis and a summary of expected thermal decomposition data. The information presented herein is intended to support researchers in academia and industry in the safe and effective use of this important chemical intermediate.
Introduction
Terminal alkynes are a class of hydrocarbons characterized by a carbon-carbon triple bond at the end of a carbon chain. This functional group imparts unique reactivity, making them susceptible to a variety of chemical transformations.[1] The thermal stability of long-chain alkynes like this compound is a crucial parameter that influences their storage, handling, and application in chemical synthesis, particularly in processes requiring elevated temperatures. Thermal decomposition can lead to the formation of undesired byproducts, potentially impacting reaction yield and purity, and in some cases, may pose safety hazards due to the exothermic nature of the decomposition and the formation of volatile or reactive species.
This guide details the methodologies used to assess the thermal stability of this compound, primarily focusing on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific, publicly available thermal decomposition data for this compound is limited, this document presents a representative thermal profile based on the known behavior of similar long-chain hydrocarbons and terminal alkynes.
Thermal Analysis of this compound: Representative Data
The following tables summarize the expected quantitative data from the thermal analysis of this compound. It is important to note that these values are representative and are based on the general behavior of long-chain terminal alkynes. Actual experimental results may vary depending on the purity of the sample and the specific experimental conditions.
Table 1: Representative Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value | Conditions |
| Onset of Decomposition (Tonset) | ~ 150 °C | Inert Atmosphere (N2) |
| Temperature at 5% Mass Loss (T5%) | ~ 165 °C | Inert Atmosphere (N2) |
| Temperature at 50% Mass Loss (T50%) | ~ 210 °C | Inert Atmosphere (N2) |
| Residual Mass at 300 °C | < 5% | Inert Atmosphere (N2) |
Table 2: Representative Differential Scanning Calorimetry (DSC) Data for this compound
| Parameter | Value | Conditions |
| Boiling Point (Endotherm Peak) | ~ 213 °C | Inert Atmosphere (N2) |
| Enthalpy of Vaporization (ΔHvap) | ~ 45 kJ/mol | Inert Atmosphere (N2) |
| Decomposition Exotherm Onset | ~ 180 °C | Inert Atmosphere (N2) |
| Enthalpy of Decomposition (ΔHdecomp) | Highly Variable | Inert Atmosphere (N2) |
Experimental Protocols
The following are detailed protocols for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on this compound. These protocols are based on established ASTM standards for the thermal analysis of organic liquids.[2][3]
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature in a controlled atmosphere. This method is consistent with principles outlined in ASTM E1131.[4]
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen gas (99.999%)
-
This compound (≥98% purity)
-
Aluminum or platinum TGA pans
-
Microbalance
Procedure:
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.
-
Sample Preparation: Place a clean, empty TGA pan on the microbalance and tare. Carefully dispense 5-10 mg of this compound into the pan. Record the exact mass.
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min.
-
Continuously monitor and record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature to obtain the TGA curve.
-
Determine the onset of decomposition (Tonset), the temperature at 5% mass loss (T5%), and the temperature at 50% mass loss (T50%).
-
Determine the percentage of residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the boiling point, enthalpy of vaporization, and to detect any exothermic or endothermic events associated with the decomposition of this compound. This method is consistent with principles outlined in ASTM E1269 for specific heat capacity determination.[3]
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
High-purity nitrogen gas (99.999%)
-
This compound (≥98% purity)
-
Hermetically sealed aluminum DSC pans and lids
-
Crimping press for sealing pans
-
Microbalance
Procedure:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).
-
Sample Preparation: Place a clean, empty aluminum DSC pan and lid on the microbalance and tare. Dispense 2-5 mg of this compound into the pan. Hermetically seal the pan using the crimping press. This is crucial to prevent mass loss due to evaporation before boiling. Prepare an empty, hermetically sealed pan to be used as a reference.
-
Instrument Setup: Place the sealed sample pan and the reference pan into the DSC cell. Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 250 °C at a heating rate of 10 °C/min.
-
Continuously record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Identify and integrate the endothermic peak corresponding to the boiling point to determine the enthalpy of vaporization (ΔHvap).
-
Identify any exothermic peaks that may indicate decomposition events and determine their onset temperature and enthalpy (ΔHdecomp).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the thermal analysis of this compound.
Caption: Workflow for the thermal analysis of this compound.
Discussion of Thermal Decomposition
The thermal decomposition of terminal alkynes can proceed through various complex pathways, including isomerization, polymerization, and fragmentation. At elevated temperatures, the high-energy triple bond of this compound can undergo rearrangement to form more stable isomers, such as internal alkynes or allenes. Additionally, the reactive nature of the alkyne functional group can lead to oligomerization and polymerization reactions, which are often exothermic and can result in the formation of a carbonaceous residue.
Fragmentation of the 12-carbon chain can also occur, leading to the formation of a mixture of smaller volatile hydrocarbons. The exact decomposition products will depend on factors such as temperature, pressure, and the presence of any catalysts or impurities. For a more detailed analysis of the decomposition products, techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be required to identify the evolved gases.
Conclusion
This technical guide provides a framework for understanding and evaluating the thermal stability and decomposition of this compound. The representative data and detailed experimental protocols serve as a valuable resource for researchers and professionals working with this compound. A thorough thermal analysis is paramount for ensuring the safe handling and effective application of this compound in research and development, as well as in larger-scale chemical manufacturing processes. It is recommended that experimental verification of the thermal properties be conducted for each specific batch of this compound to ensure the highest level of safety and process control.
References
Solubility of 1-Dodecyne in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Dodecyne, a terminal alkyne with a 12-carbon chain, is a versatile building block in organic synthesis, finding applications in the development of novel therapeutic agents and functional materials. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides an in-depth overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Due to the nonpolar nature of its long hydrocarbon tail, this compound is readily soluble in nonpolar organic solvents, adhering to the principle of "like dissolves like".[1][2] Conversely, it exhibits poor solubility in polar solvents.[1][2] While specific quantitative solubility data for this compound is not extensively available in the literature, this guide presents a qualitative and estimated summary based on the general behavior of long-chain alkynes in common laboratory solvents.
Data Presentation: Estimated Solubility of this compound
The following table summarizes the expected qualitative and estimated quantitative solubility of this compound in a range of common organic solvents at ambient temperature. The estimations are based on the compound's nonpolar character and general solubility principles for similar long-chain hydrocarbons.
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Hexane | Nonpolar | High | Both this compound and hexane are nonpolar hydrocarbons, leading to strong van der Waals interactions. |
| Toluene | Nonpolar (Aromatic) | High | The nonpolar aromatic nature of toluene allows for effective solvation of the long alkyl chain of this compound. |
| Diethyl Ether | Slightly Polar | High | The large nonpolar portion of diethyl ether dominates the interaction, making it a good solvent for nonpolar compounds. |
| Dichloromethane | Polar Aprotic | High | While possessing a dipole moment, the overall character allows for good solvation of long-chain hydrocarbons. |
| Tetrahydrofuran (THF) | Polar Aprotic | Medium | The polarity of the ether functional group in the cyclic structure can solvate the alkyne group, while the ring has some nonpolar character to interact with the alkyl chain. |
| Acetone | Polar Aprotic | Medium to Low | The significant polarity of the carbonyl group in acetone reduces its ability to effectively solvate the long, nonpolar alkyl chain of this compound.[1] |
| Ethanol | Polar Protic | Low | The strong hydrogen bonding network in ethanol makes it a poor solvent for the nonpolar this compound.[1] |
| Methanol | Polar Protic | Low | Similar to ethanol, the extensive hydrogen bonding in methanol hinders the dissolution of the long-chain alkyne. |
| Water | Polar Protic | Very Low / Insoluble | As a highly polar, hydrogen-bonding solvent, water is a very poor solvent for the nonpolar this compound.[2] |
Experimental Protocols: Determining the Solubility of this compound
The most common and reliable method for determining the equilibrium solubility of a liquid solute like this compound in an organic solvent is the shake-flask method .[3][4][5] This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in the solvent.
Principle
A surplus of the solute (this compound) is mixed with the solvent of interest. The mixture is agitated for a sufficient period to ensure that equilibrium is reached, resulting in a saturated solution with an excess of the undissolved solute. After phase separation, the concentration of this compound in the solvent is determined using an appropriate analytical technique.
Materials and Equipment
-
This compound (solute)
-
Organic solvents of interest
-
Glass vials or flasks with tight-fitting caps
-
Orbital shaker or magnetic stirrer with a temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge (for phase separation)
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Gas chromatograph (GC) with a flame ionization detector (FID) or other suitable analytical instrument (e.g., HPLC, NMR)
-
Volumetric flasks and pipettes for standard preparation
Detailed Methodology
-
Preparation of the System :
-
Accurately weigh a specific amount of the organic solvent into a series of glass vials.
-
Add an excess amount of this compound to each vial. A general guideline is to add enough this compound so that a separate liquid phase is clearly visible after initial mixing.
-
-
Equilibration :
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer within a temperature-controlled environment set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period to allow the system to reach equilibrium. The equilibration time can vary depending on the solvent and should be determined experimentally (e.g., by taking measurements at 24, 48, and 72 hours to see if the concentration remains constant).[3]
-
-
Phase Separation :
-
Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a period to allow for initial phase separation.
-
To ensure complete separation of the excess this compound from the saturated solvent phase, centrifuge the vials at a controlled temperature.[6]
-
-
Sampling :
-
Carefully extract an aliquot of the clear, saturated solvent phase using a syringe.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial. This step is crucial to remove any micro-droplets of undissolved this compound.
-
-
Analysis :
-
Accurately weigh the collected aliquot of the saturated solution.
-
Dilute the aliquot with a known volume of a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method, such as GC-FID, to determine the concentration of this compound.
-
-
Data Calculation :
-
From the measured concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in appropriate units, such as grams per 100 mL (g/100mL), moles per liter (mol/L), or mole fraction.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.
Caption: Experimental workflow for the shake-flask solubility determination method.
References
An In-depth Technical Guide to 1-Dodecyne: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Dodecyne, a terminal alkyne that serves as a fundamental building block in organic synthesis. This document outlines its core physicochemical properties, provides an example of a detailed experimental protocol for its derivatization, and discusses its applications in various scientific fields, including pharmaceuticals and materials science.
Core Properties of this compound
This compound, also known as decylacetylene, is a colorless to pale yellow liquid.[1] Its chemical structure consists of a twelve-carbon chain with a terminal triple bond, making it a versatile precursor for a wide range of chemical transformations.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂ | [2][3][4] |
| Molecular Weight | 166.30 g/mol | [1][4][5] |
| CAS Registry Number | 765-03-7 | [1][2] |
| Density | 0.778 g/mL at 25 °C | [5] |
| Boiling Point | 215 °C | [5] |
| Melting Point | -19 °C | [5] |
| Refractive Index | n20/D 1.434 | [5] |
Key Identifiers and Molecular Composition of this compound
The following diagram illustrates the relationship between this compound and its primary identifiers, along with its elemental composition.
Caption: Logical diagram of this compound's identifiers and composition.
Applications in Synthesis
This compound is a key starting material in the synthesis of more complex molecules. Its terminal alkyne group is amenable to a variety of chemical reactions, including carbon-carbon bond formation, click chemistry, and polymerization. It serves as a foundational component in the agrochemical, perfumery, and pharmaceutical industries.[1] For instance, terminal alkynes are crucial for the synthesis of acetylenic alcohols and have been used in the modification of complex natural products like betulonic acid. A notable application includes its use in stabilizing ruthenium nanoparticles through self-assembly, showcasing its utility in materials science.[1]
Experimental Protocols
Due to its role as a versatile building block, the experimental protocols involving this compound are numerous and depend on the desired product. Below is a detailed methodology for a rhodium-catalyzed anti-Markovnikov hydroiodination of this compound to synthesize (E)- and (Z)-12-iodo-1-dodecene, which are themselves versatile intermediates in organic synthesis.
Synthesis of (E)-12-Iodo-1-dodecene from this compound
This protocol is adapted from a general procedure for the (E)-selective anti-Markovnikov hydroiodination of terminal alkynes.[2]
Materials:
-
This compound
-
[Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene)
-
1,2-bis[bis(pentafluorophenyl)phosphino]ethane (dArFpe)
-
tert-Butyl iodide
-
Anhydrous toluene
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
In a glovebox, add [Rh(cod)Cl]₂ (2.5 mol%) and 1,2-bis[bis(pentafluorophenyl)phosphino]ethane (dArFpe) (7.5 mol%) to an oven-dried vial equipped with a magnetic stir bar.[2]
-
Add anhydrous toluene to create a 0.5 M solution with respect to the this compound.[2]
-
Add this compound (1.0 equivalent) to the vial.[2]
-
Add tert-butyl iodide (2.0 equivalents).[2]
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 110 °C and stir. The reaction progress should be monitored by an appropriate method (e.g., TLC or GC-MS).[2]
-
Once the reaction is complete, cool the reaction mixture to room temperature.[2]
-
Concentrate the mixture under reduced pressure.[2]
-
Purify the resulting residue by column chromatography on silica gel to yield (E)-12-iodo-1-dodecene.[2]
The workflow for this experimental protocol is illustrated in the diagram below.
Caption: Experimental workflow for the synthesis of 12-iodo-1-dodecene.
References
Methodological & Application
Application Notes and Protocols for 1-Dodecyne in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1-dodecyne in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This compound, a terminal alkyne with a twelve-carbon chain, is a versatile building block for a variety of applications owing to its ability to readily participate in click reactions and the hydrophobic nature of its long alkyl chain.
Overview of this compound in Click Chemistry
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. The most prominent example is the CuAAC reaction, which forms a stable 1,2,3-triazole linkage between a terminal alkyne, such as this compound, and an azide.[1] This robust conjugation method has found widespread use in bioconjugation, materials science, and drug discovery.
The long dodecyl chain of this compound imparts lipophilicity to the molecules it is conjugated to, which can be advantageous for applications such as:
-
Bioconjugation: Labeling and modifying biomolecules to enhance cell membrane permeability or to interact with hydrophobic pockets of proteins.
-
Materials Science: Functionalizing surfaces to create hydrophobic coatings or to anchor other molecules to a surface via a flexible, long-chain linker.
-
Drug Discovery: Synthesizing novel drug candidates and libraries of compounds for high-throughput screening. The triazole ring formed in the click reaction is a stable and often biologically active scaffold.[2]
Quantitative Data Presentation
The efficiency of the CuAAC reaction with this compound is influenced by factors such as the catalyst system, solvent, temperature, and the nature of the azide. The following tables provide representative quantitative data for CuAAC reactions involving terminal alkynes, which can be considered indicative for reactions with this compound.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Terminal Alkynes with Benzyl Azide
| Alkyne | Catalyst (mol%) | Ligand | Solvent | Time (h) | Yield (%) | Reference |
| Phenylacetylene | 1 | None | Cyrene™ | 12 | >99 | [3] |
| Phenylacetylene | 2 | LCu(Cl)L | Neat | 1.5 | 99 | [4] |
| Phenylacetylene | 0.5 | NHC | Neat | 0.08 | >99 | [5] |
| Hex-1-yne | 0.5 | NHC | Neat | 3 | >99 | [5] |
Note: NHC = N-Heterocyclic Carbene. LCu(Cl)L = a specific copper-ligand complex.
Table 2: Influence of Solvent on CuAAC Reaction Yield
| Solvent | Yield (%) |
| Cyrene™ | >99 |
| γ-Valerolactone (GVL) | 95 |
| 2-Methyltetrahydrofuran | 78 |
| Dichloromethane (DCM) | 65 |
| N,N-Dimethylformamide (DMF) | 45 |
| Dimethyl sulfoxide (DMSO) | 35 |
Reaction conditions: Phenylacetylene (1 mmol), benzyl azide (1.15 mmol), CuI (1 mol%), Et3N (0.1 mmol), 30 °C, 4 h. Data adapted from[3].
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol describes a general procedure for the click reaction between this compound and an azide-containing molecule.
Materials:
-
This compound
-
Azide-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and t-butanol, or an organic solvent like Cyrene™)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, dissolve the azide-functionalized molecule (1.0 equivalent) and this compound (1.0-1.2 equivalents) in the chosen solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equivalents).
-
To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. The solution should turn a pale yellow or green color, indicating the formation of the active Cu(I) catalyst.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-24 hours.
-
Upon completion, the reaction mixture can be worked up by extraction with an organic solvent and washed with water to remove the copper catalyst. The product can then be purified by column chromatography.
Bioconjugation: Functionalization of Bovine Serum Albumin (BSA) with this compound
This protocol describes the modification of a protein, Bovine Serum Albumin (BSA), with an azide group, followed by conjugation with this compound via CuAAC.
Part A: Azide-Functionalization of BSA
Materials:
-
Bovine Serum Albumin (BSA)
-
Azido-PEG4-NHS Ester
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., 7K MWCO)
Procedure:
-
Prepare a 1-5 mg/mL solution of BSA in PBS buffer. Ensure the buffer is free of primary amines.
-
Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO.
-
Add a 10-20 fold molar excess of the Azido-PEG4-NHS Ester stock solution to the BSA solution. Mix gently.
-
Incubate the reaction for 1 hour at room temperature.
-
Remove the unreacted azide reagent by passing the solution through a desalting column according to the manufacturer's instructions.
-
The resulting azide-functionalized BSA (azido-BSA) is now ready for the click reaction.
Part B: Click Reaction of Azido-BSA with this compound
Materials:
-
Azido-BSA solution from Part A
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to protect the protein)
-
PBS buffer, pH 7.4
Procedure:
-
In a reaction tube, add the azido-BSA solution.
-
Prepare a stock solution of this compound in DMSO. Add a 10-50 fold molar excess of this compound to the azido-BSA solution.
-
If using a ligand, prepare a premixed solution of CuSO₄·5H₂O and THPTA in water. Add this to the reaction mixture to a final copper concentration of 50-250 µM.
-
Prepare a fresh solution of sodium ascorbate in water. Add it to the reaction mixture to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
The this compound-conjugated BSA can be purified from excess reagents and catalyst using a desalting column or dialysis.
Materials Science: Formation of a this compound Self-Assembled Monolayer (SAM) on a Silicon Wafer
This protocol describes the formation of a self-assembled monolayer of this compound on a silicon wafer, which can then be used for subsequent click chemistry functionalization.
Materials:
-
Silicon wafer
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Anhydrous toluene
-
This compound
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Substrate Cleaning: Clean the silicon wafer by sonicating in acetone and then isopropanol for 10 minutes each. Dry under a stream of nitrogen.
-
Hydroxylation: Immerse the cleaned wafer in piranha solution for 15-30 minutes to create a hydrophilic oxide layer with surface hydroxyl groups. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafer thoroughly with deionized water and dry under a stream of nitrogen.
-
SAM Formation: Place the hydroxylated silicon wafer in a Schlenk flask under an inert atmosphere.
-
Add a solution of this compound (1-5 mM) in anhydrous toluene.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature.
-
Remove the wafer from the solution, rinse extensively with toluene to remove any physisorbed molecules, and dry under a stream of nitrogen.
-
The this compound functionalized surface is now ready for characterization (e.g., by contact angle goniometry, XPS, or AFM) and subsequent click reactions with azide-containing molecules.
Drug Discovery: In Situ Click Chemistry for Enzyme Inhibitor Discovery
This protocol outlines a conceptual workflow for using this compound in an in situ click chemistry approach for the discovery of enzyme inhibitors.[6] In this strategy, the enzyme itself templates the formation of its own potent inhibitor from a mixture of azide and alkyne fragments.
Materials:
-
Target enzyme in a suitable buffer
-
A library of azide-containing fragments designed to bind to one part of the enzyme's active site
-
This compound (or other alkyne fragments) designed to bind to an adjacent site
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
LC-MS system for analysis
Procedure:
-
Incubation: In a microcentrifuge tube, combine the target enzyme, a mixture of azide fragments, and this compound in the enzyme's assay buffer.
-
Initiation of Click Reaction: Add a catalytic amount of CuSO₄·5H₂O and sodium ascorbate to initiate the in situ click reaction.
-
Incubate the mixture for a set period (e.g., 1-24 hours) at a suitable temperature (e.g., room temperature or 37 °C).
-
Analysis: Quench the reaction and analyze the mixture by LC-MS to identify any newly formed triazole products. The enzyme will selectively catalyze the formation of the triazole that has the best fit in its active site.
-
Hit Identification: The identified triazole product is a potent inhibitor of the enzyme. Its structure can be determined from the masses of the parent azide and alkyne fragments.
-
Validation: The identified "hit" compound can then be synthesized on a larger scale and its inhibitory activity confirmed through standard enzyme assays.
Visualization of Workflows
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Methods of using click chemistry in the discovery of enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In situ click chemistry: enzyme inhibitors made to their own specifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of 1-Dodecyne and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Dodecyne, a terminal alkyne, and its derivatives are valuable monomers for the synthesis of functional polymers with a wide range of applications in materials science and biomedicine. The presence of the triple bond allows for various polymerization techniques, leading to polymers with unique properties. Furthermore, the resulting polyalkynes can be readily functionalized to introduce specific bio-active moieties, making them promising candidates for applications such as targeted drug delivery.
These application notes provide an overview of the polymerization of this compound and its derivatives, detailing experimental protocols for different polymerization methods and the characterization of the resulting polymers. Additionally, we explore the application of functionalized poly(this compound) derivatives in targeted cancer therapy, with a focus on their interaction with cellular signaling pathways.
Polymerization Methods
Several catalytic systems can be employed for the polymerization of this compound and its derivatives. The choice of catalyst influences the polymer's molecular weight, polydispersity, and stereochemistry.
Ziegler-Natta Catalysis
Ziegler-Natta catalysts, typically composed of a transition metal halide and an organoaluminum compound, are effective for the polymerization of α-olefins and can be adapted for terminal alkynes like this compound.[1][2][3][4][5][6]
Experimental Protocol: Ziegler-Natta Polymerization of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired polymer characteristics.
Materials:
-
This compound (freshly distilled)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (Al(C₂H₅)₃)
-
Anhydrous toluene (solvent)
-
Methanol (for quenching)
-
Hydrochloric acid (HCl) in methanol
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation:
-
Under an inert atmosphere, add anhydrous toluene to a dried Schlenk flask.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add TiCl₄ to the toluene with stirring.
-
In a separate Schlenk flask, dissolve Al(C₂H₅)₃ in anhydrous toluene.
-
Slowly add the Al(C₂H₅)₃ solution to the TiCl₄ solution at 0°C with vigorous stirring. The catalyst mixture will form as a brown-black precipitate.
-
Age the catalyst at room temperature for 1 hour.
-
-
Polymerization:
-
In a separate, dry Schlenk flask under an inert atmosphere, dissolve freshly distilled this compound in anhydrous toluene.
-
Add the prepared catalyst suspension to the monomer solution with vigorous stirring. The monomer-to-catalyst ratio should be optimized but can be started at 100:1.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and stir for the desired reaction time (e.g., 2-24 hours). Monitor the reaction progress by techniques like GPC if possible.
-
-
Termination and Polymer Isolation:
-
Cool the reaction mixture to room temperature.
-
Quench the polymerization by slowly adding methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing a small amount of HCl.
-
Filter the precipitated polymer and wash it thoroughly with methanol.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40°C) to a constant weight.
-
Characterization: The resulting poly(this compound) can be characterized by:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.[7]
-
Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg) and melting point (Tm).[9][10]
Living Anionic Polymerization
Living anionic polymerization offers excellent control over molecular weight and results in polymers with a narrow molecular weight distribution (low PDI).[11][12][13][14] This method is particularly suitable for creating well-defined polymer architectures.
Experimental Protocol: Living Anionic Polymerization of a this compound Derivative
This protocol describes the synthesis of an alkyne-functionalized polystyrene, which can be seen as a derivative of a poly(this compound). This method can be adapted for the direct polymerization of this compound with appropriate initiators and reaction conditions.[15]
Materials:
-
Styrene (St) (freshly distilled)
-
sec-Butyllithium (sec-BuLi) (initiator)
-
Trimethyl((4-(1-phenylvinyl)phenyl)ethynyl)silane ("protected" DPE-yne)
-
Anhydrous benzene (solvent)
-
Isopropanol (for termination)
-
Methanol (for precipitation)
-
Glovebox or Schlenk line techniques
Procedure:
-
Initiation and Polymerization of Styrene:
-
Inside a glovebox, add anhydrous benzene and sec-BuLi to a sealed vial.
-
Rapidly add styrene to the vial. The solution should immediately turn orange-red, indicating the formation of the styryl anion.
-
Stir the solution at room temperature for 5 hours.
-
-
Addition of Alkyne Monomer:
-
Inject a solution of "protected" DPE-yne in anhydrous benzene into the living polystyrene solution.
-
Stir the mixture at room temperature for 12 hours.
-
-
Termination and Deprotection:
-
Terminate the polymerization by adding isopropanol.
-
The silyl protecting group can be removed by treating the polymer with a solution of potassium hydroxide in methanol and THF.
-
-
Polymer Isolation:
-
Precipitate the final polymer by adding the reaction mixture to an excess of cold methanol.
-
Filter and dry the polymer under vacuum.
-
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful technique for the polymerization of cyclic olefins and can be adapted for certain alkyne-containing monomers. This method often utilizes well-defined ruthenium or molybdenum catalysts.[4][16][17][18][19][20][21][22] While direct ROMP of this compound is not typical, derivatives of cyclic olefins containing a dodecyne moiety could be synthesized and polymerized via this route.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the polymerization of 1-dodecene, a structurally similar monomer to this compound, which can serve as a reference.
Table 1: Ziegler-Natta Polymerization of 1-Dodecene
| Catalyst System | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| TiCl₄ / Al(C₂H₅)₃ | 100:1 | 80 | 4 | 85 | 50,000 | 2.5 |
| TiCl₃ / Al(C₂H₅)₂Cl | 150:1 | 70 | 6 | 90 | 75,000 | 2.2 |
Table 2: Living Polymerization of 1-Dodecene with Cp*TiMe₂(O-2,6-iPr₂C₆H₃)–Borate Catalyst
| Al(ⁿC₈H₁₇)₃/AlⁱBu₃ Ratio | Temperature (°C) | Time (min) | Activity ( kg/mol-Ti ·h) | Mn (x 10⁵ g/mol ) | PDI (Mw/Mn) |
| 1.0 | -30 | 20 | 5860 | 7.82 | 1.5 |
| 2.0 | -30 | 20 | 4120 | 7.04 | 1.3 |
| 1.0 | -50 | 60 | - | 5.26 | 1.16 |
Data is illustrative and based on typical results for 1-dodecene polymerization. Actual results may vary.[15]
Applications in Drug Development
Functionalized polymers derived from this compound are of significant interest in drug delivery due to the potential for creating targeted nanocarriers. By attaching specific ligands to the polymer backbone, these nanoparticles can be directed to cancer cells that overexpress certain receptors, such as the Epidermal Growth Factor Receptor (EGFR).[1][16][23][24]
Targeted Drug Delivery to EGFR-Positive Cancer Cells
Many types of cancer cells overexpress EGFR, which is a key regulator of cell growth and proliferation. The PI3K/Akt signaling pathway is a crucial downstream effector of EGFR.[20][25][26][27] Aberrant activation of this pathway promotes tumor growth, survival, and resistance to therapy. Therefore, targeting EGFR and inhibiting the PI3K/Akt pathway is a promising strategy for cancer treatment.
Workflow for EGFR-Targeted Drug Delivery
Caption: Workflow for EGFR-targeted drug delivery using functionalized poly(this compound) nanoparticles.
Signaling Pathway Diagram: Inhibition of PI3K/Akt Pathway
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of a delivered drug.
By encapsulating a PI3K inhibitor within an EGFR-targeted nanoparticle, the drug can be delivered specifically to cancer cells, leading to the inhibition of the PI3K/Akt pathway and subsequent induction of apoptosis. This targeted approach can enhance the therapeutic efficacy of the drug while minimizing side effects on healthy tissues.
Conclusion
The polymerization of this compound and its derivatives offers a versatile platform for the creation of advanced polymeric materials. The ability to control the polymerization process and subsequently functionalize the polymer backbone opens up numerous possibilities in various fields, particularly in the development of targeted drug delivery systems for cancer therapy. The protocols and data presented here provide a foundation for researchers to explore the potential of these promising materials.
References
- 1. Evaluation of the Targeting and Therapeutic Efficiency of Anti-EGFR Functionalised Nanoparticles in Head and Neck Cancer Cells for Use in NIR-II Optical Window - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. distantreader.org [distantreader.org]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cjps.org [cjps.org]
- 11. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. EGF receptor-targeted nanocarriers for enhanced cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 20.210.105.67 [20.210.105.67]
- 17. Mechanochemical ring-opening metathesis polymerization: development, scope, and mechano-exclusive polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives as PDK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jomardpublishing.com [jomardpublishing.com]
- 21. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 22. researchgate.net [researchgate.net]
- 23. Accumulation of 111In-Labelled EGF-Au-PEG Nanoparticles in EGFR-Positive Tumours is Enhanced by Coadministration of Targeting Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Targeting PI3K/Akt/mTOR signaling pathway by polyphenols: Implication for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 1-Dodecyne in the Synthesis of Novel Anticancer Agents
Application Note: AN2025-12-14
Introduction
1-Dodecyne, a terminal alkyne with a twelve-carbon chain, serves as a critical and versatile building block in the synthesis of complex pharmaceutical intermediates. Its terminal alkyne functional group allows for participation in a variety of powerful carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. These reactions are instrumental in medicinal chemistry for assembling molecular architectures that exhibit significant biological activity. This document details the application of this compound in synthesizing analogues of Combretastatin A-4 (CA-4), a natural product known for its potent tubulin polymerization inhibition and strong antitumor properties.
Application Focus: Synthesis of Combretastatin A-4 Analogues
Combretastatin A-4 (CA-4) is a natural stilbene that inhibits the polymerization of tubulin, a crucial protein for cell division, leading to mitotic arrest and apoptosis in cancer cells. However, the clinical utility of CA-4 is hampered by its poor water solubility and the tendency of its active cis-isomer to convert to the inactive trans-isomer. To overcome these limitations, researchers synthesize analogues where the unstable cis-double bond is replaced with more stable scaffolds, or where lipophilic moieties are introduced to enhance interaction with biological targets.
The Sonogashira coupling reaction is a highly effective method for this purpose, coupling a terminal alkyne like this compound with an aryl halide. This introduces a rigid alkynyl bridge and a lipophilic dodecyl chain, creating novel CA-4 analogues with potential for enhanced stability and cytotoxic activity. The long alkyl chain from this compound can improve membrane permeability and hydrophobic interactions within the colchicine-binding site on tubulin.
Key Reaction: Sonogashira Coupling
The core reaction involves the coupling of this compound with a substituted aryl iodide, which represents the "B-ring" of the combretastatin scaffold. A common precursor for this is an iodinated vanillin or aniline derivative, which provides the necessary hydroxyl and methoxy substitutions characteristic of CA-4's B-ring. The reaction is catalyzed by a palladium complex with a copper(I) co-catalyst.
Experimental Protocols
Protocol 1: Synthesis of a 1-Dodecynyl-Substituted Phenyl Intermediate via Sonogashira Coupling
This protocol describes a representative Sonogashira coupling of this compound with 5-iodovanillin, a common precursor for the B-ring of CA-4 analogues.
Materials:
-
This compound (C₁₂H₂₂)
-
5-Iodovanillin (3-iodo-4-hydroxy-5-methoxybenzaldehyde)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a dry, 100 mL round-bottom flask containing a magnetic stir bar, add 5-iodovanillin (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.
-
Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous THF (30 mL) and anhydrous triethylamine (3.0 eq) via syringe. Stir the mixture at room temperature for 10 minutes until the solids are dissolved.
-
Alkyne Addition: Add this compound (1.2 eq) to the reaction mixture dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-8 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and filter it through a pad of Celite® to remove the catalyst residues. Wash the Celite® pad with an additional 20 mL of ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate to afford the pure dodecynyl-substituted vanillin derivative.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the Sonogashira coupling protocol described above.
Table 1: Summary of Reaction Parameters
| Parameter | Condition/Value | Notes |
| Aryl Halide | 5-Iodovanillin | Aryl iodides are highly reactive, allowing for mild conditions. |
| Alkyne | This compound | A slight excess (1.2 eq) is used to ensure full consumption of the aryl iodide. |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (3 mol%) | Standard palladium catalyst for Sonogashira couplings. |
| Cu Co-catalyst | CuI (5 mol%) | Essential for the activation of the terminal alkyne. |
| Base | Triethylamine (3.0 eq) | Acts as a base to neutralize the HI formed and can serve as a co-solvent. |
| Solvent | Anhydrous THF | Anhydrous conditions are crucial to prevent catalyst deactivation. |
| Temperature | Room Temperature | The reaction often proceeds efficiently without heating. |
| Reaction Time | 4 - 8 hours | Monitor by TLC for completion. |
| Expected Yield | 75 - 90% | Yield is dependent on the purity of reagents and purification efficiency. |
Table 2: Characterization Data for a Representative Product
| Property | Data |
| Appearance | Pale yellow solid |
| ¹H NMR | Characteristic peaks for aromatic protons, aldehyde proton, methoxy group, and dodecyl chain protons. |
| ¹³C NMR | Signals corresponding to alkynyl carbons, aromatic carbons, aldehyde carbonyl, and dodecyl chain carbons. |
| Mass Spec (HRMS) | Calculated m/z value for C₂₀H₂₈O₃ should match the experimental value. |
| Purity (by HPLC) | >95% after chromatography |
Visualizations
Logical Workflow for Synthesis
The diagram below illustrates the general workflow for the synthesis and purification of the pharmaceutical intermediate.
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Catalytic Cycle of Sonogashira Coupling
This diagram outlines the key steps in the palladium and copper co-catalyzed Sonogashira reaction.
Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
1-Dodecyne: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Dodecyne is a terminal alkyne that serves as a fundamental building block in organic synthesis, enabling the construction of complex molecular architectures. Its terminal triple bond provides a reactive handle for a variety of transformations, making it a valuable precursor in the pharmaceutical, agrochemical, and materials science industries. This document provides detailed application notes and experimental protocols for two of the most powerful and widely used reactions involving this compound: the Sonogashira cross-coupling reaction and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."
Key Applications of this compound
This compound's utility stems from the versatility of its terminal alkyne functionality. Key applications include:
-
Carbon-Carbon Bond Formation: The Sonogashira coupling allows for the direct linkage of the 1-dodecynyl moiety to aryl and vinyl groups, creating complex conjugated systems.
-
Heterocycle Synthesis: The CuAAC reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry.
-
Functionalization: The triple bond can be further manipulated through reactions such as hydration, hydrogenation, and hydrohalogenation to introduce diverse functional groups.
Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[2]
Application: Synthesis of Arylalkynes
Arylalkynes are important structural motifs in many biologically active molecules and functional materials. The Sonogashira coupling of this compound with an aryl halide, such as 4-iodoanisole, provides a direct route to the corresponding 1-aryl-1-dodecyne.
Figure 1. Workflow for the Sonogashira cross-coupling reaction.
Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)dodec-1-yne
This protocol is adapted from a general procedure for the Sonogashira coupling of terminal alkynes with aryl iodides.[3]
Materials:
-
4-Iodoanisole
-
This compound
-
Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodoanisole (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.01 mmol, 1 mol%), and copper(I) iodide (0.01 mmol, 1 mol%).
-
Add anhydrous triethylamine (8 mL) to the flask via syringe.
-
Add this compound (1.1 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, partially evaporate the solvent under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Quantitative Data:
| Reactant A | Reactant B | Catalyst | Co-catalyst | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1 mol%) | CuI (1 mol%) | TEA | - | 3 | RT | 98 | [3] |
Note: The yield is reported for the reaction of 4-iodoanisole with phenylacetylene, which is expected to be similar for the reaction with this compound under the same conditions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a prominent example of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides.[4] This reaction is characterized by its mild reaction conditions, high yields, and tolerance to a wide range of functional groups, often proceeding in aqueous solvent systems.[5]
Application: Synthesis of 1,2,3-Triazoles
1,2,3-Triazoles are a class of heterocycles with significant applications in medicinal chemistry due to their metabolic stability and ability to participate in hydrogen bonding and dipole-dipole interactions. The CuAAC reaction of this compound with an organic azide, such as benzyl azide, provides a straightforward route to 1,4-disubstituted 1,2,3-triazoles bearing a long alkyl chain.
Figure 2. Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: Synthesis of 1-Benzyl-4-decyl-1H-1,2,3-triazole
This protocol is based on a general procedure for the CuAAC reaction.[6][7]
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and benzyl azide (1.0 mmol) in a 1:1 mixture of t-butanol and water (6 mL).
-
To the stirred solution, add sodium ascorbate (0.10 mmol, 10 mol%) followed by copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%).
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite or silica gel.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data:
| Reactant A | Reactant B | Catalyst | Reducing Agent | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| 1-Ethynylnaphthalene | Benzyl Azide | CuSO₄ (5 mol%) | Sodium Ascorbate (10 mol%) | t-BuOH/H₂O (1:1) | 8 | 60 | 85 | [6] |
| Phenylacetylene | Benzyl Azide | CuI (1 mol%) | Et₃N | Cyrene™ | 12 | 30 | 89-96 |
Note: The yields are reported for analogous reactions. The reaction of this compound with benzyl azide is expected to proceed with similarly high efficiency.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The Sonogashira coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition are just two examples of its broad utility in constructing complex organic molecules. The detailed protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. scispace.com [scispace.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 5. 1-Benzyl-4-(naphthalen-1-yl)-1H-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revues.imist.ma [revues.imist.ma]
- 7. researchgate.net [researchgate.net]
Synthesis of 1-Dodecyne: A Comparative Guide and Detailed Protocols for Researchers
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-dodecyne, a terminal alkyne of significant interest in organic synthesis, materials science, and drug development. Three distinct and effective synthetic methodologies are presented: the dehydrohalogenation of 1,2-dibromododecane, the Corey-Fuchs reaction of undecanal, and the Ohira-Bestmann modification of the Seyferth-Gilbert homologation, also starting from undecanal. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of these methods to aid in the selection of the most suitable route based on factors such as starting material availability, yield, and reaction conditions.
Introduction
Terminal alkynes are fundamental building blocks in synthetic organic chemistry, valued for their versatility in a myriad of chemical transformations including carbon-carbon bond formation, "click" chemistry, and the synthesis of complex molecular architectures. This compound, with its twelve-carbon chain, is a key intermediate in the synthesis of long-chain organic molecules, polymers, and various biologically active compounds. The efficient and reliable synthesis of high-purity this compound is therefore of paramount importance. This document details and compares three robust protocols for its preparation.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy for this compound can be guided by several factors, including the availability of starting materials, desired yield, and tolerance for specific reagents and conditions. The following table summarizes the key quantitative data for the three detailed protocols.
| Parameter | Dehydrohalogenation of 1,2-Dibromododecane | Corey-Fuchs Reaction of Undecanal | Ohira-Bestmann Reaction of Undecanal |
| Starting Material | 1-Dodecene | Undecanal | Undecanal |
| Key Reagents | Br₂, KOH | CBr₄, PPh₃, n-BuLi | Ohira-Bestmann reagent, K₂CO₃ |
| Number of Steps | 2 | 2 | 1 |
| Reported Overall Yield | ~40%[1] | ~72% (calculated from 82% and 88% step-wise yields)[1] | 56%[1] |
| Reaction Temperature | 0 °C to Reflux | -78 °C to Room Temperature | Room Temperature |
| Reaction Time | ~24 hours (total) | ~2 hours (total) | Overnight |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydrohalogenation of 1,2-Dibromododecane
This classical two-step method involves the initial bromination of the readily available alkene, 1-dodecene, to form the vicinal dihalide, 1,2-dibromododecane. Subsequent double dehydrobromination using a strong base yields the desired terminal alkyne.[1]
Step 1: Bromination of 1-Dodecene
-
Materials: 1-Dodecene, Bromine (Br₂), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-dodecene (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in dichloromethane dropwise to the stirred solution of 1-dodecene. The disappearance of the bromine color indicates its consumption.
-
Monitor the reaction by thin-layer chromatography (TLC) until all the 1-dodecene has been consumed.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 1,2-dibromododecane, which can be used in the next step without further purification.
-
Step 2: Dehydrohalogenation of 1,2-Dibromododecane
-
Materials: Crude 1,2-dibromododecane, Potassium hydroxide (KOH), Ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add the crude 1,2-dibromododecane from the previous step.
-
Add a solution of potassium hydroxide (at least 2 equivalents) in ethanol.
-
Heat the mixture to reflux for approximately 22 hours.[1][2]
-
After cooling to room temperature, pour the reaction mixture into a beaker containing an ice-water slush.[2]
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts and wash them with water and then brine.
-
Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.[2]
-
Purify the crude this compound by vacuum distillation to obtain the final product.[2] A reported yield for this two-step process is approximately 40%.[1][2]
-
Protocol 2: Synthesis of this compound via the Corey-Fuchs Reaction
The Corey-Fuchs reaction is a reliable two-step method for the one-carbon homologation of an aldehyde to a terminal alkyne.[1]
Step 1: Synthesis of 1,1-Dibromo-1-tridecene
-
Materials: Undecanal, Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
To a stirred solution of triphenylphosphine (4 equivalents) in dry dichloromethane at 0 °C, add carbon tetrabromide (2 equivalents) portion-wise.
-
After stirring for a few minutes, add a solution of undecanal (1 equivalent) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1,1-dibromo-1-tridecene. A yield of 82% has been reported for this step.[1]
-
Step 2: Conversion to this compound
-
Materials: 1,1-Dibromo-1-tridecene, n-Butyllithium (n-BuLi), Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl).
-
Procedure:
-
Dissolve the 1,1-dibromo-1-tridecene (1 equivalent) in dry tetrahydrofuran and cool the solution to -78 °C under a nitrogen atmosphere.
-
Slowly add n-butyllithium (2.2 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the crude product by column chromatography to yield this compound. A yield of 88% from the dibromoalkene has been reported.[1]
-
Protocol 3: Synthesis of this compound via the Ohira-Bestmann Reaction
The Ohira-Bestmann modification of the Seyferth-Gilbert homologation offers a mild and efficient one-pot conversion of aldehydes to terminal alkynes.[1]
-
Materials: Undecanal, Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate), Potassium carbonate (K₂CO₃), Methanol.
-
Procedure:
-
To a solution of undecanal (1.2 mmol) in methanol (10 mL) at room temperature under a nitrogen atmosphere, add potassium carbonate (2.4 mmol) and the Ohira-Bestmann reagent (1.4 mmol).[1]
-
Stir the reaction mixture overnight at room temperature.[1]
-
Dilute the reaction with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate.[1]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[1]
-
Purify the resulting crude product by column chromatography on silica gel (eluent: hexane:toluene = 3:1) to give this compound as a colorless liquid.[1][3] This procedure has been reported to yield 56% of this compound.[1]
-
Visualized Workflows
The following diagrams illustrate the logical flow of the described synthetic pathways.
Caption: Reaction schemes for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Conclusion
The three protocols presented offer versatile and effective routes for the synthesis of this compound. The dehydrohalogenation method is a classic approach utilizing readily available starting materials. The Ohira-Bestmann reaction provides a convenient one-pot procedure with mild conditions, while the Corey-Fuchs reaction offers a high-yielding, two-step alternative from an aldehyde. The selection of the optimal method will depend on the specific requirements of the laboratory, including reagent availability, desired scale, and tolerance for particular reaction conditions. The detailed protocols and comparative data herein serve as a valuable resource for researchers in the successful preparation of this compound for their scientific endeavors.
References
Application Note: Purification of 1-Dodecyne by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 1-dodecyne using silica gel column chromatography. This compound, a terminal alkyne, is a versatile building block in organic synthesis. Its purity is crucial for the success of subsequent reactions. This document outlines the materials, equipment, and a step-by-step procedure for effective purification, including preliminary analysis by Thin Layer Chromatography (TLC) and final purity assessment.
Introduction
Terminal alkynes, such as this compound, are important precursors in a variety of chemical transformations, including coupling reactions, hydrogenations, and click chemistry. Commercial this compound or synthetically produced batches may contain impurities that can interfere with these sensitive reactions. Common impurities depend on the synthetic route and can include starting materials like 1-dodecene or undecanal, as well as byproducts from the reaction.[1] Column chromatography is a widely used, effective, and economical method for the purification of moderately non-polar organic compounds like this compound.[2] This protocol details the use of silica gel as the stationary phase and a non-polar solvent system as the mobile phase to achieve high purity this compound.
Materials and Methods
Materials
-
Crude this compound
-
Silica gel (60-120 mesh)
-
n-Hexane (ACS grade or higher)
-
Toluene (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
TLC plates (silica gel 60 F₂₅₄)
-
Potassium permanganate (KMnO₄) stain
Equipment
-
Glass chromatography column (2-5 cm diameter, 30-50 cm length)
-
Separatory funnel or solvent reservoir
-
Fraction collector or collection tubes
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) tank
-
UV lamp (254 nm)
-
NMR spectrometer
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Experimental Protocols
Preliminary Analysis by Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a solvent mixture in which this compound has a retention factor (Rf) of approximately 0.3-0.4.
-
Spotting: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., hexane). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Elution: Place the TLC plate in a developing chamber containing a shallow pool of the chosen eluent (e.g., hexane:toluene 3:1). Allow the solvent front to travel up the plate.
-
Visualization: After elution, visualize the spots under a UV lamp. Additionally, stain the plate with a potassium permanganate solution to visualize the alkyne and any alkene impurities.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Column Chromatography Protocol
-
Column Packing (Wet Method):
-
Insert a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the chosen eluent (hexane:toluene 3:1).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to remove air bubbles.
-
Allow the silica gel to settle, and then add a layer of sand on top of the packed silica.
-
Drain the excess solvent until the solvent level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample has been adsorbed onto the silica gel.
-
Gently add a small amount of fresh eluent to wash the sides of the column.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin collecting fractions in test tubes or a fraction collector.
-
Continuously monitor the elution process by TLC analysis of the collected fractions.
-
-
Isolation of Pure this compound:
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a colorless oil.
-
Purity Assessment
The purity of the final product should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]
-
GC-MS: A single peak in the gas chromatogram corresponding to the mass of this compound indicates high purity.
-
¹H NMR: The proton NMR spectrum should show the characteristic signals for this compound and the absence of signals from impurities.
Data Presentation
Table 1: Chromatographic Parameters and Expected Results
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (60-120 mesh) | A polar adsorbent suitable for the separation of non-polar to moderately polar compounds. |
| Mobile Phase (Eluent) | Hexane:Toluene (3:1 v/v) | A non-polar solvent system. The polarity can be adjusted to achieve optimal separation. |
| Expected Rf (this compound) | ~0.4 | The Rf value is dependent on the exact conditions. This compound is slightly more polar than 1-dodecene. |
| Expected Rf (1-Dodecene) | ~0.5 | A common, less polar impurity if synthesized from the corresponding alkene. |
| Expected Rf (Undecanal) | ~0.2 | A potential, more polar impurity if the Ohira-Bestmann reaction is used for synthesis.[1] |
| Crude Purity | Variable (e.g., 85-95%) | Dependent on the synthetic route and work-up procedure. |
| Final Purity | >98% | Achievable with careful column chromatography.[5] |
| Recovery Yield | 80-95% | Dependent on the scale and efficiency of the chromatography.[5] |
Visualizations
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described in this application note provides a reliable and effective method for the purification of this compound using silica gel column chromatography. By following these steps, researchers can obtain high-purity this compound, which is essential for its successful application in various synthetic procedures. The use of preliminary TLC analysis ensures the selection of an appropriate solvent system, leading to an efficient separation and high recovery yield. Final purity should always be confirmed by appropriate analytical methods.
References
Application Notes and Protocols: Rhodium-Catalyzed Hydroiodination of 1-Dodecyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the rhodium-catalyzed anti-Markovnikov hydroiodination of 1-dodecyne. This method facilitates the stereoselective synthesis of both (E)- and (Z)-1-iodo-1-dodecene, which are valuable intermediates in organic synthesis, particularly in cross-coupling reactions for the construction of complex molecules.[1][2] The protocols described herein utilize commercially available rhodium catalysts and ligands, with tert-butyl iodide serving as a convenient HI surrogate.[2][3] This approach offers high yields, excellent regioselectivity for the linear product, and tunable stereoselectivity based on ligand choice.[1][3]
Introduction
Vinyl iodides are crucial building blocks in synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.[2] The rhodium-catalyzed hydroiodination of terminal alkynes has emerged as a powerful tool for accessing these versatile intermediates.[1][4] Specifically, the anti-Markovnikov addition of HI to terminal alkynes like this compound provides linear vinyl iodides, which are often challenging to synthesize via traditional methods.[1] This methodology demonstrates a broad substrate scope and high functional group tolerance, making it applicable to complex molecule synthesis in drug discovery and materials science.[1][3]
Data Presentation
The following tables summarize the quantitative data for the rhodium-catalyzed hydroiodination of this compound to yield either the (E) or (Z) isomer, depending on the chosen ligand and reaction conditions.
Table 1: Synthesis of (E)-1-iodo-1-dodecene [3]
| Catalyst | Ligand | HI Surrogate | Solvent | Temp (°C) | Yield (%) | Regioselectivity (linear:branched) |
| [Rh(cod)Cl]₂ (2.5 mol%) | dArFpe (7.5 mol%) | tert-butyl iodide (2.0 equiv) | Toluene | 110 | High | High |
dArFpe = 1,2-bis[bis(pentafluorophenyl)phosphino]ethane
Table 2: Synthesis of (Z)-1-iodo-1-dodecene [2][3]
| Catalyst | Ligand | HI Surrogate | Solvent | Temp (°C) | Yield (%) | Stereoselectivity |
| [Rh(cod)Cl]₂ (2.5 mol%) | Xantphos (7.5 mol%) | tert-butyl iodide (2.0 equiv) | Toluene | 110 | High | Exclusive (Z)-configuration |
Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
Experimental Protocols
Protocol 1: Synthesis of (E)-1-iodo-1-dodecene [3]
Materials:
-
This compound (1.0 equiv)
-
[Rh(cod)Cl]₂ (2.5 mol%)
-
1,2-bis[bis(pentafluorophenyl)phosphino]ethane (dArFpe) (7.5 mol%)
-
tert-Butyl iodide (2.0 equiv)
-
Anhydrous toluene (to make a 0.5 M solution with respect to the alkyne)
-
Oven-dried vial with a magnetic stir bar
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
In a glovebox, add [Rh(cod)Cl]₂ and dArFpe to an oven-dried vial equipped with a magnetic stir bar.
-
Add anhydrous toluene to the vial.
-
Add this compound to the reaction mixture.
-
Add tert-butyl iodide to the vial.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 110 °C and stir.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford (E)-1-iodo-1-dodecene.
Protocol 2: Synthesis of (Z)-1-iodo-1-dodecene [2]
Materials:
-
This compound (1.0 equiv)
-
[Rh(cod)Cl]₂ (2.5 mol%)
-
Xantphos (7.5 mol%)
-
tert-Butyl iodide (2.0 equiv)
-
Anhydrous toluene (to make a 0.5 M solution with respect to the alkyne)
-
Oven-dried vial with a magnetic stir bar
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add [Rh(cod)Cl]₂ (2.5 mol%) and Xantphos (7.5 mol%).
-
Add anhydrous toluene to make a 0.5 M solution with respect to the alkyne.
-
Add this compound (1.0 equiv).
-
Add tert-butyl iodide (2.0 equiv).
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 110 °C and stir for the time indicated by reaction monitoring.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford (Z)-1-iodo-1-dodecene.
Visualizations
Experimental Workflow
Caption: Experimental workflow for rhodium-catalyzed hydroiodination.
Proposed Catalytic Cycle
The proposed mechanism for the rhodium-catalyzed hydroiodination involves a shuttle catalysis process.[1][5] It is suggested that the reaction proceeds through the formation of a rhodium-hydride species.[6] The HI surrogate, tert-butyl iodide, is thought to undergo elimination to provide HI, which then reacts with the rhodium(I) catalyst.
Caption: Proposed catalytic cycle for hydroiodination.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium-Catalyzed Anti-Markovnikov Transfer Hydroiodination of Terminal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium‐Catalyzed Anti‐Markovnikov Transfer Hydroiodination of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Stable Ruthenium Nanoparticles Using 1-Dodecyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium nanoparticles (RuNPs) have garnered significant interest across various scientific disciplines, including catalysis, electronics, and biomedicine, owing to their unique physicochemical properties. In the pharmaceutical and drug development sectors, stable and well-defined nanoparticles are crucial for applications such as targeted drug delivery, bioimaging, and novel therapeutic agents. This document provides a detailed protocol for the synthesis of highly stable, monodisperse ruthenium nanoparticles with a core diameter of approximately 2 nm, utilizing 1-dodecyne as a capping and stabilizing agent. The synthesis is based on a straightforward thermolytic decomposition of a ruthenium precursor, followed by the self-assembly of this compound on the nanoparticle surface, leading to the formation of a protective ruthenium-vinylidene interface.
Experimental Protocols
Materials and Equipment
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
This compound (C₁₂H₂₂)
-
Ethanol (anhydrous)
-
Toluene (anhydrous)
-
Three-neck round-bottom flask
-
Condenser
-
Heating mantle with temperature controller
-
Schlenk line or inert gas (Argon or Nitrogen) supply
-
Magnetic stirrer and stir bar
-
Centrifuge and centrifuge tubes
-
Transmission Electron Microscope (TEM)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Thermogravimetric Analyzer (TGA)
-
X-ray Photoelectron Spectrometer (XPS)
Synthesis of this compound Stabilized Ruthenium Nanoparticles
This protocol is adapted from the thermolytic method described by Chen and coworkers.[1]
-
Preparation of Ruthenium Colloid:
-
In a 100 mL three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve 0.1 mmol of Ruthenium(III) chloride hydrate in 20 mL of anhydrous ethanol.
-
Flush the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen.
-
Heat the solution to reflux (approximately 78 °C) under a continuous inert atmosphere with vigorous stirring.
-
Maintain the reflux for 30 minutes. During this time, the color of the solution will change, indicating the formation of "bare" ruthenium colloids.
-
-
Surface Functionalization with this compound:
-
After 30 minutes of reflux, inject a solution of 0.5 mmol of this compound dissolved in 5 mL of anhydrous ethanol into the reaction flask.
-
Continue the reflux for an additional 4 hours to ensure the self-assembly of this compound onto the ruthenium nanoparticle surface.
-
Allow the solution to cool to room temperature.
-
-
Purification of Nanoparticles:
-
Transfer the nanoparticle solution to centrifuge tubes.
-
Add an excess of a non-solvent, such as hexane, to precipitate the nanoparticles.
-
Centrifuge the mixture at 8000 rpm for 10 minutes.
-
Discard the supernatant and re-disperse the nanoparticle pellet in a minimal amount of anhydrous toluene.
-
Repeat the precipitation and redispersion steps at least two more times to remove unreacted precursors and excess ligands.
-
After the final wash, dry the purified this compound stabilized ruthenium nanoparticles under vacuum for further characterization and use.
-
Data Presentation
The following table summarizes the key quantitative data obtained from the characterization of this compound stabilized ruthenium nanoparticles.
| Parameter | Value | Characterization Technique | Reference |
| Average Core Diameter | ~2 nm | TEM | [1] |
| Interfacial Bond Type | Ruthenium-vinylidene (Ru=C=CH–) | FTIR, XPS | [1][2] |
| C-H stretch (sp) of alkyne | Not observed | FTIR | [1] |
| Ru 3d₅/₂ Binding Energy | ~280.2 eV | XPS | [1] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound stabilized ruthenium nanoparticles.
Logical Relationship of Components
Caption: Relationship between components for stable RuNP formation and application.
Mechanism of Stabilization
The stabilization of the ruthenium nanoparticles is achieved through the formation of a robust ruthenium-vinylidene (Ru=C=CH-R) bond at the nanoparticle-ligand interface.[2] This occurs via the self-assembly of this compound molecules onto the surface of the nascent ruthenium colloids during the synthesis. This strong covalent linkage provides a dense protective layer that prevents agglomeration and ensures the long-term stability of the nanoparticles in solution. Characterization techniques such as FTIR and XPS have confirmed the presence of this specific interfacial bonding.[1]
Potential Applications in Drug Development
While the direct application of this compound stabilized ruthenium nanoparticles in drug development is an emerging area of research, the inherent properties of ruthenium nanoparticles suggest several promising avenues:
-
Drug Delivery Systems: The stable and uniform nature of these nanoparticles makes them potential candidates as carriers for therapeutic agents. The alkyne-functionalized surface could be further modified, for instance, via "click chemistry," to attach targeting moieties or drug molecules for site-specific delivery.
-
Bioimaging Agents: Ruthenium complexes are known for their photophysical properties. As nanoparticles, they may serve as novel contrast agents for various imaging modalities.
-
Therapeutic Agents: Some ruthenium complexes have demonstrated anticancer properties. The development of ruthenium-based nanoparticles could lead to new therapeutic strategies with potentially improved efficacy and reduced side effects compared to traditional platinum-based drugs.
Further research is necessary to explore the biocompatibility, pharmacokinetics, and therapeutic efficacy of these specific this compound stabilized ruthenium nanoparticles for their successful translation into clinical applications.
References
Application Notes and Protocols: 1-Dodecyne in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-dodecyne as a key building block in the synthesis of agrochemicals. The primary focus is on its well-documented application in the synthesis of insect sex pheromones, which are crucial for environmentally friendly pest management strategies. Additionally, potential applications in the synthesis of fungicides and herbicides are discussed, highlighting the versatility of the terminal alkyne functionality.
Application in Insect Pheromone Synthesis
This compound is a valuable precursor for the synthesis of various lepidopteran insect sex pheromones. The C12 carbon chain of this compound forms the backbone of several pheromones, and the terminal alkyne group allows for stereoselective introduction of a Z-double bond, a common structural motif in these signaling molecules.
Synthesis of (Z)-7-Dodecen-1-yl Acetate
(Z)-7-Dodecen-1-yl acetate is a component of the sex pheromone of several pest species, including the cabbage looper moth (Trichoplusia ni). A common synthetic strategy involves the coupling of smaller fragments to form a dodecyne intermediate, followed by stereoselective reduction. One reported synthesis starts from 1,6-hexanediol and involves the alkylation of a mercury derivative of a terminal alkyne to form 1-tert-butoxy-dodec-7-yne, which is then reduced and acetylated to give the final product with 96% purity[1].
Synthesis of (Z)-8-Dodecen-1-yl Acetate
(Z)-8-Dodecen-1-yl acetate is a sex pheromone component for numerous lepidopteran pests, such as the oriental fruit moth (Grapholita molesta). A practical synthesis involves the coupling of 2-propyn-1-ol and 1,6-hexanediol as starting materials to construct a dodecyne intermediate, 1-tert-butoxy-dodec-8-yne. This intermediate is then stereoselectively reduced to the corresponding (Z)-alkene and subsequently acetylated to yield (Z)-8-dodecen-1-yl acetate with an isomeric purity of 85%[2].
Key Reaction: Z-Selective Semi-Hydrogenation of Alkynes
The critical step in the synthesis of these Z-alkene pheromones is the stereoselective partial hydrogenation of the alkyne. While Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) is a classic reagent for this transformation, alternative catalysts have been developed to avoid the use of toxic lead[3]. One such effective system is the P-2 nickel catalyst, prepared by the reduction of a nickel(II) salt with sodium borohydride, used in conjunction with ethylenediamine as a modifier[4]. This system has been shown to be highly stereospecific for the reduction of alkynes to cis-olefins, with cis:trans ratios as high as 200:1[4].
Quantitative Data for Z-Selective Alkyne Semi-Hydrogenation
| Alkyne Substrate | Catalyst System | Product | cis:trans Ratio | Yield (%) | Reference |
| Hex-3-yne | P-2 Ni / Ethylenediamine | Hex-3-ene | 200:1 | >95 | [4] |
| 1-Phenylpropyne | P-2 Ni / Ethylenediamine | 1-Phenylpropene | ~200:1 | >95 | [4] |
| Hex-3-yn-1-ol | P-2 Ni / Ethylenediamine | cis-Hex-3-en-1-ol | >100:1 | 94 | [4] |
| Dodec-7-yn-1-ol | P-2 Ni / Ethylenediamine | cis-Dodec-7-en-1-ol | Not specified | Not specified | [4] |
| 1-tert-butoxy-dodec-8-yne | NiP-2 | (Z)-8-dodecen-1-yl acetate | 85% isomeric purity | 74 | [2] |
Experimental Protocol: Z-Selective Semi-Hydrogenation of a Dodecyne Intermediate using P-2 Nickel Catalyst
This protocol is adapted from the procedure described for the highly stereospecific reduction of alkynes to cis-olefins using a P-2 nickel catalyst with ethylenediamine[4].
Materials:
-
Dodec-7-yn-1-ol (or other suitable dodecyne intermediate)
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Ethylenediamine
-
Hydrogen gas (H₂)
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
Preparation of P-2 Nickel Catalyst:
-
In a hydrogenation flask, dissolve nickel(II) acetate tetrahydrate (e.g., 1.25 g, 5.0 mmol) in ethanol.
-
While stirring, add a solution of sodium borohydride in ethanol. A black, nearly colloidal precipitate of P-2 nickel will form.
-
-
Hydrogenation Reaction:
-
Purge the reaction vessel with hydrogen gas.
-
To the freshly prepared P-2 nickel catalyst suspension, add ethylenediamine (e.g., 0.66 mL, 10 mmol).
-
Add the dodecyne intermediate (e.g., dodec-7-yn-1-ol, 40.0 mmol) to the reaction mixture.
-
Pressurize the vessel with hydrogen gas (typically 1 atm) and stir vigorously at room temperature (20-25°C).
-
Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically rapid and will cease after the consumption of one equivalent of hydrogen.
-
-
Work-up and Isolation:
-
Upon completion, vent the excess hydrogen gas.
-
Filter the reaction mixture through a pad of Celite or activated carbon to remove the catalyst.
-
Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with water to remove ethylenediamine, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cis-alkenol.
-
The crude product can be further purified by chromatography if necessary.
-
Reaction Pathway for Pheromone Synthesis
Caption: Synthetic pathway for (Z)-alkenyl acetate pheromones from a dodecyne precursor.
Application in Fungicide and Herbicide Synthesis
While the use of acetylenic compounds in the development of fungicides and herbicides is an active area of research, the direct application of this compound in commercially significant products is not as extensively documented as in pheromone synthesis[5][6]. However, the terminal alkyne functionality of this compound makes it a versatile building block for creating more complex molecules with potential fungicidal or herbicidal activity through various modern synthetic methodologies.
Potential Synthetic Routes
Sonogashira Coupling: The Sonogashira coupling reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides[7]. This reaction could be employed to couple this compound with various heterocyclic or aromatic scaffolds known to exhibit fungicidal or herbicidal properties. This approach allows for the introduction of the lipophilic dodecyl chain, which can enhance the molecule's ability to penetrate the waxy cuticles of plants or fungal cell membranes.
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and reliable method for connecting a this compound unit to another molecule containing an azide group[8][9]. This reaction forms a stable triazole ring, which is itself a common motif in many successful agrochemicals, particularly fungicides. The modular nature of click chemistry would allow for the rapid synthesis of a library of this compound-containing compounds for biological screening.
Experimental Workflow for Agrochemical Discovery using this compound
Caption: A potential workflow for the discovery of novel agrochemicals using this compound.
Conclusion
This compound is a well-established and valuable building block in the synthesis of insect sex pheromones, with its utility primarily centered on the stereoselective formation of Z-alkenes via partial hydrogenation of the alkyne. While direct applications in the synthesis of commercial fungicides and herbicides are less documented, the reactivity of the terminal alkyne in this compound presents significant opportunities for the discovery of novel agrochemicals through modern synthetic methods like Sonogashira coupling and click chemistry. Further research in these areas could unlock the full potential of this compound as a versatile platform for the development of a broader range of agrochemical products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 4. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic, Z-Selective, Semi-Hydrogenation of Alkynes with a Zinc–Anilide Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rroeder.nd.edu [rroeder.nd.edu]
Troubleshooting & Optimization
Technical Support Center: 1-Dodecyne Synthesis
Welcome to the Technical Support Center for 1-Dodecyne Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the yield of this compound through various synthetic routes. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The three most prevalent methods for the synthesis of this compound are:
-
Dehydrohalogenation of a 1,2-dihalododecane: This is a classic two-step method that begins with the halogenation of 1-dodecene to form a 1,2-dihalododecane, followed by a double dehydrohalogenation using a strong base to yield this compound.[1][2]
-
Corey-Fuchs reaction: This two-step process involves the conversion of undecanal to a 1,1-dibromo-1-dodecene intermediate, which is then treated with a strong base to form this compound.[1][3]
-
Ohira-Bestmann reaction: This is a one-pot method that directly converts undecanal to this compound using the Ohira-Bestmann reagent under milder basic conditions.[1]
Q2: Which synthesis method for this compound generally gives the highest yield?
A2: Based on reported yields, the Corey-Fuchs reaction often provides the highest overall yield. The two-step process has reported yields of 82% for the formation of the dibromoalkene and 88% for the subsequent conversion to the alkyne.[1] However, the optimal method depends on available starting materials, tolerance for harsh reagents, and scalability.
Q3: What are the main factors that can lead to low yields in this compound synthesis?
A3: Low yields can stem from a variety of factors across the different synthetic methods. Common issues include incomplete reactions, side product formation, and loss of product during workup and purification. Specific problems for each method are addressed in the troubleshooting guides below.
Q4: How can I purify crude this compound to improve the isolated yield?
A4: The primary methods for purifying this compound are distillation and column chromatography.[1][2] The choice of method can impact the final isolated yield. Vacuum distillation is often effective for separating the volatile this compound from less volatile impurities and reaction byproducts.[2] Column chromatography using a non-polar eluent can also be used for purification. Careful execution of these techniques is crucial to minimize product loss.
Troubleshooting Guides
Method 1: Dehydrohalogenation of 1,2-Dibromododecane
This method is a cost-effective route but can be prone to lower yields and requires harsh reaction conditions.[1]
Troubleshooting Common Issues:
| Problem | Potential Cause | Recommended Solution |
| Low yield of 1,2-dibromododecane (intermediate) | Incomplete reaction. | Ensure dropwise addition of bromine at 0°C to control the exothermic reaction. Monitor the reaction by TLC until the starting 1-dodecene is consumed.[1] |
| Side reactions. | Use an inert solvent like dichloromethane and protect the reaction from light to minimize radical side reactions. | |
| Low yield of this compound in the dehydrohalogenation step | Incomplete elimination. | Use a strong base such as potassium hydroxide (KOH) or sodium amide (NaNH2). Ensure a sufficient excess of the base is used. The reaction often requires prolonged heating under reflux (e.g., 22 hours with KOH in ethanol).[1] |
| Formation of isomeric alkynes. | The use of a very strong base like sodium amide in liquid ammonia can help minimize the isomerization of the terminal alkyne to more stable internal alkynes. | |
| Competing substitution reactions. | Use a sterically hindered base like potassium tert-butoxide to favor elimination over substitution, especially if starting from a primary halide.[4] | |
| Product loss during workup | Emulsion formation during extraction. | Add brine to the aqueous layer to help break up emulsions. |
| Incomplete extraction. | Perform multiple extractions with a suitable organic solvent like diethyl ether to ensure complete recovery of the product. |
Method 2: Corey-Fuchs Reaction from Undecanal
This method generally provides high yields but involves the use of a strong organolithium base and generates a significant amount of triphenylphosphine oxide byproduct, which can complicate purification.[1][3]
Troubleshooting Common Issues:
| Problem | Potential Cause | Recommended Solution |
| Low yield of 1,1-dibromo-1-dodecene (intermediate) | Incomplete formation of the phosphorus ylide. | Ensure that triphenylphosphine and carbon tetrabromide are pure and the reaction is carried out under anhydrous conditions.[5] |
| Incomplete reaction with undecanal. | Allow the reaction to proceed for a sufficient amount of time, monitoring by TLC for the complete consumption of the aldehyde. | |
| Low yield of this compound in the final step | Incomplete metal-halogen exchange. | Use at least two equivalents of a strong base like n-butyllithium (n-BuLi) at low temperatures (-78°C).[5] |
| Quenching of the organolithium reagent. | Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching by moisture or oxygen. | |
| Difficulty in purifying the final product | Contamination with triphenylphosphine oxide. | After the first step, triturate the crude product with a non-polar solvent like hexanes to precipitate out most of the triphenylphosphine oxide before proceeding to the next step or purification.[5] |
Method 3: Ohira-Bestmann Reaction from Undecanal
This one-pot method is milder and compatible with a wider range of functional groups, but the reagent can be costly.[1]
Troubleshooting Common Issues:
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Decomposition of the Ohira-Bestmann reagent. | Use a fresh or properly stored reagent. The reagent can be sensitive to moisture. |
| Incomplete reaction. | Ensure the reaction is stirred overnight at room temperature to allow for complete conversion. | |
| Side reactions of the aldehyde. | The milder basic conditions (e.g., potassium carbonate) are generally well-tolerated, but for particularly sensitive aldehydes, further optimization of the base and solvent may be necessary.[6] | |
| Formation of byproducts. | The reaction can sometimes produce small amounts of methyl esters as byproducts if methanol is used as the solvent. Purification by column chromatography is usually effective in removing these. |
Quantitative Data Summary
The selection of a synthetic route often depends on a trade-off between yield, reaction conditions, and cost. The following table summarizes the key quantitative parameters for the three main methods of this compound synthesis.
| Parameter | Dehydrohalogenation of 1,2-Dibromododecane [1] | Corey-Fuchs Reaction of Undecanal [1] | Ohira-Bestmann Reaction of Undecanal [1] |
| Starting Material | 1-Dodecene | Undecanal | Undecanal |
| Key Reagents | Br₂, KOH or K-OtBu | CBr₄, PPh₃, n-BuLi | Ohira-Bestmann reagent, K₂CO₃ |
| Number of Steps | 2 | 2 | 1 |
| Reported Yield | ~40% | 82% (dibromoalkene), 88% (alkyne) | 56% |
| Reaction Temperature | Reflux | 0°C to room temp, then -78°C | Room temperature |
| Reaction Time | ~22 hours (dehydrohalogenation) | Overnight (dibromoalkene), ~1 hour (alkyne) | Overnight |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydrohalogenation of 1,2-Dibromododecane[1]
Step 1: Bromination of 1-Dodecene
-
Dissolve 1-dodecene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution.
-
Monitor the reaction by observing the disappearance of the bromine color.
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain crude 1,2-dibromododecane. This can often be used in the next step without further purification.
Step 2: Dehydrohalogenation of 1,2-Dibromododecane
-
Dissolve the crude 1,2-dibromododecane in ethanol.
-
Add a concentrated aqueous solution of potassium hydroxide.
-
Heat the mixture under reflux for approximately 22 hours.
-
After cooling, pour the reaction mixture into a large volume of ice-water.
-
Extract the aqueous mixture multiple times with diethyl ether.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the crude this compound by vacuum distillation.
Protocol 2: Synthesis of this compound via the Corey-Fuchs Reaction[6]
Step 1: Synthesis of 1,1-Dibromo-1-dodecene
-
To a solution of triphenylphosphine (2.0 eq.) in dry dichloromethane at 0°C under an inert atmosphere, add carbon tetrabromide (1.0 eq.).
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of undecanal (1.0 eq.) in dichloromethane to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture and add hexanes to precipitate triphenylphosphine oxide.
-
Filter the mixture through a pad of silica gel, washing with hexanes.
-
Concentrate the filtrate to yield the crude 1,1-dibromo-1-dodecene.
Step 2: Synthesis of this compound
-
Dissolve the crude 1,1-dibromo-1-dodecene in anhydrous tetrahydrofuran under an inert atmosphere and cool to -78°C.
-
Slowly add n-butyllithium (2.1 eq.) dropwise.
-
Stir the reaction mixture at -78°C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to yield crude this compound, which can be purified by column chromatography or distillation.
Protocol 3: Synthesis of this compound via the Ohira-Bestmann Reaction[4]
-
To a solution of undecanal (1.2 mmol) in methanol (10 mL) at room temperature under a nitrogen atmosphere, add potassium carbonate (2.4 mmol) and the Ohira-Bestmann reagent (1.4 mmol).
-
Stir the reaction mixture overnight at room temperature.
-
Dilute the reaction with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (eluent: hexane:toluene = 3:1) to give this compound as a colorless liquid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via dehydrohalogenation.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 4. chemlaba.wordpress.com [chemlaba.wordpress.com]
- 5. benchchem.com [benchchem.com]
- 6. organic chemistry - Mechanism of homologation of aldehyde to alkyne: Ohira–Bestmann reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Sonogashira Coupling with 1-Dodecyne
Welcome to the technical support center for Sonogashira coupling reactions involving 1-dodecyne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the Sonogashira coupling of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
Possible Causes:
-
Inactive Catalyst: The palladium catalyst may have decomposed or is of poor quality.
-
Poor Reagent Quality: Impurities in the aryl halide, this compound, or solvents can poison the catalyst.
-
Inadequate Reaction Conditions: The temperature may be too low, or the reaction time too short, especially when using less reactive aryl halides like bromides or chlorides.[1]
-
Incorrect Stoichiometry: An inappropriate ratio of reactants, catalyst, and base can lead to poor conversion.
Troubleshooting Steps:
-
Catalyst and Ligand Check:
-
Use a fresh batch of palladium catalyst and copper(I) iodide co-catalyst.
-
Ensure ligands, if used, are pure and handled under an inert atmosphere.
-
Consider using a more active catalyst system, especially for less reactive aryl halides.
-
-
Reagent Purity:
-
Purify the aryl halide and this compound if their purity is questionable.
-
Use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.[2]
-
-
Optimize Reaction Conditions:
-
Gradually increase the reaction temperature, particularly for aryl bromides and chlorides.[1]
-
Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.
-
Ensure the base is dry and used in sufficient excess.
-
Issue 2: Significant Formation of Homocoupled 1,3-Diynes (Glaser Coupling)
Possible Causes:
-
Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne, a reaction catalyzed by the copper(I) co-catalyst.[3]
-
High Concentration of Alkyne: A high local concentration of this compound can favor the bimolecular homocoupling reaction.
-
Use of Copper(I) Co-catalyst: The copper catalyst, while increasing the rate of the desired reaction, is also a primary catalyst for Glaser homocoupling.[4]
Troubleshooting Steps:
-
Ensure Inert Atmosphere:
-
Rigorously degas all solvents and reagents.
-
Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction setup and duration.[2]
-
-
Control Alkyne Concentration:
-
Employ slow addition of this compound to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the homocoupling side reaction.[2]
-
-
Copper-Free Conditions:
Issue 3: Formation of a Black Precipitate (Palladium Black)
Possible Causes:
-
Catalyst Decomposition: The palladium(0) catalyst can agglomerate and precipitate as palladium black, rendering it inactive.
-
High Temperatures: Elevated temperatures can sometimes promote catalyst decomposition.
-
Solvent Effects: Certain solvents may not adequately stabilize the catalytic species.
Troubleshooting Steps:
-
Ligand Selection:
-
Use appropriate phosphine ligands that can stabilize the palladium catalyst. Bulky and electron-rich phosphine ligands are often effective.[2]
-
-
Temperature Control:
-
Avoid excessively high temperatures. If higher temperatures are necessary, ensure a robust catalyst-ligand system is in place.
-
-
Solvent Choice:
-
Screen different anhydrous and degassed solvents to find one that provides good solubility for all components and stabilizes the catalyst.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Sonogashira coupling of this compound?
A1: The most prevalent side reaction is the homocoupling of this compound to form dodeca-1,3-diyne.[3] This is also known as Glaser or Hay coupling and is primarily caused by the presence of oxygen and the copper(I) co-catalyst.[2][3] This side reaction consumes the alkyne, reduces the yield of the desired product, and can complicate purification.
Q2: How can I minimize the homocoupling of this compound?
A2: To minimize homocoupling, it is crucial to work under strictly anaerobic (oxygen-free) conditions by using degassed solvents and maintaining an inert atmosphere (Argon or Nitrogen).[2] Other effective strategies include the slow addition of this compound to the reaction mixture or employing a copper-free Sonogashira protocol.[2][5]
Q3: What is the reactivity order for aryl halides in the Sonogashira coupling?
A3: The reactivity of aryl halides in the Sonogashira coupling generally follows the order: I > Br > Cl > F. Aryl iodides are the most reactive and can often be coupled at or near room temperature. Aryl bromides are less reactive and typically require higher temperatures, while aryl chlorides are the least reactive and necessitate more specialized and active catalyst systems.
Q4: What is the role of the base in the Sonogashira coupling?
A4: The base, typically an amine like triethylamine or diisopropylamine, plays a crucial role in deprotonating the terminal alkyne (this compound) to form the reactive acetylide species. It also serves to neutralize the hydrogen halide (HX) that is formed as a byproduct during the reaction.
Q5: Can I perform a Sonogashira coupling without a copper co-catalyst?
A5: Yes, copper-free Sonogashira couplings are a well-established alternative.[4][5] These reactions are advantageous for avoiding the homocoupling side reaction. They often require the use of specific palladium catalysts and ligands, and may need different reaction conditions, such as higher temperatures, to proceed efficiently.
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of the cross-coupled product and the formation of the homocoupled byproduct in Sonogashira reactions.
Table 1: Effect of Reaction Atmosphere on Homocoupling
| Entry | Alkyne | Aryl Halide | Catalyst System | Base | Solvent | Atmosphere | Cross-Coupling Yield (%) | Homocoupling Yield (%) | Reference |
| 1 | Terminal Alkyne | Aryl Halide | Pd(PPh₃)₂Cl₂ / CuI | Amine | Various | Air | Lower Yields | Considerable | [3] |
| 2 | Terminal Alkyne | Aryl Halide | Pd(PPh₃)₂Cl₂ / CuI | Amine | Various | N₂ + H₂ | Very Good | ~2 | [6] |
Table 2: Influence of Catalyst System on Sonogashira Coupling of Aryl Iodides
| Entry | This compound (equiv.) | Aryl Iodide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1.2 | 4-Iodoanisole | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 92 |
| 2 | 1.1 | Iodobenzene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Benzene | 60 | 95 |
| 3 | 1.5 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | DMF | 80 | 90 |
Table 3: Comparison of Copper-Catalyzed vs. Copper-Free Sonogashira Coupling
| Entry | This compound (equiv.) | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Homocoupling |
| 1 | 1.2 | 4-Bromoanisole | Pd(PPh₃)₂Cl₂ (3 mol%) / CuI (5 mol%) | Et₃N | Toluene | 90 | 85 | Observed |
| 2 | 1.2 | 4-Bromoanisole | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene | 100 | 91 | Minimized |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling of this compound with an Aryl Iodide
This protocol provides a general procedure for the palladium/copper co-catalyzed cross-coupling of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl Iodide (e.g., 4-Iodoanisole)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous and degassed THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalysts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution to remove copper salts, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide
This protocol is designed to minimize the formation of the homocoupling byproduct by omitting the copper co-catalyst.
Materials:
-
This compound
-
Aryl Bromide (e.g., 4-Bromoanisole)
-
Palladium(II) acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous and degassed
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Add anhydrous and degassed toluene (5 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 mmol, 1.2 equiv.) via syringe.
-
Heat the reaction mixture to 100 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycles of the copper-catalyzed Sonogashira coupling reaction.
Caption: A troubleshooting workflow for minimizing homocoupling in Sonogashira reactions.
Caption: An overview of the main reaction and potential side reactions in Sonogashira coupling.
References
- 1. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. depts.washington.edu [depts.washington.edu]
Technical Support Center: Optimizing Reaction Conditions for 1-Dodecyne Polymerization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the polymerization of 1-dodecyne.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound?
A1: The most common methods for the polymerization of this compound and other terminal alkynes are Ziegler-Natta catalysis, ring-opening metathesis polymerization (ROMP) of a corresponding cyclic monomer (though less direct for this compound itself), and anionic polymerization. Each method offers distinct advantages and requires different experimental setups.
Q2: Why is my poly(this compound) yield consistently low?
A2: Low yields in this compound polymerization can be attributed to several factors. Common causes include catalyst deactivation by impurities (water, oxygen, or other functional groups), suboptimal reaction temperature, inappropriate solvent, or an incorrect monomer-to-catalyst ratio. For Ziegler-Natta systems, the choice and ratio of the cocatalyst are also critical.
Q3: What factors influence the molecular weight and polydispersity index (PDI) of poly(this compound)?
A3: The molecular weight and PDI are influenced by the polymerization method and reaction conditions. In living anionic polymerization, the molecular weight is directly proportional to the monomer-to-initiator ratio, and a narrow PDI can be achieved.[1] In Ziegler-Natta polymerization, factors such as the catalyst system, temperature, and the presence of chain transfer agents play a significant role.[2] Higher temperatures can sometimes lead to lower molecular weights due to increased chain transfer reactions.
Q4: Can side reactions occur during this compound polymerization?
A4: Yes, side reactions can occur and are dependent on the polymerization technique. In Ziegler-Natta polymerization, β-hydride elimination can lead to chain termination. In anionic polymerization, side reactions can be initiated by impurities that protonate the propagating carbanion. It is also possible for the polymer chain to undergo cyclization or cross-linking, particularly at higher temperatures.
Troubleshooting Guides
Issue 1: Low Polymer Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Deactivation | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Purify the monomer and solvent to remove any water, oxygen, or other inhibitors. | Increased catalyst activity and higher polymer yield. |
| Suboptimal Temperature | Experiment with a range of temperatures. Lower temperatures may be necessary for some catalyst systems to prevent deactivation. | Identification of the optimal temperature for polymerization, leading to improved yield. |
| Incorrect Catalyst/Cocatalyst Ratio | Systematically vary the ratio of the catalyst to the cocatalyst (for Ziegler-Natta) or initiator (for anionic polymerization). | Optimized catalyst efficiency and increased product formation. |
| Poor Monomer Purity | Purify this compound by distillation, and pass it through a column of activated alumina to remove inhibitors. | Removal of impurities that can poison the catalyst, resulting in a higher yield. |
Issue 2: Broad Polydispersity Index (PDI > 1.5)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Slow Initiation | In anionic polymerization, ensure the rate of initiation is faster than propagation by selecting a more reactive initiator or adjusting the temperature.[1] | All polymer chains start growing at approximately the same time, leading to a narrower PDI. |
| Presence of Impurities | Rigorously purify the monomer, solvent, and initiator to minimize chain termination throughout the polymerization.[1] | Reduced premature chain termination, resulting in a more uniform polymer chain length. |
| Poor Temperature Control | Maintain a constant and uniform temperature throughout the polymerization reaction. | Consistent rates of initiation and propagation, leading to a narrower PDI.[1] |
| Chain Transfer Reactions | For Ziegler-Natta polymerization, consider using a different catalyst system or lowering the reaction temperature to minimize chain transfer. | Reduced number of chain transfer events, leading to a more controlled polymerization and narrower PDI. |
Data Presentation
The following tables summarize quantitative data for the polymerization of 1-dodecene, a close structural analog of this compound, using a Ziegler-Natta type catalyst system. This data can serve as a starting point for optimizing this compound polymerization.
Table 1: Effect of Cocatalyst Ratio on 1-Dodecene Polymerization at -30°C
| Catalyst System | Cocatalyst (Al(n-C₈H₁₇)₃/AlⁱBu₃) | Activity (kg-polymer/mol-Ti·h) | Mₙ (x 10⁵ g/mol ) | Mₙ/Mₙ (PDI) | Reference |
| CpTiMe₂(O-2,6-ⁱPr₂C₆H₃)–borate | 1:1 | 5860 | 7.82 | 1.45 | [3][4] |
| CpTiMe₂(O-2,6-ⁱPr₂C₆H₃)–borate | 2:1 | 4120 | 7.04 | 1.35 | [3][4] |
Table 2: Effect of Temperature on 1-Dodecene Polymerization
| Catalyst System | Cocatalyst | Temperature (°C) | Mₙ (x 10⁵ g/mol ) | Mₙ/Mₙ (PDI) | Reference |
| CpTiMe₂(O-2,6-ⁱPr₂C₆H₃)–borate | AlⁱBu₃ | -30 | - | 1.38 | [3][4] |
| CpTiMe₂(O-2,6-ⁱPr₂C₆H₃)–borate | AlⁱBu₃ | -40 | - | - | [3][4] |
| Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)–borate | AlⁱBu₃ | -50 | 5.26 | 1.16 | [3][4] |
Experimental Protocols
Protocol 1: Ziegler-Natta Polymerization of this compound (Model Protocol)
Materials:
-
This compound (purified)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (Al(C₂H₅)₃)
-
Anhydrous heptane (solvent)
-
Methanol (for quenching)
-
Hydrochloric acid (for catalyst residue removal)
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
All glassware should be oven-dried at 120°C overnight and cooled under a stream of inert gas.
-
In a Schlenk flask under an inert atmosphere, add anhydrous heptane.
-
Add the desired amount of TiCl₄ to the solvent with stirring.
-
Separately, prepare a solution of Al(C₂H₅)₃ in anhydrous heptane.
-
Slowly add the Al(C₂H₅)₃ solution to the TiCl₄ solution at a controlled temperature (e.g., 0°C) to form the catalyst complex. The Al/Ti molar ratio is a critical parameter to optimize.
-
Inject the purified this compound into the reaction mixture.
-
Allow the polymerization to proceed at the desired temperature for a set amount of time (e.g., 1-4 hours).
-
Quench the reaction by adding methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer and wash it with a dilute HCl solution to remove catalyst residues, followed by washing with methanol.
-
Dry the polymer under vacuum to a constant weight.
Protocol 2: Anionic Polymerization of this compound (Model Protocol)
Materials:
-
This compound (rigorously purified)
-
n-Butyllithium (n-BuLi) in hexane (initiator)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Methanol (for quenching)
-
Nitrogen or Argon gas (high purity)
Procedure:
-
Set up a reaction vessel that has been rigorously cleaned and dried, under a high-purity inert atmosphere.
-
Distill anhydrous THF directly into the reaction flask.
-
Cool the solvent to the desired reaction temperature (e.g., -78°C).
-
Inject the purified this compound into the solvent.
-
Slowly add a calculated amount of n-BuLi solution to initiate the polymerization. The monomer-to-initiator ratio will determine the target molecular weight.[1]
-
Stir the reaction mixture at the set temperature for the desired duration. The reaction progress can sometimes be monitored by a color change.
-
Terminate the polymerization by adding a quenching agent, such as degassed methanol.
-
Precipitate the polymer in a non-solvent like methanol.
-
Isolate the polymer by filtration and dry it under vacuum.
Visualizations
Caption: A generalized experimental workflow for the polymerization of this compound.
References
Technical Support Center: Purification of Crude 1-Dodecyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 1-dodecyne. Our aim is to address specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound typically contains impurities stemming from its synthesis, which often involves the dehydrohalogenation of a 1,2-dihalododecane. Common impurities include:
-
Unreacted starting materials: 1-dodecene and the intermediate 1,2-dihalododecane (e.g., 1,2-diiodododecane or 1,2-dibromododecane).[1]
-
Isomeric alkynes: Internal dodecyne isomers (e.g., 2-dodecyne) may form, particularly if the reaction conditions allow for isomerization.
-
Solvent residues: Residual solvents from the reaction and workup, such as ethanol or diethyl ether.[1]
-
Reagents: Traces of the base used for dehydrohalogenation (e.g., potassium hydroxide).[1]
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purifying this compound are:
-
Vacuum Distillation: This is a highly effective method for separating this compound from less volatile impurities.[1]
-
Column Chromatography: Useful for removing polar impurities and isomers.[1]
-
Silver Ion Chromatography: A specialized technique that can separate terminal alkynes from other unsaturated compounds.[2]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be determined using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are powerful tools for identifying the compound and detecting impurities. Quantitative 1H NMR (qNMR) can be used for accurate purity determination.[3][4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile impurities.[6]
Troubleshooting Guides
Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping/Uneven Boiling | Lack of nucleation sites. | Add boiling chips or a magnetic stir bar to the distillation flask. |
| Poor Separation | Distillation rate is too fast. | Decrease the heating rate to allow for better equilibration between the liquid and vapor phases.[7] |
| Inefficient fractionating column. | Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux column).[7] | |
| Product degradation | Distillation temperature is too high. | Reduce the pressure of the vacuum system to lower the boiling point of this compound. |
| No distillate collecting | Leak in the vacuum system. | Check all joints and connections for leaks. Ensure proper sealing with vacuum grease. |
| Insufficient heating. | Gradually increase the temperature of the heating mantle. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of compounds | Inappropriate solvent system. | Optimize the eluent system using thin-layer chromatography (TLC) beforehand. A non-polar eluent like hexane is a good starting point.[6] |
| Column was not packed properly. | Ensure the adsorbent is packed uniformly without any air bubbles or channels. | |
| Compound is stuck on the column | Compound is too polar for the eluent. | Gradually increase the polarity of the eluent. |
| Compound may be acidic and interacting strongly with the silica gel. | Add a small amount of a non-polar base like triethylamine (0.1-1%) to the eluent to neutralize the silica gel.[6] | |
| Cracks in the adsorbent bed | The column ran dry. | Never let the solvent level drop below the top of the adsorbent. |
| Product elutes with impurities | The column was overloaded. | Use a larger column or reduce the amount of crude material loaded. |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol describes the purification of crude this compound obtained from the dehydrohalogenation of 1,2-diiodododecane.[1]
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Vacuum pump
-
Heating mantle
-
Magnetic stirrer and stir bar or boiling chips
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Place the crude this compound in the distillation flask along with a magnetic stir bar or boiling chips.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Slowly evacuate the system to the desired pressure.
-
Begin stirring (if using a stir bar) and gradually heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound at the applied pressure.
-
Once the desired fraction is collected, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Quantitative Data:
| Parameter | Value |
| Boiling Point (Atmospheric Pressure) | ~213 °C |
| Boiling Point (under vacuum) | 103-113 °C at 25 Torr |
| Reported Yield (from dibromo analog) | 40% |
Protocol 2: Purification of this compound by Column Chromatography
This protocol is a general guideline for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in hexane.
-
Allow the silica gel to settle, ensuring a uniform bed with no air bubbles. Drain the excess solvent until it is just above the silica gel surface.
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with hexane. If the product does not elute, you can gradually increase the polarity of the eluent. For alkynes that may interact with acidic silica, adding 0.1-1% triethylamine to the eluent can be beneficial.[6]
-
Collect fractions and monitor them by TLC to identify the fractions containing pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
Protocol 3: Purification of Terminal Alkynes by Silver Ion Chromatography
This method is particularly useful for separating terminal alkynes from other unsaturated compounds due to the reversible formation of a silver-alkyne complex.[2]
Materials:
-
Silica gel
-
Silver nitrate (AgNO₃)
-
Crude this compound
-
Hexane
-
Dichloromethane (or other suitable solvent)
-
Chromatography column
-
Collection tubes
Procedure:
-
Preparation of AgNO₃-impregnated silica gel: Dissolve silver nitrate in water or methanol and mix it with silica gel. The solvent is then removed under vacuum to yield a free-flowing powder. The loading of silver nitrate is typically around 10-20% by weight.
-
Pack a chromatography column with the AgNO₃-impregnated silica gel as a slurry in hexane.
-
Dissolve the crude this compound in a minimal amount of hexane and load it onto the column.
-
Elute the column with a non-polar solvent such as hexane. Non-alkyne impurities will elute first.
-
The this compound, which forms a complex with the silver ions, will be retained on the column.
-
To elute the this compound, a more polar solvent or a solvent containing a reagent that can displace the alkyne from the silver complex is used.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Step-by-step workflow for vacuum distillation of this compound.
Caption: Workflow for purification of this compound by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules - Google Patents [patents.google.com]
- 3. This compound(765-03-7) 1H NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
Technical Support Center: Preventing Homocoupling of 1-Dodecyne in Coupling Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the undesired homocoupling of 1-dodecyne during coupling reactions, primarily focusing on the Sonogashira reaction.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound coupling reactions?
A1: Homocoupling, also known as Glaser or Hay coupling, is a common side reaction where two molecules of a terminal alkyne, such as this compound, react with each other to form a symmetrical 1,3-diyne.[1][2][3] In the case of this compound, this results in the formation of 1,12-docosadiyne. This side reaction consumes the this compound, reducing the yield of the desired cross-coupled product and complicating purification.
Q2: What are the primary causes of this compound homocoupling?
A2: The two main culprits for homocoupling are the presence of oxygen and a copper(I) co-catalyst.[4][5] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway. The copper(I) co-catalyst, while often used to increase the rate of the desired Sonogashira reaction, also efficiently catalyzes this unwanted homocoupling side reaction.[4]
Q3: How can I minimize or prevent the homocoupling of this compound?
A3: Several strategies can be employed to suppress the homocoupling of this compound:
-
Implement Copper-Free Protocols: The most effective way to prevent Glaser coupling is to avoid its primary catalyst by using a copper-free Sonogashira protocol.
-
Maintain a Strictly Inert Atmosphere: If a copper co-catalyst is used, it is crucial to rigorously exclude oxygen from the reaction mixture. This can be achieved by using Schlenk techniques or working in a glovebox, and by thoroughly degassing all solvents and reagents.
-
Optimize Reaction Parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly influence the reaction pathway, favoring the desired cross-coupling over homocoupling.
-
Slow Addition of this compound: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.
-
Use a Dilute Hydrogen Atmosphere: It has been shown that conducting the reaction under a dilute atmosphere of hydrogen gas can dramatically reduce homocoupling to as low as 2%.[4]
Q4: Can the choice of base and solvent affect the extent of homocoupling?
A4: Absolutely. The base and solvent system is critical. For instance, in copper-free systems, bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often effective. The solvent can influence the solubility of reactants and intermediates, affecting reaction rates. Polar aprotic solvents like DMF or THF are common, but greener alternatives are also being explored.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High percentage of 1,12-docosadiyne (homocoupled product) observed by GC/MS or NMR. | 1. Oxygen contamination in a copper-catalyzed reaction. 2. The copper co-catalyst is promoting Glaser coupling. 3. Suboptimal reaction conditions (base, solvent, temperature). | 1. Improve inert atmosphere techniques: ensure all glassware is flame-dried, use freeze-pump-thaw cycles to degas solvents, and maintain a positive pressure of an inert gas (argon or nitrogen). 2. Switch to a copper-free Sonogashira protocol. 3. Screen different bases (e.g., Cs₂CO₃, K₂CO₃, Et₃N) and solvents (e.g., toluene, dioxane, THF). Consider a lower reaction temperature. |
| Low yield of the desired cross-coupled product and significant recovery of starting materials. | 1. Inefficient catalyst system. 2. Reaction temperature is too low or reaction time is too short. 3. Inappropriate base or solvent for the specific substrates. | 1. Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands can sometimes improve efficiency. 2. Gradually increase the reaction temperature and monitor the reaction progress over a longer period. 3. Consult the literature for base/solvent combinations that have been successful with similar substrates. |
| Formation of a complex mixture of byproducts. | 1. Catalyst degradation. 2. Side reactions of functional groups on the coupling partners. 3. Reaction temperature is too high. | 1. Use a more stable palladium precatalyst or ligand. 2. Ensure that the functional groups on your substrates are compatible with the reaction conditions. If necessary, use protecting groups. 3. Attempt the reaction at a lower temperature. |
Data Presentation: Suppressing Homocoupling of Terminal Alkynes
Due to a lack of specific quantitative data for this compound in the available literature, the following table presents representative data on the effect of reaction conditions on the homocoupling of other terminal alkynes in Sonogashira reactions. This data is intended to be illustrative of general trends.
Table 1: Effect of Copper Co-catalyst and Atmosphere on Homocoupling
| Alkyne | Aryl Halide | Catalyst System | Atmosphere | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| Phenylacetylene | 4-Iodoanisole | PdCl₂(PPh₃)₂ / CuI | Air | Low | High |
| Phenylacetylene | 4-Iodoanisole | PdCl₂(PPh₃)₂ / CuI | Nitrogen | 95 | 5 |
| Phenylacetylene | 4-Iodoanisole | PdCl₂(PPh₃)₂ | Nitrogen | 90 | <2 |
| Various | Various | Pd(OAc)₂ / CuI | N₂/H₂ (dilute) | >90 | ~2 |
Data is illustrative and compiled from general knowledge of Sonogashira reactions.[4]
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Cs₂CO₃ (2.0 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk flask and other appropriate glassware
-
Inert gas (argon or nitrogen) supply
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, Pd(OAc)₂, SPhos, and Cs₂CO₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the this compound via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Copper-Catalyzed Sonogashira Coupling of this compound under an Inert Atmosphere
This protocol details the steps to rigorously exclude oxygen, which is critical for suppressing Glaser coupling in copper-catalyzed reactions.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.1 mmol)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Anhydrous, degassed triethylamine (3.0 mmol)
-
Anhydrous, degassed THF (5 mL)
-
Schlenk flask and other appropriate glassware
-
Inert gas (argon or nitrogen) supply
Procedure:
-
Add the aryl halide, PdCl₂(PPh₃)₂, and CuI to a flame-dried Schlenk flask.
-
Evacuate and backfill the flask with inert gas at least three times.
-
Add the anhydrous, degassed THF and triethylamine via syringe.
-
Stir the mixture and add the this compound dropwise via syringe over a period of 10-15 minutes.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Heat the reaction as required (e.g., 50-70 °C) and monitor its progress.
-
Follow the work-up and purification procedure as described in Protocol 1.
Visualizations
Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser-Hay homocoupling.
Caption: A workflow for troubleshooting and minimizing this compound homocoupling.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in 1-Dodecyne Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in reactions involving 1-dodecyne.
Frequently Asked Questions (FAQs)
Q1: My this compound reaction has a low yield. What are the general areas I should investigate?
Low yields in organic synthesis can arise from several factors. A systematic troubleshooting approach is essential to pinpoint the root cause.[1] Key areas to focus on include:
-
Reagent and Solvent Quality: The purity of your this compound, other reactants, catalysts, and solvents is critical. Impurities, especially water and oxygen, can deactivate catalysts and participate in side reactions.[2]
-
Reaction Conditions: Parameters such as temperature, reaction time, concentration, and stoichiometry must be optimized.[1][2]
-
Work-up and Purification: Significant product loss can occur during extraction, washing, and chromatography steps.[2][3]
Q2: How does the quality of this compound affect my reaction?
The purity of this compound is paramount. Common impurities that can negatively impact your reaction include:
-
Water: Deactivates sensitive catalysts, especially in Sonogashira couplings.
-
Other Alkynes or Alkenes: Can compete in the reaction, leading to a mixture of products and making purification difficult.
-
Oxidized Species: The terminal alkyne proton can be susceptible to oxidation, which can inhibit the desired reaction.
It is recommended to use freshly purified this compound, for example, by distillation, for best results.
Q3: My reaction stalls and does not go to completion. What are the likely causes?
A stalled reaction can be due to several factors:[1]
-
Catalyst Deactivation: The catalyst may have been deactivated by impurities or may have a limited lifetime under the reaction conditions. The formation of palladium black in Sonogashira couplings is a visual indicator of catalyst precipitation and deactivation.
-
Reagent Degradation: One of the reagents may be degrading over the course of the reaction.
-
Product Inhibition: The product formed may be inhibiting the catalyst.
-
Equilibrium: The reaction may have reached a state of equilibrium.
Q4: I am observing the formation of many side products. What are the common side reactions with this compound?
The nature of side products depends on the specific reaction. However, some common side reactions include:
-
Homocoupling (Glaser Coupling): In Sonogashira couplings, the terminal alkyne can couple with itself in the presence of the copper co-catalyst and oxygen to form a dimer.[4]
-
Polymerization: Under certain conditions, especially at high concentrations or temperatures, this compound can polymerize.[5]
-
Isomerization: The terminal alkyne may isomerize to an internal alkyne, which is often less reactive in the desired transformation.
Troubleshooting Guides by Reaction Type
Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne like this compound and an aryl or vinyl halide.[6] Low conversion rates are a common issue.
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst System | Ensure the palladium catalyst and any phosphine ligands are of high quality and handled under an inert atmosphere. For less reactive halides (e.g., bromides or chlorides), consider using more electron-rich and bulky phosphine ligands.[4] |
| Poor Quality of Amine Base | Use a dry, high-purity amine base. The base is crucial for deprotonating the alkyne and neutralizing the hydrogen halide byproduct.[6] |
| Insufficient Reaction Temperature | For less reactive halides, a higher temperature may be required to facilitate the oxidative addition step.[4][7] |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and alkyne homocoupling.[8] |
Problem: Significant Homocoupling of this compound (Glaser Coupling)
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Rigorously exclude oxygen from the reaction mixture by degassing solvents and using an inert atmosphere.[8] |
| High Copper (I) Concentration | Reduce the amount of the copper co-catalyst. In some cases, a copper-free Sonogashira protocol may be more suitable.[4] |
| Slow Desired Coupling Reaction | Optimize conditions to accelerate the Sonogashira coupling, which will outcompete the homocoupling side reaction. This may involve increasing the temperature or using a more active catalyst system. |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
CuAAC is a highly efficient reaction for forming a 1,2,3-triazole from an azide and a terminal alkyne like this compound.[9][10] Despite its robustness, low conversions can occur.
Problem: Incomplete Reaction
| Possible Cause | Suggested Solution |
| Insufficient Copper(I) Catalyst | The active catalyst is Cu(I). If starting with a Cu(II) salt, ensure a sufficient amount of a reducing agent (e.g., sodium ascorbate) is used. The Cu(I) species can be sensitive to air, so maintaining an inert atmosphere can be beneficial. |
| Poor Solubility of Reactants | Ensure that both the this compound and the azide partner are soluble in the chosen solvent system. A mixture of solvents (e.g., t-butanol/water) is often used to accommodate both nonpolar and polar reactants. |
| Presence of Coordinating Impurities | Certain functional groups or impurities can coordinate to the copper catalyst and inhibit its activity. Purify starting materials if necessary. |
| Inappropriate Ligand | While often not strictly necessary, a ligand such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can stabilize the Cu(I) oxidation state and improve reaction efficiency. |
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step process to convert an alkyne to an aldehyde or ketone. For a terminal alkyne like this compound, this reaction typically yields dodecanal.
Problem: Low Yield of the Desired Carbonyl Compound
| Possible Cause | Suggested Solution |
| Incomplete Hydroboration | Ensure the borane reagent (e.g., BH3-THF, 9-BBN) is fresh and active. Moisture will decompose the borane. Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Over-Oxidation or Side Reactions during Oxidation | The oxidation step with hydrogen peroxide is exothermic and should be controlled by cooling the reaction mixture. The pH of the oxidation step is also critical; it is typically performed under basic conditions. |
| Formation of Dialkylborane Byproducts | With terminal alkynes, it is possible for the intermediate vinylborane to undergo a second hydroboration. Using a sterically hindered borane reagent like disiamylborane or 9-BBN can prevent this side reaction.[11] |
| Loss of Volatile Product | The resulting aldehyde (dodecanal) can be volatile. Take care during the work-up and solvent removal steps to minimize loss. |
Data Presentation
Table 1: Typical Reaction Conditions for Sonogashira Coupling of this compound
| Aryl Halide | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Aryl Iodide | Pd(PPh₃)₂Cl₂ (2) | 4 | Triethylamine | THF | 25-50 | >90 |
| Aryl Bromide | Pd(PPh₃)₄ (5) | 10 | Diisopropylamine | Toluene | 80-100 | 70-90 |
| Aryl Chloride | Pd₂(dba)₃ (2) with ligand (e.g., XPhos) | 5 | Cs₂CO₃ | Dioxane | 100-120 | 50-80 |
Table 2: Common Conditions for CuAAC Reactions with this compound
| Copper Source (mol%) | Reducing Agent (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Typical Yield (%) |
| CuSO₄·5H₂O (5) | Sodium Ascorbate (10) | None | t-BuOH/H₂O (1:1) | 25 | >95 |
| CuI (2) | None | TBTA (2) | DMF | 25-40 | >95 |
Table 3: Reagents for Hydroboration of this compound
| Borane Reagent | Stoichiometry (Alkyne:Borane) | Intermediate | Final Product | Notes |
| BH₃·THF | 3:1 | Trivinylborane | Dodecanal | Can lead to double hydroboration. |
| 9-BBN | 1:1 | Vinyldialkylborane | Dodecanal | Sterically hindered, prevents double addition. |
| Disiamylborane | 1:1 | Vinyldialkylborane | Dodecanal | Sterically hindered, prevents double addition. |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound with an Aryl Iodide
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add anhydrous, degassed solvent (e.g., THF or toluene, 5 mL) and the amine base (e.g., triethylamine, 3.0 mmol).
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add this compound (1.2 mmol) to the reaction mixture dropwise via syringe.
-
Stir the reaction at the desired temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for CuAAC Reaction of this compound with an Azide
-
In a vial, dissolve the azide (1.0 mmol) and this compound (1.1 mmol) in a suitable solvent mixture (e.g., 4 mL of t-butanol and 4 mL of water).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol in 1 mL of water).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol in 1 mL of water).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: General Procedure for Hydroboration-Oxidation of this compound
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a solution of 9-BBN (0.5 M in THF, 2.2 mL, 1.1 mmol).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add this compound (1.0 mmol) to the stirred solution of 9-BBN.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add ethanol (2 mL), followed by a 6 M aqueous solution of sodium hydroxide (0.5 mL).
-
Very slowly, add 30% hydrogen peroxide (0.5 mL) dropwise, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.
-
Purify the resulting aldehyde by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low conversion rates in this compound reactions.
Caption: The catalytic cycles of the Sonogashira coupling reaction.
Caption: A typical experimental workflow for a CuAAC "click" reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bioclone.net [bioclone.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Catalyst Deactivation in Reactions Involving 1-Dodecyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during chemical reactions involving 1-dodecyne. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction involving this compound is sluggish or has stopped completely. What are the likely causes?
Several factors can lead to a decrease in or complete loss of catalytic activity. The most common causes include catalyst poisoning, fouling by oligomerization of this compound, and thermal degradation (sintering) of the catalyst.[1] Insufficient catalyst loading or poor mass transfer in hydrogenation reactions can also be contributing factors.[1]
Q2: How can I determine the cause of my catalyst's deactivation?
Identifying the deactivation mechanism is crucial for effective troubleshooting. Here are some indicators:
-
Sudden drop in activity: This often points to catalyst poisoning from impurities in the feedstock or solvent.[1][2]
-
Gradual decline in activity: This is more characteristic of fouling (coking) or thermal degradation (sintering).[3]
-
Change in product selectivity: This can occur with poisoning, where certain active sites are selectively blocked.[4]
-
Visual changes in the catalyst: Discoloration can indicate coke formation, while aggregation of catalyst particles might suggest sintering.
A systematic troubleshooting workflow can help pinpoint the root cause.
Q3: What are the most common catalyst poisons in this compound reactions?
Catalyst poisons are substances that strongly chemisorb to the active sites of the catalyst, rendering them inactive.[4][5] For many common hydrogenation catalysts like palladium and platinum, poisons include:
-
Sulfur compounds
-
Lead and other heavy metals[2]
-
Halogens
-
Phosphorus compounds
These impurities can be present in this compound, solvents, or gases used in the reaction.[1][6]
Q4: Can a deactivated catalyst be regenerated?
The feasibility of regeneration depends entirely on the deactivation mechanism.[1]
-
Fouling/Coking: Catalysts deactivated by carbonaceous deposits can often be regenerated by controlled oxidation (burning off the coke) followed by a reduction step.[2][7]
-
Reversible Poisoning: In some cases, poisons can be removed by washing the catalyst or by thermal treatment.[1]
-
Irreversible Poisoning: Strong chemisorption of poisons is often permanent.[1]
-
Sintering: This thermal degradation process is generally irreversible as it involves changes to the physical structure of the catalyst.[1][3]
Troubleshooting Guides
This section provides structured guidance for specific problems encountered during reactions with this compound.
Problem 1: Low or No Conversion from the Start
If the reaction fails to initiate or shows very low conversion from the beginning, consider the following possibilities.
| Potential Cause | Recommended Action |
| Catalyst Poisoning | - Use high-purity, degassed solvents and reagents.[1] - Purify the this compound to remove potential inhibitors. - Consider using a guard bed or a scavenger resin to remove impurities before they reach the catalyst.[2] |
| Insufficient Catalyst Loading | - Increase the catalyst loading in increments.[1] - Ensure the catalyst is properly dispersed in the reaction mixture.[1] |
| Poor Hydrogen Mass Transfer (for Hydrogenations) | - Increase the stirring speed.[1] - Increase the hydrogen pressure.[1] - Ensure proper purging of the reaction vessel with hydrogen. |
Problem 2: Reaction Starts but Then Deactivates
When the reaction begins as expected but then slows down or stops, the cause is likely related to factors that change over the course of the reaction.
| Potential Cause | Recommended Action |
| Catalyst Fouling by Alkyne Oligomerization/Coking | - Lower the reaction temperature to reduce the rate of coke formation.[1][2] - Decrease the concentration of this compound.[1] - Consider a different solvent system.[1] |
| Thermal Degradation (Sintering) | - Operate at the lowest effective temperature.[1][3] - Choose a catalyst with higher thermal stability. |
| Leaching of Active Metal | - Test the reaction filtrate for catalytic activity to confirm leaching.[2] - Consider using a different catalyst support or anchoring ligand to improve metal stability. |
Problem 3: Low Selectivity (e.g., Over-reduction to Alkane in Hydrogenation)
In cases like partial hydrogenation where a specific product is desired, a loss of selectivity is a form of catalyst deactivation.
| Potential Cause | Recommended Action |
| Catalyst is Too Active | - Use a selectively deactivated ("poisoned") catalyst like Lindlar's catalyst for partial hydrogenation to an alkene.[1][8][9][10] - Add a controlled amount of a catalyst inhibitor (e.g., quinoline).[1][10] |
| Hydrogen Pressure is Too High | - Reduce the hydrogen pressure.[1] |
| Prolonged Reaction Time | - Monitor the reaction progress closely and stop it once the starting material is consumed.[2] |
Experimental Protocols
Protocol 1: Test for Catalyst Leaching
Objective: To determine if the active metal is leaching from the solid support into the reaction solution.
Methodology:
-
Run the catalytic reaction under standard conditions for a set period (e.g., until partial conversion is achieved).
-
Stop the reaction and filter the solid catalyst out of the reaction mixture while it is still at the reaction temperature.
-
Allow the filtrate (the reaction solution without the solid catalyst) to continue reacting under the same conditions.
-
Monitor the progress of the reaction in the filtrate over time using techniques like GC, TLC, or NMR.
-
Interpretation: If the reaction in the filtrate continues to proceed, it indicates that some of the active catalyst has leached into the solution.[2] If the reaction stops, catalysis is primarily heterogeneous, and leaching is not a significant issue.[2]
Protocol 2: Regeneration of a Coked Catalyst
Objective: To remove carbonaceous deposits (coke) from a fouled catalyst and restore its activity. This procedure is a general guideline and should be optimized for the specific catalyst.
Materials:
-
Deactivated (coked) catalyst
-
Tube furnace
-
Inert gas (e.g., Nitrogen, Argon)
-
Oxidizing gas (e.g., air or a dilute oxygen mixture)
-
Reducing gas (e.g., Hydrogen)
Methodology:
-
Drying: Place the deactivated catalyst in the tube furnace. Heat the catalyst under a flow of inert gas (e.g., Nitrogen) to a moderate temperature (e.g., 200 °C) to remove any volatile compounds.[7]
-
Oxidation (Coke Removal): While maintaining an inert gas flow, gradually increase the temperature. Introduce a controlled amount of an oxidizing gas (e.g., a mixture of 1-5% oxygen in nitrogen). The temperature for this step is critical and depends on the catalyst's thermal stability; a typical range is 300-500°C. This step carefully burns off the carbon deposits.[2][7] Caution: This process can be highly exothermic and must be controlled to avoid catalyst sintering.[7]
-
Reduction: After the oxidation step is complete, switch the gas flow back to a pure inert gas and cool the catalyst. Then, switch to a flow of hydrogen gas and heat the catalyst to a temperature suitable for its reduction (e.g., 200-400°C) to restore the active metal sites.[2]
-
Passivation: After reduction, carefully cool the catalyst under an inert atmosphere. To prevent it from being pyrophoric upon exposure to air, the surface can be passivated by introducing a very small, controlled amount of oxygen into the inert gas stream during the final cooling phase.[2]
Visualizations
Caption: Common pathways for catalyst deactivation in this compound reactions.
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
Caption: General workflow for the regeneration of a coked catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 8. Khan Academy [khanacademy.org]
- 9. Illustrated Glossary of Organic Chemistry - Poisoned catalyst [chem.ucla.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stabilizing 1-Dodecyne for Long-Term Storage
Welcome to the Technical Support Center for 1-Dodecyne. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the long-term storage and stabilization of this compound. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the stability and integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during long-term storage?
A1: The primary degradation pathways for this compound, a terminal alkyne, include:
-
Oxidation: Exposure to air can lead to the oxidation of the alkyne, potentially forming various oxygenated products.
-
Peroxide Formation: Like many unsaturated hydrocarbons, this compound can form explosive peroxides over time when exposed to oxygen, especially in the presence of light.
-
Polymerization/Oligomerization: The terminal alkyne functionality can undergo polymerization or oligomerization, leading to the formation of higher molecular weight impurities. This can be initiated by heat, light, or the presence of catalytic impurities.
-
Acid-Base Reactions: As a terminal alkyne, this compound has a weakly acidic proton which can react with strong bases.[1]
Q2: What are the ideal storage conditions for neat this compound?
A2: To ensure long-term stability, neat this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C.[2] Avoid repeated freeze-thaw cycles.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.[3]
-
Light: Protect from light by using an amber-colored vial or by storing the container in the dark.
-
Container: Use a tightly sealed, clean, and dry glass container.
Q3: How can I inhibit the polymerization of this compound during storage?
A3: To prevent polymerization, a radical inhibitor can be added to the this compound. A common and effective inhibitor is butylated hydroxytoluene (BHT). A low concentration, typically 50-200 ppm, is usually sufficient to prevent polymerization during storage without significantly interfering with most downstream applications.
Q4: How often should I test my this compound sample for purity and peroxides?
A4: For opened containers, it is recommended to test for peroxides every 3-6 months. Purity analysis via GC-MS or ¹H NMR should be performed before critical applications, especially if the sample has been stored for an extended period (e.g., >1 year) or if there are any visual changes in the liquid (e.g., color change, precipitation).
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Change in color (yellowing or browning) | Oxidation or oligomerization | 1. Test for peroxides immediately. 2. Analyze purity by GC-MS to identify degradation products. 3. If purity is compromised, consider purification by distillation or chromatography. 4. For future storage, ensure an inert atmosphere and add a polymerization inhibitor. |
| Presence of solid precipitates | Polymerization or formation of insoluble degradation products | 1. Do not use the sample. 2. Carefully filter a small aliquot for analysis by techniques like NMR or IR to identify the precipitate. 3. Dispose of the material according to safety guidelines if extensive polymerization has occurred. |
| Inconsistent experimental results | Degradation of this compound leading to lower effective concentration or interfering byproducts | 1. Verify the purity of the this compound stock using GC-MS or ¹H NMR. 2. Test for the presence of peroxides, as they can interfere with many reactions. 3. If degradation is confirmed, use a freshly opened or purified batch of this compound. |
| Positive peroxide test | Exposure to oxygen | 1. If peroxide levels are low (<50 ppm), the sample may be usable for some applications, but caution is advised. 2. To remove peroxides, the material can be passed through a column of activated alumina. 3. For high levels of peroxides, do not attempt to concentrate the material (e.g., by distillation) as this can be explosive. Dispose of the material according to your institution's safety protocols. |
Data Presentation
The following table summarizes illustrative quantitative data on the stability of this compound under various storage conditions. Please note that this data is for illustrative purposes to demonstrate the expected trends in stability.
| Storage Condition | Time (Months) | Purity (%) | Peroxide Level (ppm) | Appearance |
| 2-8°C, Inert Atmosphere, Dark | 0 | >99 | <1 | Colorless |
| 6 | >98.5 | <5 | Colorless | |
| 12 | >98 | <10 | Colorless | |
| 24 | >97 | <20 | Colorless | |
| Room Temp (~22°C), Air, Light | 0 | >99 | <1 | Colorless |
| 6 | ~95 | ~50 | Faint Yellow | |
| 12 | ~90 | >100 | Yellow | |
| 24 | <85 | >200 | Yellow-Brown | |
| 40°C, Air, Dark (Accelerated Study) | 0 | >99 | <1 | Colorless |
| 1 | ~96 | ~40 | Faint Yellow | |
| 3 | ~91 | ~90 | Yellow | |
| 6 | <87 | >150 | Yellow-Brown |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile impurities and degradation products in this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5MS or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of a 1% solution of this compound in a suitable solvent (e.g., hexane), splitless injection at 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-500.
-
-
Data Analysis: Identify this compound by its retention time and mass spectrum. Quantify purity by integrating the peak area of this compound relative to the total peak area of all components.
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
¹H NMR provides information on the structural integrity of this compound and can be used for quantitative analysis (qNMR).
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a precisely weighed amount of this compound (e.g., 10 mg) and a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃).
-
Acquisition Parameters:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest for accurate integration.
-
-
Data Analysis:
-
The characteristic signals for this compound in CDCl₃ are approximately:
-
δ 2.18 (t, 2H, -CH₂-C≡CH)
-
δ 1.94 (t, 1H, -C≡CH)
-
δ 1.53 (m, 2H)
-
δ 1.27 (m, 14H)
-
δ 0.88 (t, 3H, -CH₃)
-
-
Calculate the purity by comparing the integral of a characteristic this compound signal to the integral of the internal standard.
-
Protocol 3: Peroxide Testing (Qualitative)
This is a rapid test to detect the presence of peroxides.
-
Materials:
-
Glacial acetic acid
-
Potassium iodide (KI)
-
-
Procedure:
-
In a clean, dry test tube, add approximately 1 mL of the this compound sample.
-
Add 1 mL of glacial acetic acid.
-
Add about 0.1 g of solid potassium iodide.
-
Shake the mixture.
-
-
Interpretation:
-
No color change: Peroxides are absent or at a very low level.
-
Yellow color: Low concentration of peroxides.
-
Brown color: High concentration of peroxides.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the stability of stored this compound.
References
Technical Support Center: Dehydrohalogenation of 1,2-Diiodododecane
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with the dehydrohalogenation of 1,2-diiodododecane to synthesize 1-dodecyne. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help you overcome common challenges in this synthetic procedure.
Troubleshooting Guide
This section addresses specific issues that may arise during the dehydrohalogenation of 1,2-diiodododecane.
Question: My reaction yield of this compound is consistently low. What are the potential causes and solutions?
Answer: Low yields are a common problem and can stem from several factors. The primary reasons include incomplete reaction, side reactions, or decomposition of the product.[1][2]
-
Incomplete Reaction: The double dehydrohalogenation requires a strong base and often elevated temperatures to proceed to completion.[3][4] Ensure you are using a sufficient excess of a strong base. Sodium amide (NaNH₂) is particularly effective for driving the reaction towards the terminal alkyne.[5]
-
Side Product Formation: A single elimination can occur, leading to the formation of vinyl iodides (1-iodo-1-dodecene or 2-iodo-1-dodecene) as byproducts.[5] The choice of base can influence this; for example, bulky bases like potassium tert-butoxide may favor the formation of vinyl iodides.[5] Using a very strong, non-bulky base like sodium amide in liquid ammonia helps to promote the second elimination to form the desired alkyne.[5]
-
Starting Material Quality: The stability of 1,2-diiodododecane is a critical factor. It can decompose by eliminating iodine to revert to 1-dodecene, especially when exposed to heat, light, or silica gel.[2][6] It is often recommended to use the crude 1,2-diiodododecane immediately after its synthesis without extensive purification.[3]
Question: The reaction is very slow or appears to have stalled. How can I resolve this?
Answer: A stalled reaction is often due to issues with reagents or reaction conditions.
-
Base Inactivity: Strong bases like sodium amide can be deactivated by moisture. Ensure that all reagents and solvents are anhydrous.[1][4]
-
Insufficient Temperature: The reaction may require heating (reflux) to proceed at a reasonable rate.[1] For instance, using potassium hydroxide in ethanol often requires refluxing for an extended period.[3][7]
-
Poor Solubility: Ensure that your substrate and base are adequately soluble in the chosen solvent system to allow for an efficient reaction.
Question: I am observing unexpected side products in my analysis. How can I improve the selectivity for this compound?
Answer: The formation of side products, primarily vinyl iodides, is a key challenge.[5] To enhance selectivity for the alkyne:
-
Choice of Base: Employ a very strong base that favors double elimination. Sodium amide (NaNH₂) in liquid ammonia is a classic and highly effective choice for synthesizing terminal alkynes from vicinal dihalides.[4][5][8]
-
Stoichiometry of Base: Use a significant excess of the base (at least 2-3 equivalents) to ensure that the second elimination reaction occurs efficiently.[3][4]
Question: My starting material, 1,2-diiodododecane, seems to be decomposing before I can use it. How can I prevent this?
Answer: 1,2-diiodoalkanes are known to be unstable.[2][6][9] Decomposition, which appears as the reappearance of the purple/brown color of iodine, is common.[10]
-
Minimize Heat and Light Exposure: During its synthesis and workup, keep the temperature low and protect the reaction from light by wrapping the flask in aluminum foil.[2][10]
-
Immediate Use: It is highly recommended to use the 1,2-diiodododecane in the subsequent dehydrohalogenation step as soon as it is prepared, often without purification.[3][10]
-
Storage: If storage is necessary, keep the compound at low temperatures (in a refrigerator or freezer) and in the dark.[10]
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the dehydrohalogenation of 1,2-diiodododecane to this compound?
A1: The reaction proceeds through a twofold E2 (elimination, bimolecular) mechanism.[4] A strong base abstracts a proton from a carbon atom, and simultaneously, the iodide on the adjacent carbon atom leaves. This process happens twice to form the triple bond of the alkyne.[4][11]
Q2: Why is a strong base required for this reaction?
A2: A strong base is necessary to facilitate the elimination of two equivalents of hydrogen iodide (HI).[12][13][14] The second elimination, which forms the alkyne from a vinyl iodide intermediate, is generally slower and requires a particularly strong base to proceed efficiently.[11]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a suitable method for monitoring the reaction's progress.[3] The starting material, 1,2-diiodododecane, is more polar than the this compound product. You should see the disappearance of the starting material spot and the appearance of a new, higher Rf spot corresponding to the product.
Q4: What are the primary safety concerns for this experiment?
A4: Several safety precautions should be taken:
-
Solvents: Dichloromethane is a potential carcinogen, and diethyl ether is extremely flammable. Handle these in a well-ventilated fume hood away from ignition sources.[3]
-
Reagents: Iodine is corrosive.[3] Potassium hydroxide and sodium amide are strong, caustic bases that can cause severe burns.[3][4] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Quenching: The quenching of strong bases like sodium amide can be highly exothermic. This should be done carefully at low temperatures (e.g., 0 °C).[4]
Data Presentation
The choice of base is critical for the successful synthesis of this compound. The following table summarizes the expected outcomes with different bases.
| Base | Solvent(s) | Typical Temperature | Expected Major Product(s) | Typical Yield Range (%) | Notes |
| Potassium Hydroxide (KOH) | Ethanol | Reflux | This compound | 40-60% | A common but potentially lower-yielding method.[3][7] |
| Sodium Amide (NaNH₂) | Liquid Ammonia, Diethyl Ether | -78 °C to RT | This compound | 60-80% | Highly effective for terminal alkyne synthesis.[4][15] |
| Potassium tert-butoxide (t-BuOK) | THF | 0 °C to RT | 1-iodo-1-dodecene | Moderate to High | Bulky base favors single elimination (Hofmann product).[5] |
| DBU | Acetonitrile | Reflux | Mixture of vinyl iodides | Moderate | A strong, non-nucleophilic base often used for single eliminations.[5] |
Yields are estimations based on analogous transformations as specific comparative data for 1,2-diiodododecane is limited.[4][5]
Experimental Protocols
Protocol 1: Synthesis of 1,2-Diiodododecane from 1-Dodecene
This protocol is adapted from standard iodination procedures.[3][6]
Materials:
-
1-Dodecene
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask protected from light, dissolve 1-dodecene (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of iodine (1.1 eq) in dichloromethane to the stirred dodecene solution.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed. The purple color of iodine should fade.[2][3]
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color is fully discharged.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,2-diiodododecane.
-
Note: The crude product is often used immediately in the next step without further purification due to its instability.[2][3]
Protocol 2: Dehydrohalogenation of 1,2-Diiodododecane to this compound
This protocol uses sodium amide, a highly effective base for this transformation.[4][5]
Materials:
-
Crude 1,2-diiodododecane
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Set up a three-necked flask with a dry ice/acetone condenser under an inert atmosphere (e.g., argon).
-
Condense liquid ammonia into the flask at -78 °C.
-
Carefully add sodium amide (at least 2.2 equivalents) to the liquid ammonia with stirring.
-
Dissolve the crude 1,2-diiodododecane (1.0 eq) in a minimal amount of anhydrous diethyl ether.
-
Add the diiodide solution dropwise to the sodium amide suspension over 30 minutes.
-
Stir the mixture at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature to let the ammonia evaporate overnight.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Add water to dissolve the salts and extract the product with diethyl ether (3 times).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
Purify the crude this compound by vacuum distillation.[3][4]
Visualizations
The following diagrams illustrate the experimental workflow, troubleshooting logic, and reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 14. 12.6. Reaction: Elimination of H-X (Dehydrohalogenation) – Introduction to Organic Chemistry [saskoer.ca]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Regioselectivity in Reactions with 1-Dodecyne
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-dodecyne. The focus is on controlling regioselectivity in common addition reactions to yield the desired constitutional isomer.
Section 1: Regioselective Hydration of this compound
The addition of water across the triple bond of this compound can yield either a ketone (dodecan-2-one) via Markovnikov addition or an aldehyde (dodecanal) via anti-Markovnikov addition. Controlling the outcome is a common challenge.
FAQ 1.1: How can I selectively synthesize the ketone, dodecan-2-one?
Answer: To achieve a selective Markovnikov hydration, you should use conditions that favor the formation of a more stable vinyl carbocation intermediate at the internal carbon.[1][2] The standard method is acid-catalyzed hydration.
Troubleshooting Poor Selectivity for Dodecan-2-one:
-
Issue: A significant amount of the aldehyde (anti-Markovnikov product) is forming.
-
Cause: This is highly unusual in acid-catalyzed hydration. Ensure that no radical initiators are present and that you are not inadvertently using hydroboration-oxidation conditions.
-
Solution: Use a standard acid catalyst like dilute sulfuric acid (H₂SO₄) in water. The reaction proceeds through a vinyl cation, which is more stable on the more substituted carbon, leading to the ketone.[2][3]
-
-
Issue: The reaction is sluggish or incomplete.
-
Cause: Insufficient catalysis or low reaction temperature.
-
Solution: Gently heat the reaction mixture. Ensure the acid catalyst is not depleted or neutralized.
-
FAQ 1.2: My goal is the aldehyde, dodecanal, but I am getting the ketone. How do I favor the anti-Markovnikov product?
Answer: This is a classic regioselectivity problem. To favor the anti-Markovnikov aldehyde, you must use a hydroboration-oxidation sequence.[4][5] This two-step process avoids the carbocation intermediate that leads to the Markovnikov product.[6][7]
Troubleshooting Hydroboration-Oxidation for Dodecanal:
-
Issue: Significant formation of the ketone (dodecan-2-one).
-
Cause 1: Non-optimal Borane Reagent. Standard borane (BH₃) can sometimes show reduced regioselectivity.[8]
-
Solution 1: Employ a sterically hindered (bulky) borane reagent. The large steric profile of these reagents enhances addition of the boron atom to the less sterically hindered terminal carbon of this compound.[8][9]
-
Cause 2: Reaction Conditions. Sub-optimal temperature or slow addition of reagents can affect selectivity.
-
Solution 2: Add the borane reagent slowly at a low temperature (e.g., 0 °C) to maximize kinetic control.[10] Ensure the reaction is performed under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).[8]
-
Data Presentation: Comparison of Borane Reagents for Anti-Markovnikov Hydration
| Reagent | Common Name | Key Feature | Expected Regioselectivity (anti-Markovnikov:Markovnikov) |
| BH₃·THF | Borane-THF complex | Standard, less hindered | Good (>94:6) |
| 9-BBN-H | 9-Borabicyclo[3.3.1]nonane | Highly hindered, excellent selectivity | Excellent (>99:1) |
| Disiamylborane | Di-sec-iso-amylborane | Hindered, high selectivity | Excellent (>98:2) |
Visualization: Workflow for Selecting a Hydration Method
Caption: Decision workflow for regioselective hydration of this compound.
Section 2: Regioselective Hydrohalogenation of this compound
The addition of hydrogen halides (H-X) to this compound can produce vinyl halides and, upon a second addition, geminal dihalides.[1] Controlling the position of the halogen is key.
FAQ 2.1: How do I ensure the halogen adds to the internal carbon (Markovnikov addition)?
Answer: Standard hydrohalogenation with HCl, HBr, or HI follows Markovnikov's rule, where the proton adds to the terminal carbon and the halide adds to the more substituted internal carbon.[1][3] This is because the reaction proceeds through a vinyl carbocation intermediate that is more stable at the internal position.[1][2]
Troubleshooting Poor Markovnikov Selectivity:
-
Issue: Formation of the anti-Markovnikov vinyl halide.
-
Cause: This is most common with HBr and indicates a radical mechanism is competing with the desired ionic mechanism.[3] This can be triggered by trace amounts of peroxides in the solvent (e.g., old THF or ether) or by exposure to UV light.[11]
-
Solution:
-
Use Peroxide-Free Solvents: Ensure solvents are freshly distilled or use a commercial source free of peroxides.
-
Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood.[11]
-
Add a Radical Inhibitor: Small amounts of a radical scavenger like hydroquinone can suppress the anti-Markovnikov pathway.
-
-
FAQ 2.2: How can I achieve anti-Markovnikov addition of HBr?
Answer: To force the anti-Markovnikov addition of HBr, you must intentionally initiate a free-radical mechanism. This method is specific to HBr; it does not work for HCl or HI.[1][12]
-
Procedure: The reaction should be run in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and often with exposure to heat or UV light.[3] This generates a bromine radical which adds to the terminal carbon to form the more stable secondary radical intermediate.
Visualization: Markovnikov vs. Anti-Markovnikov Hydrobromination
Caption: Competing pathways for the hydrobromination of this compound.
Section 3: Transition-Metal Catalyzed Additions
For more complex transformations like hydrosilylation, hydrostannylation, or hydroamination, transition metal catalysts offer powerful control over regioselectivity.
FAQ 3.1: I'm getting a mixture of regioisomers in my platinum-catalyzed hydrosilylation of this compound. How can I improve this?
Answer: The regioselectivity of hydrosilylation is highly dependent on the catalyst, ligands, and the silane used. For terminal alkynes, mixtures of α-vinylsilanes, (E)-β-vinylsilanes, and (Z)-β-vinylsilanes are often possible.
Troubleshooting Hydrosilylation Regioselectivity:
-
Issue: Poor selectivity between internal (β) and terminal (α) addition.
-
Cause: The chosen catalyst system (metal and ligand) does not provide sufficient steric or electronic bias.
-
Solution:
-
Vary the Catalyst: Ruthenium and rhodium catalysts often provide different selectivities compared to platinum.
-
Modify the Ligands: The electronic and steric properties of the ligands on the metal center are critical. Experimenting with different phosphine ligands (e.g., from electron-rich and bulky to electron-poor and smaller) can dramatically shift the regiochemical outcome.[11]
-
Change the Silane: Bulkier silanes (e.g., triisopropylsilane vs. triethylsilane) can increase steric hindrance and favor addition to the terminal carbon.
-
-
Experimental Protocol: General Procedure for Hydroboration-Oxidation of this compound
This protocol is a standard method for achieving anti-Markovnikov hydration to produce dodecanal.[8][10]
Materials:
-
This compound
-
9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution (e.g., 3 M aqueous)
-
Hydrogen peroxide (H₂O₂) solution (30% aqueous)
-
Standard glassware (flame-dried), syringes, and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add this compound (1.0 eq) dissolved in anhydrous THF.
-
Hydroboration: Cool the solution to 0 °C using an ice bath. Slowly add the 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. Monitor the consumption of the starting material by TLC or GC-MS.
-
Oxidation: Once the hydroboration is complete, cool the flask back to 0 °C. Cautiously and slowly add the 3 M NaOH solution (3.0 eq), followed by the very slow, dropwise addition of 30% H₂O₂ (3.0 eq). Caution: This oxidation step is highly exothermic; maintain cooling and add the peroxide slowly to control the temperature.
-
Work-up: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude dodecanal can then be purified by flash column chromatography.
References
- 1. Hydrohalogenation of Alkynes with Practice Problems [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: Electrophilic Addition to Alkynes: Hydrohalogenation [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. Markovnikov’s Rule with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. leah4sci.com [leah4sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 10. community.wvu.edu [community.wvu.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 1-Dodecyne and 1-Decyne in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for molecular assembly in various scientific disciplines, including drug discovery and development. The choice of alkyne substrate can be critical for reaction efficiency and yield. This guide provides an objective comparison of the reactivity of two commonly used terminal alkynes, 1-dodecyne and 1-decyne, in CuAAC reactions, supported by experimental data and detailed protocols.
Reactivity Comparison: this compound vs. 1-Decyne
The reactivity of terminal alkynes in CuAAC reactions is primarily governed by the accessibility of the alkyne's triple bond to the copper catalyst and the azide reactant. For simple, unbranched terminal alkynes like this compound and 1-decyne, the difference in alkyl chain length (C12 vs. C10) has a negligible impact on the intrinsic reactivity of the terminal alkyne. Both substrates exhibit high reactivity and are considered excellent choices for CuAAC reactions.
While direct, head-to-head kinetic studies specifically comparing this compound and 1-decyne are not extensively reported in the literature, the general consensus from broader studies on alkyne scope is that long-chain terminal alkynes demonstrate very similar reaction kinetics and yields under identical conditions. The primary differentiating factor between these two alkynes often comes down to the physicochemical properties of the resulting triazole product, such as solubility and lipophilicity, which are influenced by the longer alkyl chain of this compound.
Quantitative Data Summary
The following table summarizes the expected performance of this compound and 1-decyne in a typical CuAAC reaction based on published data for structurally similar terminal alkynes.
| Parameter | This compound | 1-Decyne | Key Observations |
| Reaction Yield | >95% | >95% | Both alkynes are expected to provide excellent yields under optimized conditions. |
| Reaction Rate | High | High | The reaction rates are comparable, with complete conversion typically observed within 1-4 hours at room temperature. |
| Solubility of Alkyne | High in organic solvents | High in organic solvents | Both are readily soluble in common organic solvents used for click chemistry (e.g., THF, DCM, DMSO). |
| Lipophilicity of Product | Higher | Lower | The resulting 1,2,3-triazole from this compound will be more lipophilic due to the longer C12 chain. |
Experimental Protocol: A Representative CuAAC Reaction
This protocol provides a general methodology for the copper-catalyzed cycloaddition of an azide with either this compound or 1-decyne.
Materials:
-
Azide compound (e.g., Benzyl azide)
-
This compound or 1-Decyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a 1:1 mixture of tert-butanol and water)
Procedure:
-
In a round-bottom flask, dissolve the azide (1.0 equivalent) and the alkyne (1.0-1.2 equivalents) in the t-BuOH/H₂O (1:1) solvent mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 equivalents) in water.
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,2,3-triazole product.
Visualizing the Workflow and Comparison
The following diagrams illustrate the experimental workflow for the CuAAC reaction and the logical relationship in the comparison of this compound and 1-decyne.
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Logical relationship for comparing alkyne reactivity.
A Comparative Guide to the Synthesis of Terminal Alkynes
Terminal alkynes are fundamental building blocks in organic synthesis, serving as precursors for a vast array of chemical transformations, from "click chemistry" to the formation of complex natural products.[1][2][3] The selection of a synthetic route to a terminal alkyne is a critical decision in the design of a synthetic pathway, often dictated by factors such as substrate compatibility, scalability, and desired yield. This guide provides a comparative overview of four common methods for synthesizing terminal alkynes: Alkylation of Acetylide Anions, Dehydrohalogenation of Dihalides, the Corey-Fuchs Reaction, and the Ohira-Bestmann Homologation.
Alkylation of Acetylide Anions
This classical method involves the deprotonation of acetylene or a pre-existing terminal alkyne with a strong base to form a potent nucleophile, the acetylide anion.[4][5] This anion then undergoes an SN2 reaction with a primary alkyl halide to form a new carbon-carbon bond, effectively elongating the carbon chain.[4][5][6]
Advantages:
-
Direct and conceptually simple method for chain extension.[4]
-
Utilizes readily available starting materials.
Limitations:
-
The acetylide anion is a strong base, which can lead to E2 elimination as a major side reaction with secondary and tertiary alkyl halides.[5][6][7]
-
Requires the use of strong bases like sodium amide (NaNH₂), which can be hazardous to handle.[4][8]
-
The substrate must be free of acidic protons (e.g., alcohols, carboxylic acids) that would be quenched by the acetylide anion.[6]
Figure 1. General workflow for the alkylation of a terminal alkyne.
Dehydrohalogenation of Dihalides
This elimination-based strategy involves the treatment of a vicinal (halogens on adjacent carbons) or geminal (halogens on the same carbon) dihalide with a strong base.[9][10][11] Two successive E2 elimination reactions remove two equivalents of hydrogen halide (HX) to form the alkyne.[9][10][11]
Advantages:
-
A versatile method that can start from alkenes (via dihalogenation) or ketones (via reaction with PCl₅ to form a geminal dichloride).[9][10]
-
Effective for the synthesis of both terminal and internal alkynes.
Limitations:
-
Requires at least two equivalents of a very strong base, such as sodium amide (NaNH₂), especially for the second elimination from the less reactive vinyl halide intermediate.[9][11]
-
When synthesizing a terminal alkyne, a third equivalent of base is consumed to deprotonate the product, necessitating a final aqueous workup to reprotonate the acetylide.[9][11]
References
- 1. Bestmann-Ohira-试剂:从醛合成炔烃的实验方案 [sigmaaldrich.com]
- 2. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of Terminal Alkynes from Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jove.com [jove.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. orgosolver.com [orgosolver.com]
- 7. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 8. Khan Academy [khanacademy.org]
- 9. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]
- 10. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 11. Alkyl Halides to Alkynes - Chemistry Steps [chemistrysteps.com]
Spectroscopic Analysis for 1-Dodecyne Purity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for confirming the purity of 1-dodecyne. It details experimental protocols and presents comparative data for this compound and its potential impurities, including isomeric variations and saturated or unsaturated analogues. The information herein is intended to assist researchers in selecting the appropriate analytical methods and in interpreting the resulting data to ensure the quality of this compound used in their work.
Spectroscopic Comparison of this compound and Potential Impurities
The purity of this compound can be effectively assessed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Each technique provides unique structural information that, when combined, offers a high degree of confidence in sample purity. The following tables summarize the key spectroscopic data for this compound and its common impurities.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, ppm)
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| This compound | ≡C-H | ~1.9 | Triplet |
| H ₃C-(CH₂)₉- | ~0.9 | Triplet | |
| H₃C-(CH ₂)₉- | ~1.3-1.5 | Multiplet | |
| -C≡C-CH ₂- | ~2.2 | Triplet of triplets | |
| 1-Dodecene | =CH ₂ | ~4.9-5.0 | Multiplet |
| =CH - | ~5.8 | Multiplet | |
| H ₃C-(CH₂)₉- | ~0.9 | Triplet | |
| H₃C-(CH ₂)₉- | ~1.3 | Multiplet | |
| =CH-CH ₂- | ~2.0 | Quartet | |
| 2-Dodecyne | H ₃C-C≡C- | ~1.8 | Triplet |
| -C≡C-CH ₂- | ~2.1 | Multiplet | |
| H ₃C-(CH₂)₇- | ~0.9 | Triplet | |
| H₃C-(CH ₂)₇- | ~1.3-1.5 | Multiplet | |
| n-Dodecane | H ₃C- | ~0.9 | Triplet |
| -(CH ₂)₁₀- | ~1.2-1.3 | Multiplet |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, ppm)
| Compound | Carbon Assignment | Chemical Shift (ppm) |
| This compound | C ≡CH | ~84 |
| C≡C H | ~68 | |
| C H₃- | ~14 | |
| -(C H₂)₉- | ~22-32 | |
| -C≡C-C H₂- | ~18 | |
| 1-Dodecene | =C H₂ | ~114 |
| =C H- | ~139 | |
| C H₃- | ~14 | |
| -(C H₂)₉- | ~22-34 | |
| =CH-C H₂- | ~34 | |
| 2-Dodecyne | C H₃-C≡C- | ~4 |
| -C≡C -CH₂- | ~79 | |
| C H₃-(CH₂)₇- | ~14 | |
| CH₃-(C H₂)₇- | ~22-32 | |
| n-Dodecane | C H₃- | ~14 |
| -(C H₂)₁₀- | ~23-32 |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| This compound | ≡C-H stretch | 3300-3320 (strong, sharp) |
| -C≡C- stretch | 2100-2140 (weak to medium) | |
| C-H stretch (alkane) | 2850-2960 | |
| 1-Dodecene | =C-H stretch | 3010-3095 (medium) |
| C=C stretch | 1640-1680 (variable) | |
| C-H stretch (alkane) | 2850-2960 | |
| 2-Dodecyne | -C≡C- stretch | 2200-2260 (very weak or absent) |
| C-H stretch (alkane) | 2850-2960 | |
| n-Dodecane | C-H stretch (alkane) | 2850-2960 |
Table 4: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 166 | 95, 81, 67, 55, 41 |
| 1-Dodecene | 168 | 97, 83, 69, 55, 41 |
| 2-Dodecyne | 166 | 123, 109, 95, 81, 67, 53 |
| n-Dodecane | 170 | 113, 99, 85, 71, 57, 43 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
¹H and ¹³C NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Sample Analysis:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Wipe the crystal with a soft tissue dampened with isopropanol and allow it to dry completely.
-
Record a background spectrum of the clean, dry ATR crystal.
-
Place a small drop of the neat this compound sample directly onto the center of the ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a volatile solvent such as hexane or dichloromethane (e.g., 1 mg/mL).
-
Transfer the solution to a 2 mL GC vial.
GC-MS Parameters:
-
GC System: Gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL split injection (split ratio 50:1).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS System: Mass spectrometer operating in electron ionization (EI) mode at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
Workflow for Spectroscopic Purity Analysis of this compound
Caption: Workflow for this compound Purity Confirmation.
A Comparative Guide to the Reaction Products of 1-Dodecyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction products of 1-dodecyne, a terminal alkyne of significant interest in organic synthesis. The document details various transformations, including hydrogenation, hydration, hydrohalogenation, and coupling reactions, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.
Hydrogenation: Selective Reduction to Alkenes and Alkanes
The triple bond of this compound can be selectively reduced to either a cis-alkene, a trans-alkene, or fully saturated to the corresponding alkane, depending on the choice of catalyst and reaction conditions.
Comparative Data
| Reaction | Reagents/Catalyst | Product | Stereochemistry | Yield (%) |
| Syn-Hydrogenation | H₂, Lindlar's Catalyst | (Z)-1-Dodecene | cis | High |
| Syn-Hydrogenation | H₂, P-2 Nickel Catalyst | (Z)-1-Dodecene | cis | High |
| Anti-Reduction | Na in liquid NH₃ | (E)-1-Dodecene | trans | High |
| Full Hydrogenation | H₂, Pd/C | Dodecane | - | Quantitative |
Experimental Protocols
1.2.1. Syn-Hydrogenation to (Z)-1-Dodecene using Lindlar's Catalyst
-
Procedure: A solution of this compound in a suitable solvent (e.g., methanol, hexane) is treated with Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline). The reaction mixture is stirred under a hydrogen atmosphere (typically 1 atm) at room temperature until the theoretical amount of hydrogen is consumed.
-
Work-up: The catalyst is removed by filtration through a pad of Celite. The solvent is then evaporated under reduced pressure to yield (Z)-1-dodecene.
1.2.2. Anti-Reduction to (E)-1-Dodecene using Sodium in Liquid Ammonia
-
Procedure: To a solution of liquid ammonia at -78 °C, small pieces of sodium metal are added until a persistent blue color is observed. A solution of this compound in an inert solvent (e.g., THF) is then added dropwise. The reaction is stirred for a set period.
-
Work-up: The reaction is quenched by the addition of a proton source, such as ammonium chloride. The ammonia is allowed to evaporate, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to afford (E)-1-dodecene.
Reaction Pathway
Caption: Hydrogenation pathways of this compound.
Hydration: Markovnikov vs. Anti-Markovnikov Addition
The addition of water across the triple bond of this compound can yield either a ketone or an aldehyde, depending on the regioselectivity of the reaction, which is controlled by the catalyst employed.
Comparative Data
| Reaction | Reagents | Product | Regioselectivity | Yield (%) |
| Markovnikov Hydration | HgSO₄, H₂SO₄, H₂O | 2-Dodecanone | Markovnikov | High |
| Anti-Markovnikov Hydration | 1. 9-BBN 2. H₂O₂, NaOH | Dodecanal | Anti-Markovnikov | High |
Experimental Protocols
2.2.1. Markovnikov Hydration to 2-Dodecanone
-
Procedure: this compound is added to a mixture of mercuric sulfate (HgSO₄) and sulfuric acid (H₂SO₄) in water. The reaction mixture is heated and stirred for a specified time.
-
Work-up: The reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give 2-dodecanone.
2.2.2. Anti-Markovnikov Hydration to Dodecanal
-
Procedure: this compound is treated with 9-borabicyclo[3.3.1]nonane (9-BBN) in an inert solvent like THF at room temperature. After the hydroboration is complete, the intermediate vinylborane is oxidized by the addition of hydrogen peroxide and aqueous sodium hydroxide.
-
Work-up: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield dodecanal.
Reaction Pathway
Caption: Hydration pathways of this compound.
Hydrohalogenation: Addition of Hydrogen Halides
The addition of hydrogen halides (HCl, HBr, HI) to this compound typically follows Markovnikov's rule, leading to geminal dihalides upon reaction with two equivalents. Anti-Markovnikov addition can be achieved under specific conditions.
Comparative Data
| Reaction | Reagents | Product (1 eq.) | Product (2 eq.) | Regioselectivity |
| Hydrochlorination | HCl | 2-Chloro-1-dodecene | 2,2-Dichlorododecane | Markovnikov |
| Hydrobromination | HBr | 2-Bromo-1-dodecene | 2,2-Dibromododecane | Markovnikov |
| Anti-Markovnikov Hydrobromination | HBr, AIBN | 1-Bromo-1-dodecene | - | Anti-Markovnikov |
Experimental Protocols
3.2.1. Markovnikov Hydrochlorination to 2,2-Dichlorododecane
-
Procedure: A solution of this compound in an inert solvent is saturated with hydrogen chloride gas. The reaction is stirred at a suitable temperature until the starting material is consumed.
-
Work-up: The excess HCl is removed, and the product is isolated by extraction and purification.
3.2.2. Anti-Markovnikov Hydrobromination to 1-Bromo-1-dodecene
-
Procedure: To a solution of this compound in a suitable solvent, hydrogen bromide and a radical initiator such as azobisisobutyronitrile (AIBN) are added. The reaction is typically carried out under UV irradiation or with heating.
-
Work-up: The reaction mixture is washed, and the product is isolated by extraction and purification.
Logical Relationship
Caption: Hydrohalogenation of this compound.
Carbon-Carbon Bond Forming Reactions
This compound is a versatile substrate for various powerful carbon-carbon bond-forming reactions, enabling the synthesis of complex molecular architectures.
Comparative Data
| Reaction | Coupling Partner | Catalyst | Product Type | Yield (%) |
| Heck Coupling | Aryl/Vinyl Halide | Pd(0) complex | Substituted alkene | Varies |
| Sonogashira Coupling | Aryl/Vinyl Halide | Pd(0)/Cu(I) complex | Disubstituted alkyne | High |
| Click Chemistry (CuAAC) | Organic Azide | Cu(I) salt | 1,2,3-Triazole | Very High |
Experimental Protocols
4.2.1. Heck Coupling
-
Procedure: A mixture of this compound, an aryl or vinyl halide, a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand), and a base (e.g., triethylamine) in a suitable solvent is heated.
-
Work-up: The reaction mixture is filtered, and the product is isolated by extraction and column chromatography.
4.2.2. Sonogashira Coupling
-
Procedure: To a solution of an aryl or vinyl halide and this compound in a solvent like THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine) are added. The reaction is stirred at room temperature or with gentle heating.
-
Work-up: The reaction mixture is worked up by extraction and purified by chromatography.
4.2.3. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Procedure: this compound and an organic azide are dissolved in a solvent mixture (e.g., t-butanol/water). A copper(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, is added. The reaction is stirred at room temperature.
-
Work-up: The product often precipitates from the reaction mixture and can be collected by filtration, or it can be extracted and purified.
Experimental Workflow
A Comparative Guide to Catalysts for 1-Dodecyne Reactions: Efficiency in Hydrogenation, Hydrosilylation, and Sonogashira Coupling
For researchers, scientists, and drug development professionals, the selective functionalization of terminal alkynes such as 1-dodecyne is a cornerstone of modern organic synthesis. The efficiency and outcome of these transformations are critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems for three key reactions of this compound: selective hydrogenation, hydrosilylation, and Sonogashira coupling, supported by available experimental data and detailed methodologies.
Selective Hydrogenation of this compound to cis-1-Dodecene
The partial hydrogenation of alkynes to alkenes is a fundamental transformation, with the cis-isomer often being the desired product. This requires catalysts that can selectively deliver hydrogen to one face of the triple bond without over-reducing the resulting alkene.
Catalyst Performance Comparison
| Catalyst System | Support/Poison | Typical Yield of cis-1-Dodecene (%) | Selectivity for cis-Alkene (%) | Key Advantages | Potential Limitations |
| Lindlar's Catalyst | Pd on CaCO₃, poisoned with lead acetate and quinoline | >95 | >95[1] | High selectivity for cis-alkenes, commercially available.[2][3][4] | Use of toxic lead, potential for catalyst deactivation. |
| P-2 Nickel (Ni₂B) | Nickel boride | High | High | A lead-free alternative to Lindlar's catalyst, easily prepared in situ.[5][6] | Sensitivity to substrate structure, may require optimization. |
Experimental Protocols
Selective Hydrogenation using Lindlar's Catalyst
-
Materials: this compound, Lindlar's catalyst (5% Pd on CaCO₃, poisoned), quinoline, solvent (e.g., hexane or ethanol), hydrogen gas.
-
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen solvent.
-
Add Lindlar's catalyst and a small amount of quinoline (as a further deactivator).
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure) at room temperature.
-
Monitor the reaction progress by GC or TLC until the starting alkyne is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude cis-1-dodecene, which can be further purified by distillation.[7][8]
-
Reaction Pathway: Hydrogenation with Lindlar's Catalyst
The hydrogenation occurs on the surface of the palladium catalyst. The "poison" (lead) deactivates the most active sites, preventing the over-reduction of the alkene to an alkane.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [repository.kaust.edu.sa]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. orgosolver.com [orgosolver.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Analysis of 1-Dodecyne and Other Long-Chain Alkynes for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and drug development, long-chain terminal alkynes serve as pivotal building blocks. Their unique linear structure and reactive terminal triple bond offer a versatile platform for a myriad of chemical transformations. This guide provides a comparative study of 1-dodecyne against other notable long-chain alkynes, specifically 1-decyne and 1-tetradecyne, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific applications.
Physicochemical Properties: A Comparative Overview
The physical properties of these long-chain alkynes are primarily dictated by their increasing carbon chain length, which influences their boiling points, melting points, and densities. As the homologous series ascends from 1-decyne to 1-tetradecyne, the increasing van der Waals forces result in a predictable trend in these properties.
| Property | 1-Decyne | This compound | 1-Tetradecyne |
| Molecular Formula | C₁₀H₁₈ | C₁₂H₂₂ | C₁₄H₂₆ |
| Molecular Weight | 138.25 g/mol | 166.31 g/mol | 194.36 g/mol [1] |
| Boiling Point | 174 °C | 215 °C[2] | ~250-252 °C |
| Melting Point | -44 °C | -19 °C[2] | -12 °C |
| Density | 0.767 g/mL | 0.778 g/mL[2] | ~0.788 g/mL |
Reactivity and Performance: A Comparative Insight
The reactivity of terminal alkynes is centered around the acidic proton of the sp-hybridized carbon and the susceptibility of the π-bonds to addition reactions. While the electronic environment of the triple bond is similar across these three alkynes, subtle differences in steric hindrance and physical properties can influence their performance in various chemical reactions.
It is important to note that direct, side-by-side comparative kinetic studies for 1-decyne, this compound, and 1-tetradecyne under identical conditions are not extensively available in the public domain. The following comparison is based on established principles of alkyne reactivity and available data for similar aliphatic alkynes. In general, for reactions in solution, the increasing lipophilicity with chain length can affect solubility and, consequently, reaction rates, depending on the solvent system. In many common organic solvents, this difference is often minimal. Steric hindrance from the alkyl chain is generally considered to be negligible for reactions at the terminal alkyne.
| Reaction Type | 1-Decyne | This compound | 1-Tetradecyne |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High | High | High |
| Sonogashira Coupling | High | High | High |
| Polymerization (e.g., via Ziegler-Natta catalysis) | High | High | High |
Generally, aliphatic terminal alkynes are observed to be somewhat slower in CuAAC reactions compared to those with electron-withdrawing groups or less steric bulk.[2] However, among these three long-chain aliphatic alkynes, the difference in reactivity is expected to be minimal.
Key Applications and Experimental Protocols
Long-chain alkynes are instrumental in various fields, from materials science to medicinal chemistry. Their ability to participate in highly efficient and specific reactions makes them invaluable synthons.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click" reaction, is a cornerstone of bioconjugation, drug discovery, and materials science, enabling the facile linking of molecular fragments.
Experimental Protocol: Comparative CuAAC Reaction
This protocol outlines a general procedure for comparing the reactivity of 1-decyne, this compound, and 1-tetradecyne in a CuAAC reaction.
Materials:
-
1-Decyne
-
This compound
-
1-Tetradecyne
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Thin Layer Chromatography (TLC) plates
-
Appropriate solvents for TLC analysis
Procedure:
-
In three separate reaction vials, dissolve benzyl azide (1 equivalent) in a 1:1 mixture of tert-butanol and deionized water.
-
To each vial, add 1.1 equivalents of the respective alkyne (1-decyne, this compound, or 1-tetradecyne).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in deionized water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in deionized water.
-
To initiate the reactions, add the CuSO₄ solution to each of the three reaction vials, followed immediately by the sodium ascorbate solution.
-
Stir the reactions at room temperature and monitor their progress at regular time intervals (e.g., every 15 minutes) using Thin Layer Chromatography (TLC).
-
Compare the rate of disappearance of the starting materials and the appearance of the triazole product for each alkyne to qualitatively assess their relative reactivity.
Figure 1. Experimental workflow for the comparative CuAAC reaction.
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, widely used in the synthesis of complex organic molecules.
Experimental Protocol: Comparative Sonogashira Coupling
This protocol provides a general method for comparing the performance of the three long-chain alkynes in a Sonogashira coupling reaction.
Materials:
-
1-Decyne
-
This compound
-
1-Tetradecyne
-
Iodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene
-
Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Procedure:
-
In three separate Schlenk flasks under an inert atmosphere (e.g., argon or nitrogen), add iodobenzene (1 equivalent), PdCl₂(PPh₃)₂ (0.02 equivalents), and CuI (0.04 equivalents).
-
To each flask, add anhydrous toluene and triethylamine.
-
Add 1.2 equivalents of the respective alkyne (1-decyne, this compound, or 1-tetradecyne) to each flask.
-
Heat the reaction mixtures to a suitable temperature (e.g., 70 °C) and stir.
-
Monitor the reactions over time by taking aliquots and analyzing them by GC-MS to determine the consumption of starting materials and the formation of the coupled product.
-
Compare the reaction profiles and final yields to assess the relative performance of each alkyne.
Figure 2. Experimental workflow for the comparative Sonogashira coupling.
Polymer Synthesis
Long-chain alkynes can be polymerized to form materials with interesting electronic and physical properties. The length of the alkyl chain can influence the processability and final properties of the resulting polymer.
Experimental Protocol: Comparative Polymerization
This protocol describes a general approach to compare the polymerization behavior of the long-chain alkynes.
Materials:
-
1-Decyne
-
This compound
-
1-Tetradecyne
-
Ziegler-Natta catalyst (e.g., TiCl₄/Al(C₂H₅)₃)
-
Anhydrous toluene
-
Methanol
-
Gel Permeation Chromatography (GPC) for polymer analysis
Procedure:
-
In three separate, dry, and inert atmosphere-purged reaction vessels, dissolve the respective alkyne (1-decyne, this compound, or 1-tetradecyne) in anhydrous toluene.
-
Prepare the Ziegler-Natta catalyst by adding TiCl₄ to a solution of Al(C₂H₅)₃ in toluene at a controlled temperature.
-
Initiate the polymerization by adding the prepared catalyst to each of the alkyne solutions.
-
Allow the polymerization to proceed for a set period under controlled temperature.
-
Quench the polymerization by adding methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Analyze the resulting polymers by GPC to compare their molecular weights and molecular weight distributions.
Signaling Pathways in Drug Development
In drug development, terminal alkynes are frequently incorporated into molecules as "handles" for target identification and validation studies via click chemistry. For instance, an alkyne-tagged inhibitor can be used to covalently label its protein target within a complex biological system. Subsequent attachment of a reporter tag (e.g., biotin or a fluorophore) via CuAAC allows for the enrichment and identification of the target protein. The length of the alkyl chain in these probes can influence cell permeability and non-specific binding.
Figure 3. Logical workflow for target identification using an alkyne-tagged probe.
Conclusion
This compound, along with its shorter and longer chain counterparts, 1-decyne and 1-tetradecyne, are versatile and powerful tools in modern chemical synthesis. While their fundamental reactivity at the terminal alkyne is largely similar, the choice between them may be guided by the specific physical properties required for a particular application, such as solubility in a given solvent system or the desired lipophilicity of the final product. The experimental protocols provided herein offer a framework for researchers to conduct their own comparative studies to determine the optimal long-chain alkyne for their research and development needs.
References
A Comparative Guide to Validated Analytical Methods for 1-Dodecyne Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of key chemical entities is paramount for ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of validated analytical methods for the quantification of 1-dodecyne, a C12 terminal alkyne utilized in various synthetic applications. The selection of an appropriate analytical technique is critical and depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.
This document outlines and compares four principal analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR), and Argentometric Titration. Each method is presented with a detailed experimental protocol and a summary of typical performance data to aid in method selection and validation.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of the described analytical methods for the quantification of this compound. It is important to note that while GC-FID and HPLC-RID are commonly used for similar analytes, specific validated data for this compound may require method development and validation. The data for qNMR and titration are based on the general capabilities of these techniques for quantifying terminal alkynes.
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID) | Quantitative Nuclear Magnetic Resonance (qNMR) | Argentometric Titration |
| Linearity (R²) | ≥ 0.998 | ≥ 0.997 | Not Applicable (Direct Quantification) | Not Applicable (Single Point) |
| Range | 1 - 1000 µg/mL | 10 - 2000 µg/mL | µg to mg scale | mg to g scale |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~5 µg/mL | ~10 µg | Dependent on indicator |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~15 µg/mL | ~30 µg | Dependent on indicator |
| Accuracy (% Recovery) | 98 - 103% | 97 - 104% | 99 - 101% | 98 - 102% |
| Precision (%RSD) | < 3% | < 5% | < 2% | < 2% |
| Specificity | High (with appropriate column) | Moderate | High (structure-specific) | Low (reacts with terminal alkynes) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are adapted for the quantification of this compound and should be validated in the user's laboratory.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle: This method separates this compound from other volatile components in a sample based on its boiling point and interaction with the stationary phase of the GC column. The separated compound is then detected by a flame ionization detector (FID), which generates a signal proportional to the amount of analyte.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: Non-polar column (e.g., DB-1ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
Reagents:
-
This compound standard (≥99% purity)
-
High-purity solvent (e.g., hexane or pentane)
-
Carrier Gas: Helium or Hydrogen (high purity)
-
FID Gases: Hydrogen and Air (high purity)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in hexane. Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of hexane to achieve a concentration within the calibration range.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow Rate: 1 mL/min (constant flow)
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Analysis: Inject the prepared standards and samples into the GC system. Identify the this compound peak based on its retention time, confirmed by the analysis of a pure standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)
Principle: This method is suitable for the analysis of compounds that do not possess a UV-absorbing chromophore, such as this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. The refractive index detector measures the difference in the refractive index between the mobile phase and the eluting sample.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector (RID)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
This compound standard (≥99% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 2000 µg/mL) in acetonitrile. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Mobile Phase: Acetonitrile/Water (85:15, v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
RID Temperature: 35 °C
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standards and samples. The peak for this compound is identified by its retention time.
-
Quantification: Create a calibration curve by plotting peak area against the concentration of the standards. Calculate the concentration of this compound in the samples from this curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR provides a direct and primary method of quantification without the need for a calibration curve of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei. By comparing the integral of a specific this compound proton signal to the integral of a known amount of an internal standard, the concentration of this compound can be accurately determined.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal Standard (e.g., maleic acid, dimethyl sulfone - must have a sharp singlet that does not overlap with analyte signals)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a known amount of the internal standard into a vial. Dissolve the mixture in a precise volume of deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, typically 5 times the longest T1 relaxation time of the protons of interest).
-
Ensure a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the characteristic acetylenic proton signal of this compound (a triplet around 1.9-2.2 ppm) and a well-resolved signal from the internal standard.
-
-
Quantification: Calculate the amount of this compound using the following formula: Amount_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (MW_analyte / MW_IS) * Amount_IS where N_protons is the number of protons giving rise to the integrated signal and MW is the molecular weight.
Argentometric Titration
Principle: This classical chemical method is specific for terminal alkynes. The acidic acetylenic proton of this compound reacts with a silver nitrate solution in the presence of an indicator. At the endpoint, the excess silver ions react with the indicator to produce a color change.
Instrumentation:
-
Burette
-
Erlenmeyer flask
-
Magnetic stirrer
Reagents:
-
This compound sample
-
Standardized silver nitrate (AgNO₃) solution (e.g., 0.1 M)
-
Ethanol
-
Indicator: (e.g., potassium chromate)
-
Ammonia solution
Procedure:
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in ethanol in an Erlenmeyer flask.
-
Titration:
-
Add a few drops of the indicator solution to the flask.
-
Titrate the this compound solution with the standardized silver nitrate solution while stirring continuously.
-
The endpoint is reached when a persistent color change (e.g., formation of a reddish-brown precipitate with potassium chromate) is observed.
-
-
Quantification: Calculate the amount of this compound based on the stoichiometry of the reaction (1:1 molar ratio between this compound and AgNO₃) and the volume of titrant used.
Mandatory Visualization
Caption: General workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
Benchmarking 1-Dodecyne performance in material science applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of material science, the functionalization and synthesis of novel materials often rely on the versatile reactivity of terminal alkynes. Among these, 1-dodecyne, with its long alkyl chain, presents a unique combination of reactivity and hydrophobicity. This guide provides an objective comparison of this compound's performance in key material science applications—click chemistry, polymer synthesis, and surface functionalization—against common alternatives such as phenylacetylene, 1-hexyne, and propargyl ethers. The information herein is supported by available experimental data to facilitate informed decisions in your research and development endeavors.
Performance in Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency, selectivity, and biocompatibility. The choice of alkyne can significantly influence reaction kinetics and yields.
While direct comparative kinetic studies involving this compound are limited, the reactivity of terminal alkynes in CuAAC is influenced by steric and electronic factors. Alkynes with electron-withdrawing groups tend to exhibit faster reaction rates. The long alkyl chain of this compound introduces significant steric bulk compared to the smaller 1-hexyne and the electronically different phenylacetylene.
Table 1: Comparison of Alkyne Performance in CuAAC Reactions
| Alkyne | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| This compound | Data not readily available | Hydrophobic; may require co-solvents for reactions in aqueous media. |
| Phenylacetylene | ~10 - 100[1][2] | Aromatic alkyne, can participate in π-stacking interactions. |
| 1-Hexyne | Data not readily available | Short-chain aliphatic alkyne, less sterically hindered than this compound. |
| Propargyl Ethers | ~10 - 100[1] | Generally exhibit good reactivity and solubility in a variety of solvents. |
Note: The reaction rates are highly dependent on the specific reaction conditions, including the copper source, ligand, solvent, and temperature. The provided values are approximate ranges based on available literature.
Experimental Protocol: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the CuAAC reaction.
Materials:
-
Azide-containing compound
-
Terminal alkyne (e.g., this compound)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for biological applications)
-
Solvent (e.g., a mixture of water and a co-solvent like t-butanol or THF for hydrophobic alkynes)
Procedure:
-
Dissolve the azide and alkyne in the chosen solvent system in a reaction vessel.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water. If using a ligand, pre-mix the CuSO₄ solution with the THPTA solution.
-
To the stirred solution of azide and alkyne, add the copper sulfate solution (or the copper/ligand premix).
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).
-
Upon completion, the reaction mixture can be worked up by extraction or purified directly by column chromatography.
Performance in Polymer Synthesis
Terminal alkynes can be polymerized through various methods, including Ziegler-Natta catalysis and metathesis polymerization, to produce polyacetylenes with interesting optical and electronic properties. The structure of the alkyne monomer influences the polymerization process and the properties of the resulting polymer, such as molecular weight (or degree of polymerization) and solubility.
Table 2: Comparison of Alkyne Performance in Ziegler-Natta Polymerization
| Alkyne | Typical Degree of Polymerization (DP) | Resulting Polymer Properties |
| This compound | Data not readily available for homopolymer | Expected to yield a soluble, flexible polymer due to the long alkyl side chains. |
| Phenylacetylene | Varies, often moderate | Can form polymers with interesting electronic properties, but may be less soluble. |
| 1-Hexyne | High molecular weight polymers have been reported[3] | Produces a polymer that is generally soluble in common organic solvents.[3] |
Note: The degree of polymerization is highly dependent on the catalyst system, monomer concentration, and reaction conditions.
Experimental Protocol: Ziegler-Natta Polymerization of a Terminal Alkyne
This protocol provides a general procedure for the polymerization of a terminal alkyne using a Ziegler-Natta catalyst.
Materials:
-
Terminal alkyne monomer (e.g., this compound)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminium (Al(C₂H₅)₃)
-
Anhydrous, deoxygenated solvent (e.g., toluene or heptane)
Procedure:
-
All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques.
-
In a dry Schlenk flask, add the solvent and cool it to the desired reaction temperature (e.g., 0 °C or -78 °C).
-
Carefully add the triethylaluminium to the solvent.
-
Slowly add the titanium tetrachloride to the solution to form the catalyst complex. The mixture will typically change color.
-
Add the terminal alkyne monomer to the catalyst mixture.
-
Allow the reaction to proceed for the desired time, monitoring the viscosity of the solution.
-
Quench the polymerization by adding an alcohol (e.g., methanol).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
Performance in Surface Functionalization
Terminal alkynes can form self-assembled monolayers (SAMs) on various substrates, most notably gold. The stability and packing density of these SAMs are crucial for applications such as biosensors, corrosion inhibition, and molecular electronics.
The long alkyl chain of this compound is expected to promote the formation of a densely packed and ordered monolayer due to van der Waals interactions between adjacent molecules. This can lead to enhanced stability compared to shorter-chain alkynes. Aromatic alkynes like phenylacetylene can also form ordered layers, influenced by π-π stacking interactions.
Table 3: Comparison of Alkyne Performance in Self-Assembled Monolayer (SAM) Formation on Gold
| Alkyne | Packing Density (molecules/nm²) | SAM Stability |
| This compound | Expected to be similar to alkanethiols of similar chain length (~4.6 molecules/nm²)[4][5] | High, due to strong Au-alkyne bond and van der Waals interactions.[4] |
| Phenylacetylene | Can form ordered monolayers, but density may be lower than long-chain alkanes.[6] | Stability is influenced by the Au-alkyne bond and intermolecular π-π interactions.[6] |
| 1-Hexyne | Lower than this compound due to weaker inter-chain interactions.[4] | Less stable than SAMs from longer-chain alkynes.[4] |
Note: Packing density and stability are influenced by substrate preparation, solvent, temperature, and immersion time.
Experimental Protocol: Formation of Alkyne Self-Assembled Monolayers on Gold
This protocol describes a general method for forming an alkyne SAM on a gold surface.
Materials:
-
Gold-coated substrate (e.g., silicon wafer with a gold film)
-
Terminal alkyne (e.g., this compound)
-
Anhydrous ethanol or other suitable solvent
-
Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. )
-
Deionized water
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants. (Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a stream of nitrogen.
-
-
SAM Formation:
-
Prepare a dilute solution (e.g., 1 mM) of the alkyne in anhydrous ethanol.
-
Immerse the clean, dry gold substrate in the alkyne solution.
-
Allow the self-assembly to proceed for a sufficient time (typically 12-24 hours) at room temperature.
-
Remove the substrate from the solution.
-
Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrate under a stream of nitrogen.
-
-
Characterization:
-
The resulting SAM can be characterized by techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
-
Conclusion
This compound stands as a valuable building block in material science, offering a unique combination of a reactive terminal alkyne and a long, hydrophobic alkyl chain. In click chemistry, while potentially less reactive than electronically activated alkynes, its hydrophobicity can be leveraged to create amphiphilic structures. In polymer synthesis, it can produce soluble polyacetylenes with flexible side chains. For surface functionalization, this compound is capable of forming stable, ordered self-assembled monolayers.
The choice between this compound and its alternatives will ultimately depend on the specific requirements of the application, including desired solubility, thermal properties, and electronic characteristics of the final material. While direct comparative data is not always available, the information and protocols provided in this guide offer a foundation for making informed decisions and designing experiments to benchmark the performance of this compound in your specific context.
References
- 1. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Formation of highly ordered self-assembled monolayers of alkynes on Au(111) substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
A Comparative Guide to Isomeric Purity Analysis of 1-Dodecyne
For researchers, scientists, and drug development professionals, establishing the isomeric purity of raw materials and synthetic intermediates is a cornerstone of quality control and experimental reproducibility. 1-Dodecyne, a terminal alkyne, is a valuable building block in organic synthesis. Its chemical reactivity is highly dependent on the position of the triple bond. The presence of positional isomers, such as 2-dodecyne or 3-dodecyne, can lead to undesired side reactions, lower yields, and impurities in the final product. This guide provides a comparative analysis of three common analytical techniques for determining the isomeric purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for isomeric purity analysis depends on several factors, including the required sensitivity, resolution, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of GC-FID, HPLC-RID, and qNMR for the analysis of this compound's isomeric purity.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-RID) | Quantitative NMR (¹H-qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and partitioning between a stationary and mobile phase. | Quantitative determination based on the direct proportionality between the integrated signal of a nucleus and its molar concentration. |
| Typical Resolution of Positional Isomers | High | Moderate to Low | Low (for very similar isomers) |
| Limit of Detection (LOD) for Isomers | ~0.01% | ~0.1% | ~0.1% |
| Limit of Quantification (LOQ) for Isomers | ~0.05% | ~0.5% | ~0.5% |
| Sample Throughput | High | Medium | Low |
| Need for Isomer Standards | Yes (for identification and quantification) | Yes (for identification and quantification) | No (for quantification if unique signals are present) |
| Advantages | - High resolution for volatile isomers.- Robust and widely available.- High sensitivity with Flame Ionization Detector (FID). | - Suitable for non-volatile impurities.- Non-destructive. | - Primary analytical method.- No need for specific impurity standards for quantification.- Provides structural information. |
| Disadvantages | - Requires volatile and thermally stable compounds.- Potential for sample degradation at high temperatures. | - this compound lacks a UV chromophore, requiring a Refractive Index Detector (RID) which has lower sensitivity and is not compatible with gradient elution.- Lower resolution for structurally similar, nonpolar isomers. | - Lower sensitivity compared to GC-FID.- Signal overlap can complicate quantification.- Requires a high-field NMR spectrometer for best results. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are designed to serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is highly effective for separating volatile isomers of this compound.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
-
Capillary column: A polar stationary phase, such as a biscyanopropyl polysiloxane (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for optimal separation of positional alkyne isomers.
Reagents:
-
Carrier Gas: Helium or Hydrogen, high purity.
-
FID Gases: Hydrogen and compressed air, high purity.
-
Solvent: Hexane or pentane, HPLC grade.
-
This compound sample.
-
Standards of potential isomeric impurities (e.g., 2-dodecyne, if available).
Procedure:
-
Sample Preparation: Prepare a ~1% (v/v) solution of the this compound sample in the chosen solvent. If available, prepare a mixed standard solution containing this compound and its potential isomers at known concentrations.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1.5 mL/min (constant flow).
-
Detector Temperature: 280 °C
-
-
Data Analysis: Identify the peaks corresponding to this compound and its isomers by comparing their retention times with those of the standards. The isomeric purity is calculated based on the area percentage of the this compound peak relative to the total area of all isomer peaks.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method can be used for the analysis of this compound, particularly if non-volatile impurities are also of concern.
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, column thermostat, and a refractive index detector (RID).
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 90:10 v/v). All solvents should be HPLC grade.
-
This compound sample.
Procedure:
-
System Preparation: Allow the HPLC-RID system to warm up and stabilize for at least one hour to ensure a stable baseline.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the this compound sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detector Temperature: 35 °C.
-
Injection Volume: 20 µL.
-
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Peak identification requires the analysis of reference standards for the potential isomers.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy
qNMR is a powerful tool for determining purity without the need for impurity standards.
Instrumentation:
-
NMR spectrometer (a field strength of 400 MHz or higher is recommended).
Reagents:
-
Deuterated solvent: Chloroform-d (CDCl₃) is a suitable choice.
-
Internal Standard (IS): A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
This compound sample.
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a similar molar amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A 90° pulse angle.
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (a D1 of 30 seconds is generally sufficient for ¹H nuclei in small molecules).
-
A sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal for this compound (e.g., the terminal alkyne proton at ~1.9 ppm) and a signal from the internal standard.
-
Identify signals corresponding to isomeric impurities. For example, internal alkynes will lack the characteristic terminal alkyne proton signal and will show different chemical shifts for the protons adjacent to the triple bond.
-
The purity of this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the internal standard
-
-
Visualizations
Experimental Workflow for Isomeric Purity Analysis
Caption: Workflow for the isomeric purity analysis of this compound.
Decision Logic for Method Selection
Caption: Decision tree for selecting an analytical method.
A Comparative Guide to Alkyne Synthesis: Corey-Fuchs vs. Ohira-Bestmann Reaction
For researchers, scientists, and professionals in drug development, the efficient synthesis of alkynes is a critical step in the construction of complex molecular architectures. Among the various methods for converting aldehydes to terminal alkynes, the Corey-Fuchs and Ohira-Bestmann reactions are two of the most prominent. This guide provides an objective comparison of these two powerful synthetic tools, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the optimal method for a given synthetic challenge.
At a Glance: Key Differences
| Feature | Corey-Fuchs Reaction | Ohira-Bestmann Reaction |
| Reagents | Carbon tetrabromide (CBr₄), triphenylphosphine (PPh₃), strong base (e.g., n-BuLi) | Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate), base (e.g., K₂CO₃), methanol |
| Reaction Steps | Two steps: 1. Formation of a 1,1-dibromoalkene. 2. Elimination to the alkyne. | Typically a one-pot reaction. |
| Reaction Conditions | Step 1: Mild (0 °C to room temperature). Step 2: Strongly basic and cryogenic (-78 °C). | Mild (room temperature), weakly basic. |
| Substrate Compatibility | Broad applicability, but sensitive to strong bases. | Excellent for substrates with base-sensitive functional groups and enolizable aldehydes.[1][2] |
| Advantages | Readily available and inexpensive reagents.[3] Reliable and well-established procedure. | Mild reaction conditions.[4] One-pot procedure simplifies workflow. High yields.[2] |
| Disadvantages | Requires a strong, pyrophoric base (n-BuLi).[5] Two-step process can be more time-consuming. Stoichiometric triphenylphosphine oxide byproduct can complicate purification.[3] | The Ohira-Bestmann reagent is relatively expensive and can be explosive on a large scale.[3][6] Not generally applicable to the synthesis of enynes from α,β-unsaturated aldehydes.[7][8] |
Performance Data: A Quantitative Comparison
The choice between the Corey-Fuchs and Ohira-Bestmann reactions often comes down to the specific substrate and the desired balance between reagent cost, reaction conditions, and yield. Below is a summary of reported yields for the conversion of various aldehydes to their corresponding terminal alkynes using both methods.
| Aldehyde Substrate | Corey-Fuchs Yield (%) | Ohira-Bestmann Yield (%) |
| Benzaldehyde | 85-95 | ~95 |
| p-Anisaldehyde | 92 | 98 |
| p-Nitrobenzaldehyde | 80 | 91 |
| Cyclohexanecarboxaldehyde | 88 | 92 |
| Pivalaldehyde | 75 | 85 |
| Cinnamaldehyde | 50-60 (potential for side reactions) | Low to moderate (not ideal for α,β-unsaturated aldehydes)[7][8] |
Note: Yields are approximate and can vary depending on the specific reaction conditions and scale.
Mechanistic Overview
Understanding the underlying mechanisms of these reactions is crucial for troubleshooting and optimization.
Corey-Fuchs Reaction Mechanism
The Corey-Fuchs reaction proceeds in a two-step sequence. The first step involves the formation of a phosphonium ylide from triphenylphosphine and carbon tetrabromide, which then reacts with the aldehyde in a Wittig-like fashion to produce a 1,1-dibromoalkene.[9] The second step is a Fritsch-Buttenberg-Wiechell rearrangement, where treatment with a strong base like n-butyllithium results in a lithium-halogen exchange followed by elimination to form the terminal alkyne.[10]
Ohira-Bestmann Reaction Mechanism
The Ohira-Bestmann reaction is a modification of the Seyferth-Gilbert homologation.[5] It involves the in situ generation of a dimethyl (diazomethyl)phosphonate anion from the Ohira-Bestmann reagent in the presence of a mild base like potassium carbonate in methanol.[2] This anion then adds to the aldehyde, and subsequent elimination of dimethyl phosphate and dinitrogen gas, followed by a 1,2-hydride shift, affords the terminal alkyne.[7]
References
- 1. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 2. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Corey-Fuchs Reaction [organic-chemistry.org]
- 10. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safe Disposal of 1-Dodecyne: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 1-dodecyne, a terminal alkyne, is critical to ensure laboratory safety and environmental protection. Due to its chemical properties as a combustible liquid and a terminal alkyne, specific procedures must be followed to mitigate risks such as fire and the formation of explosive metal acetylides. This guide provides detailed protocols for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary safety measures are in place. Handling of this compound and its waste requires strict adherence to safety protocols to prevent accidents.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles or glasses with side shields.
-
Hand Protection: Use appropriate chemical-resistant gloves.
-
Skin and Body Protection: A flame-resistant lab coat is mandatory.[1]
Engineering Controls:
-
Fume Hood: All handling and quenching of this compound waste must be conducted within a certified chemical fume hood to prevent the inhalation of vapors and to contain any potential reactions.[1]
-
Ignition Sources: Keep this compound away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment when handling the chemical.[2][3][4]
Incompatible Materials:
-
Avoid contact with strong oxidizing agents, strong bases (unless part of a controlled quenching procedure), halogens, inorganic acids, and certain metal salts (e.g., copper, silver, mercury) which can lead to the formation of highly reactive and potentially explosive acetylide anions.[1][2]
Disposal Pathways for this compound Waste
The appropriate disposal method for this compound depends on whether it is in its pure form or part of a reaction mixture.
-
Unused or Expired this compound: Pure or residual this compound in its original container should not be quenched. The container must be securely sealed, clearly labeled as "Hazardous Waste: this compound", and disposed of through your institution's Environmental Health and Safety (EHS) department.[1]
-
Reaction Mixtures Containing this compound: Any reaction mixture containing this compound must undergo a thorough quenching process to neutralize residual reactive species before it can be collected for waste disposal.[1]
Experimental Protocol: Quenching of this compound Reaction Mixtures
This protocol outlines the steps to safely neutralize reactive species in a reaction mixture containing this compound. The quantities provided are illustrative and should be adjusted based on the specific concentration of this compound in your waste stream.
Materials:
-
Reaction mixture containing this compound
-
Inert dilution solvent (e.g., Tetrahydrofuran (THF), Toluene)
-
Proton source (e.g., Isopropanol, Methanol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Appropriately sized reaction flask equipped with a magnetic stirrer
-
Ice bath
-
Labeled hazardous waste container
Procedure:
-
Dilution: In a chemical fume hood, dilute the reaction mixture with an equal volume of an inert solvent to help dissipate heat during quenching.[1]
-
Cooling: Place the reaction flask in an ice bath to maintain a temperature of 0°C. This is crucial for controlling any exothermic reactions.[1]
-
Neutralization of Highly Reactive Species: While stirring, slowly add a proton source, such as isopropanol, to the cooled mixture. Continue the addition until any visible reaction (e.g., bubbling) ceases.[1]
-
Stirring: Allow the mixture to stir for an additional 15-20 minutes to ensure all highly reactive species are neutralized.[1]
-
Protonation of Acetylide Anions: Slowly add saturated aqueous ammonium chloride to the mixture to fully protonate any remaining acetylide anions.[1]
-
Final Stirring: Continue stirring the mixture for at least 30 minutes to ensure it is homogeneous.[1]
-
Waste Collection: Carefully transfer the quenched mixture to a designated hazardous waste container.
-
Labeling and Storage: Securely seal the container and label it with all its chemical constituents. Store the container in a designated satellite accumulation area until it can be collected by your institution's EHS department for final disposal.[1][5]
Quantitative Parameters for Quenching
The following table provides an example of the quantities that might be used for quenching a laboratory-scale reaction mixture. These values are illustrative and must be adjusted based on the specific conditions of your experiment. [1]
| Parameter | Value | Rationale |
| Initial Reaction Volume | 50 mL | Assumed laboratory scale. |
| Dilution Solvent Volume | 50 mL | 1:1 dilution to aid in heat dissipation.[1] |
| Quenching Temperature | 0 °C | To control exothermic reactions and ensure safety.[1] |
| Quenching Agent (Isopropanol) | 10 - 20 mL | Added slowly until reaction ceases.[1] |
| Stirring Time (Post-Alcohol) | 15 - 20 min | To ensure complete neutralization of highly reactive species.[1] |
| Proton Source (Sat. aq. NH₄Cl) | 25 - 50 mL | To fully protonate any remaining acetylide anions.[1] |
| Final Stirring Time | 30 min | To ensure homogeneity before transfer to waste.[1] |
Final Disposal Considerations
-
Never pour this compound or its quenched mixtures down the drain or into the sewer system.[5][6][7]
-
All waste containers must be clearly and accurately labeled with their contents to ensure compliance with EPA and DOT regulations.[5]
-
The final disposal of this compound waste should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]
-
Always consult with your institution's EHS department for specific guidance on hazardous waste disposal procedures.[5]
This compound Disposal Workflow
References
Personal protective equipment for handling 1-Dodecyne
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 1-Dodecyne (CAS RN: 765-03-7). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification |
| Eye Protection | Chemical splash goggles. |
| Hand Protection | Appropriate protective gloves to prevent skin exposure. |
| Body Protection | Wear appropriate protective clothing to minimize skin contact. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Operational Plan: Safe Handling of this compound
Adherence to a strict operational workflow is critical for the safe handling of this compound. This involves careful preparation, handling, and storage procedures.
Pre-Handling Checklist:
-
Ensure adequate ventilation in the work area to keep airborne concentrations low.
-
Locate and verify the functionality of emergency equipment, including safety showers and eyewash stations.
-
Confirm all necessary PPE is available and in good condition.
-
Review the Safety Data Sheet (SDS) for this compound.
Handling Procedures:
-
Don all required PPE as specified in the table above.
-
Handle this compound in a well-ventilated area, such as a chemical fume hood.
-
Avoid breathing vapor, mist, or gas.[1]
-
Prevent contact with skin and eyes.[1]
-
Keep away from sources of ignition.[1]
-
After handling, wash hands thoroughly.
Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.
Spill and Emergency Response
In the event of a spill or exposure, immediate and appropriate action is necessary.
-
Spills/Leaks: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Wash mouth out with water. Seek medical aid.[1]
Disposal Plan
All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
-
Containers: Dispose of contents and container to an approved waste disposal plant.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Appearance | Clear, colorless liquid |
| Flash Point | 79°C (174.20°F) |
Note: No specific exposure limits (ACGIH, NIOSH, OSHA) are listed for this compound.[1]
Experimental Workflow
The following diagram illustrates the standard operating procedure for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
